N-carbamoyl-beta-alanine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJWCHRYRHKBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196771 | |
| Record name | N-Carbamoyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ureidopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
20.9 mg/mL | |
| Record name | Ureidopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-88-4 | |
| Record name | N-Carbamoyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Carbamoyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 462-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Carbamoyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(carbamoylamino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-UREIDOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ureidopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C | |
| Record name | Ureidopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of N-carbamoyl-beta-alanine in Pyrimidine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbamoyl-beta-alanine is a critical intermediate in the reductive catabolic pathway of pyrimidine bases, specifically uracil. Its formation and subsequent hydrolysis are pivotal steps that connect the degradation of nucleic acid components to the production of essential biomolecules and waste products. This guide provides an in-depth examination of the biochemical role of this compound, the enzymology of its metabolism, and the clinical implications of pathway dysregulation. Detailed quantitative data, experimental methodologies, and pathway visualizations are presented to serve as a comprehensive resource for professionals in life sciences and drug development.
The Reductive Pyrimidine Catabolism Pathway
The degradation of pyrimidine bases, uracil and thymine, occurs via a conserved three-step reductive pathway, primarily in the liver and kidneys.[1][2] This pathway ensures the homeostatic balance of pyrimidine nucleotides and recycles nitrogen for other metabolic processes.
-
Reduction: The pathway begins with the reduction of uracil or thymine by dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme, to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively.[2][3]
-
Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) catalyzes the hydrolytic cleavage of the dihydropyrimidine ring to form N-carbamoyl-β-alanine (from dihydrouracil) or N-carbamoyl-β-aminoisobutyric acid (from dihydrothymine).[1][4]
-
Hydrolysis: Finally, β-ureidopropionase (β-UP), encoded by the UPB1 gene, hydrolyzes the N-carbamoyl amino acids to produce β-alanine or β-aminoisobutyric acid, respectively, along with ammonia (NH₃) and carbon dioxide (CO₂).[5][6]
// Nodes for Metabolites Uracil [label="Uracil", fillcolor="#FFFFFF", fontcolor="#202124"]; DHU [label="5,6-Dihydrouracil", fillcolor="#FFFFFF", fontcolor="#202124"]; NCBA [label="N-carbamoyl-β-alanine", fillcolor="#FBBC05", fontcolor="#202124", style="filled,bold"]; BA [label="β-alanine +\nCO₂ + NH₃", fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes for Enzymes DPD [label="Dihydropyrimidine\nDehydrogenase (DPD)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHP [label="Dihydropyrimidinase\n(DHP)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPB1 [label="β-ureidopropionase\n(β-UP / UPB1)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing reactions Uracil -> DHU [label="NADPH -> NADP+", color="#5F6368"]; DHU -> NCBA [label="H₂O", color="#5F6368"]; NCBA -> BA [label="H₂O", color="#5F6368"];
// Edges connecting enzymes to reactions DPD -> Uracil [dir=none, style=dashed, color="#5F6368"]; DHP -> DHU [dir=none, style=dashed, color="#5F6368"]; UPB1 -> NCBA [dir=none, style=dashed, color="#5F6368"]; }
Figure 1: Reductive catabolism pathway of uracil.
Biochemical Significance of this compound
This compound (also known as 3-ureidopropionic acid) occupies a crucial junction in pyrimidine breakdown. It is the direct precursor to β-alanine, a non-proteinogenic amino acid with significant physiological roles.[6] β-alanine is a key component of carnosine, a dipeptide with antioxidant properties found in high concentrations in muscle and brain tissue, and is also involved in the biosynthesis of pantothenic acid (Vitamin B5).[6] The final enzymatic step, the conversion of this compound, is an irreversible reaction that commits the carbon and nitrogen atoms of the pyrimidine ring to either excretion or entry into central metabolism.[1]
Quantitative Data on Pathway Components
The kinetics of the enzymes and the concentration of metabolites are essential for understanding pathway flux and diagnosing metabolic disorders.
Enzyme Kinetic Parameters
The following table summarizes the reported kinetic parameters for the three enzymes in the pyrimidine catabolic pathway.
| Enzyme | Organism/Source | Substrate | Kₘ (µM) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Pig Liver | Uracil | 1 | [7] |
| Pig Liver | NADPH | 7 | [7] | |
| Dihydropyrimidinase (DHP) | Human | 5,6-Dihydrouracil | 180 ± 20 | [8][9] |
| Bovine Liver | 5,6-Dihydrouracil | 130 ± 10 | [8][9] | |
| β-ureidopropionase (β-UP / UPB1) | Human Liver | N-carbamoyl-β-alanine | 15.5 ± 1.9 | [10][11] |
| Human (Recombinant) | N-carbamoyl-β-alanine | 48 | [12] |
Metabolite Concentrations in β-ureidopropionase Deficiency
A deficiency in β-ureidopropionase, an autosomal recessive disorder caused by mutations in the UPB1 gene, leads to a metabolic block.[2][6] This results in the significant accumulation of its substrates in biological fluids.
| Metabolite | Fluid | Condition | Concentration | Fold Increase | Reference |
| N-carbamoyl-β-alanine | Urine | β-UP Deficiency | 648 ± 208 µmol/mmol creatinine | ~59x | [2] |
| N-carbamoyl-β-aminoisobutyric acid | Urine | β-UP Deficiency | 504 ± 297 µmol/mmol creatinine | ~276x | [2] |
| N-carbamoyl-β-alanine | Plasma, CSF, Urine | β-UP Deficiency | "Strongly elevated" | - | [13][14] |
| β-Alanine | Urine | Healthy Adult (>17y) | 1.0 - 869.8 µmol/g creatinine | (Normal Range) | [15] |
The profound elevation of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid is the hallmark biochemical indicator for β-ureidopropionase deficiency.[13][16]
Experimental Protocols
Radiochemical Assay for β-ureidopropionase (β-UP) Activity
This method quantifies β-UP activity by measuring the release of ¹⁴CO₂ from its substrate, [carbamoyl-¹⁴C]-N-carbamoyl-β-alanine. A simplified method for preparing the radiolabeled substrate from [2-¹⁴C]5,6-dihydrouracil has been described.[10]
Methodology:
-
Substrate Preparation: Radiolabeled N-carbamoyl-β-alanine is prepared by the alkaline hydrolysis of [2-¹⁴C]5,6-dihydrouracil.[10]
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), dithiothreitol (DTT), and the radiolabeled N-carbamoyl-β-alanine substrate.
-
Enzyme Reaction:
-
Add the biological sample (e.g., liver homogenate, cell lysate) to the pre-warmed reaction mixture to initiate the reaction.
-
Incubate at 37°C. The reaction is linear for at least 3.5 hours with protein concentrations up to 1 mg/mL.[10]
-
-
CO₂ Trapping: The reaction is performed in a sealed vial containing a small cup with a CO₂ trapping agent (e.g., a filter paper soaked in hyamine hydroxide or NaOH).
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., perchloric acid), which lowers the pH and drives all dissolved ¹⁴CO₂ into the gas phase to be captured by the trapping agent.
-
Quantification: Remove the trapping agent and measure the captured radioactivity using liquid scintillation counting. The amount of ¹⁴CO₂ produced is directly proportional to the β-UP enzyme activity.[10]
// Workflow Edges P1 -> R1; P2 -> R1; P3 -> R1; R1 -> R2 -> R3 -> Q1 -> Q2 -> Q3; }
Figure 2: Workflow for the radiochemical β-ureidopropionase assay.
Thin-Layer Chromatography (TLC) for Pyrimidine Metabolite Separation
TLC is a rapid and effective method for the qualitative or semi-quantitative analysis of pyrimidine metabolites in biological fluids like urine, particularly for screening inborn errors of metabolism.[17][18]
Methodology:
-
Sample Preparation:
-
Urine samples may require a cleanup step, such as anion-exchange column chromatography, to isolate purines and pyrimidines from interfering substances.[17]
-
Elute the desired compounds and concentrate the fraction by evaporation.
-
-
TLC Plate: Use a silica gel TLC plate.[19]
-
Spotting:
-
Using a capillary tube or micropipette, carefully spot the concentrated sample extract onto the origin line of the TLC plate.
-
Also spot standards for uracil, dihydrouracil, N-carbamoyl-β-alanine, and β-alanine for comparison.
-
-
Development:
-
Place the plate in a sealed chromatography chamber containing a shallow layer of a suitable mobile phase (solvent system). The choice of solvent depends on the specific metabolites to be separated.
-
Allow the solvent to ascend the plate by capillary action until the solvent front is near the top.[19]
-
-
Visualization:
-
Remove the plate and mark the solvent front. Allow the plate to dry completely.
-
Visualize the spots. Some compounds may be visible under UV light. Alternatively, spray the plate with a visualizing agent like ninhydrin, which reacts with amino groups (like in β-alanine) to produce a colored product.[20]
-
-
Analysis:
-
Calculate the Retention factor (Rբ) value for each spot (Rբ = distance traveled by spot / distance traveled by solvent front).
-
Compare the Rբ values and appearance of spots in the sample to the standards to identify the metabolites present. An accumulation of N-carbamoyl-β-alanine would be indicated by an intensely stained spot corresponding to its standard.
-
Conclusion
This compound is not merely a transient molecule but a central intermediate whose metabolism is critical for pyrimidine homeostasis and the synthesis of β-alanine. Its accumulation serves as a direct and reliable biomarker for β-ureidopropionase deficiency, a disorder with potentially severe neurological consequences. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to investigate this pathway, diagnose deficiencies, and explore potential therapeutic interventions targeting pyrimidine catabolism. A thorough understanding of the role of this compound is therefore indispensable for professionals engaged in metabolic research and the development of drugs that may interact with this fundamental pathway.
References
- 1. β-ureidopropionase Deficiency [accesson.kr]
- 2. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 4. Dihydropyrimidinase deficiency: Phenotype, genotype and structural consequences in 17 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPB1 - Wikipedia [en.wikipedia.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. WikiGenes - UPB1 - ureidopropionase, beta [wikigenes.org]
- 12. genecards.org [genecards.org]
- 13. academic.oup.com [academic.oup.com]
- 14. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcorp.com [labcorp.com]
- 16. OAK 국가리포지터리 - OA 학술지 - Journal of Interdisciplinary Genomics - β-ureidopropionase Deficiency [oak.go.kr]
- 17. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. amherst.edu [amherst.edu]
- 20. iitg.ac.in [iitg.ac.in]
The Role of N-Carbamoyl-β-Alanine in Uracil Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine metabolism is a fundamental biochemical process essential for the synthesis of nucleic acids. The catabolic pathways of pyrimidines are equally crucial for maintaining nucleotide homeostasis and salvaging nitrogen and carbon. The primary route for the degradation of uracil and the chemotherapeutic agent 5-fluorouracil in mammals is the reductive pathway. This multi-step enzymatic cascade breaks down the pyrimidine ring into smaller, reusable molecules. A key, yet often overlooked, intermediate in this pathway is N-carbamoyl-β-alanine. Understanding the enzymatic production and degradation of this molecule is critical for research in metabolic diseases, oncology, and pharmacology. Deficiencies in the enzymes of this pathway can lead to severe neurological and gastrointestinal abnormalities and are a major factor in the toxicity of fluoropyrimidine-based cancer therapies.[1][2] This technical guide provides an in-depth overview of the role of N-carbamoyl-β-alanine in uracil metabolism, including the kinetics of the enzymes involved, detailed experimental protocols, and its significance in drug development.
The Reductive Pathway of Uracil Catabolism
In mammals and many other organisms, uracil is degraded to β-alanine, carbon dioxide, and ammonia through a three-step enzymatic process primarily occurring in the liver.[1][3]
-
Reduction of Uracil: The pathway is initiated by dihydropyrimidine dehydrogenase (DPD), which catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[3][4] This is the rate-limiting step of the pathway.[3]
-
Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) then catalyzes the reversible hydrolytic ring opening of 5,6-dihydrouracil to form N-carbamoyl-β-alanine (also known as 3-ureidopropionic acid).[1][5][6]
-
Hydrolysis to β-Alanine: Finally, β-ureidopropionase (β-UP), also known as β-alanine synthase, irreversibly hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, CO₂, and ammonia.[7][8]
The end-product, β-alanine, can be further metabolized or used in the synthesis of carnosine and anserine.[9]
Enzymology and Kinetics
The efficiency of the uracil degradation pathway is determined by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for predicting metabolic flux and the impact of genetic deficiencies.
Dihydropyrimidine Dehydrogenase (DPD)
DPD is a complex flavoenzyme containing iron-sulfur clusters that catalyzes the initial, rate-limiting step.[4][10] It exhibits a non-classical two-site ping-pong kinetic mechanism, with separate binding sites for NADPH and the pyrimidine substrate.[9]
Table 1: Kinetic Parameters of Dihydropyrimidine Dehydrogenase (DPD)
| Organism/Variant | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Escherichia coli | Uracil | 1.8 ± 0.2 | 14.3 ± 0.4 µmol min⁻¹ mg⁻¹ | 24.3 ± 0.7 | 1.3 x 10⁷ | [11] |
| Escherichia coli | Thymine | 1.2 ± 0.1 | 14.6 ± 0.4 µmol min⁻¹ mg⁻¹ | 24.8 ± 0.7 | 2.1 x 10⁷ | [11] |
| Human (recombinant) | 5-Fluorouracil | 7.4 ± 1.0 | 1.7 ± 0.1 nmol min⁻¹ pmol⁻¹ | - | - |[12] |
Dihydropyrimidinase (DHP)
DHP is a metalloenzyme, typically containing zinc, that catalyzes the reversible ring opening of dihydropyrimidines.[5] Deficiencies in DHP lead to the accumulation of dihydrouracil and dihydrothymine in bodily fluids.[6][13]
Table 2: Kinetic Parameters of Dihydropyrimidinase (DHP)
| Organism/Variant | Substrate | Km (µM) | Reference |
|---|
| Rice (OsDHP) | Dihydrouracil | 4.4 x 10³ s⁻¹M⁻¹ (kcat/Km) |[4] |
(Note: Comprehensive Km and Vmax data for DHP are limited in the literature, often reported as catalytic efficiency (kcat/Km).)
β-Ureidopropionase (β-UP)
β-UP catalyzes the final irreversible step of the pathway.[9] Its activity is subject to regulation by both its substrate and product.[11] In some organisms, it exhibits allosteric behavior.[9]
Table 3: Kinetic Parameters of β-Ureidopropionase (β-UP)
| Organism/Variant | Substrate | Km (µM) | Ki (mM) for β-alanine | pH Optimum | Reference |
|---|---|---|---|---|---|
| Rat Liver | N-carbamoyl-β-alanine | 6.5 | 1.08 | 6.8 | [11] |
| Human Liver | N-carbamoyl-β-alanine | 15.5 ± 1.9 | - | - | [3] |
| Agrobacterium tumefaciens C58 | N-carbamoyl-β-alanine | 2140 | - | 8.0 |[12] |
Experimental Protocols
Accurate measurement of the activity of the uracil catabolism enzymes and the concentration of their metabolites is essential for both basic research and clinical diagnostics.
Protocol 1: Colorimetric Assay for N-Carbamoyl-β-Alanine
This protocol is adapted from the method described by West et al. (1982) and is suitable for measuring DHP activity by quantifying its product, N-carbamoyl-β-alanine.[11][12]
Principle: This assay is based on the colorimetric detection of carbamoyl compounds after a chemical reaction that produces a colored product, which can be measured spectrophotometrically.
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dihydrouracil (substrate)
-
Purified DHP enzyme or tissue homogenate
-
Quenching solution (e.g., acid)
-
Color development reagents (as described in the original Prescott-Jones method)
Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium buffer (pH 8.0), 1 mg/mL BSA, and a suitable concentration of dihydrouracil.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the DHP enzyme preparation (e.g., 90-150 nM final concentration).[12]
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).[12]
-
Stop the reaction by adding a quenching solution.
-
Add the color development reagents.
-
Incubate at 70°C for 120 minutes to allow for color development.[12]
-
After cooling to room temperature, measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Quantify the amount of N-carbamoyl-β-alanine produced by comparing the absorbance to a standard curve generated with known concentrations of N-carbamoyl-β-alanine.
Protocol 2: Radiochemical Assay for β-Ureidopropionase (β-UP) Activity
This protocol is based on the method developed by van Kuilenburg et al. (1999) and offers high sensitivity.[3][14]
Principle: The assay measures the release of ¹⁴CO₂ from radiolabeled [¹⁴C]-N-carbamoyl-β-alanine. The liberated ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.
Reagents:
-
[¹⁴C]-N-carbamoyl-β-alanine (substrate)
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Purified β-UP enzyme or tissue homogenate
-
Acid solution to stop the reaction and release CO₂ (e.g., perchloric acid)
-
CO₂ trapping agent (e.g., hyamine hydroxide)
-
Scintillation cocktail
Procedure:
-
The radiolabeled substrate, [¹⁴C]-N-carbamoyl-β-alanine, can be synthesized by the alkaline hydrolysis of [2-¹⁴C]5,6-dihydrouracil.[3]
-
In a sealed reaction vial, combine the reaction buffer and the enzyme preparation.
-
Initiate the reaction by adding [¹⁴C]-N-carbamoyl-β-alanine. A center well within the vial should contain the CO₂ trapping agent.
-
Incubate at 37°C for a specific time, during which the enzymatic reaction proceeds. The reaction has been shown to be linear for at least 3.5 hours.[3]
-
Stop the reaction by injecting an acid solution into the reaction mixture, taking care not to contaminate the center well. This lowers the pH and drives the dissolved ¹⁴CO₂ out of the solution.
-
Allow sufficient time for the ¹⁴CO₂ to be fully absorbed by the trapping agent.
-
Remove the center well and place it in a scintillation vial.
-
Add the scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein.
Analytical Techniques for Metabolite Quantification
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and specific quantification of uracil and its metabolites, including N-carbamoyl-β-alanine, in biological samples.[15] This method is particularly valuable for diagnosing inborn errors of metabolism, such as β-ureidopropionase deficiency, which is characterized by elevated levels of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid in urine and plasma.[2][15]
General HPLC-MS/MS Protocol Outline:
-
Sample Preparation: Biological fluids (urine, plasma) are typically deproteinized, for example, by ultrafiltration or protein precipitation with an organic solvent like acetonitrile.
-
Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate the metabolites. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target metabolites.
Significance in Research and Drug Development
-
Pharmacogenetics of Fluoropyrimidines: DPD is the primary enzyme responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[3] Patients with partial or complete DPD deficiency are at high risk of severe, life-threatening toxicity from standard doses of 5-FU.[16] Understanding the entire degradation pathway, including the roles of DHP and β-UP, is crucial for developing strategies to mitigate this toxicity.
-
Inborn Errors of Metabolism: Deficiencies in any of the three enzymes of the pathway lead to distinct metabolic disorders. β-ureidopropionase deficiency, for example, results in the accumulation of N-carbamoyl-β-alanine and is associated with a wide spectrum of neurological issues.[8][17] Accurate diagnostic methods for these metabolites are therefore essential.
-
Biomarker Discovery: The levels of uracil and its catabolites, including N-carbamoyl-β-alanine, in plasma and urine can serve as biomarkers for enzyme deficiencies and for monitoring patient response to fluoropyrimidine therapy.[15][16]
Conclusion
N-carbamoyl-β-alanine is a central intermediate in the reductive catabolism of uracil. The enzymes that produce and consume it—dihydropyrimidinase and β-ureidopropionase—are critical for nucleotide homeostasis and the metabolism of fluoropyrimidine drugs. A thorough understanding of the kinetics of these enzymes and robust analytical methods for quantifying the pathway's intermediates are indispensable for advancing research in metabolic diseases and for optimizing cancer chemotherapy to enhance efficacy and minimize toxicity. This guide provides a foundational resource for professionals engaged in these fields, offering both theoretical knowledge and practical experimental frameworks.
References
- 1. OAK 국가리포지터리 - OA 학술지 - Journal of Interdisciplinary Genomics - β-ureidopropionase Deficiency [oak.go.kr]
- 2. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into rice pyrimidine catabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. Dihydropyrimidinase Deficiency: The First Feline Case of Dihydropyrimidinuria with Clinical and Molecular Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medlineplus.gov [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved colorimetric procedure for quantitating N-carbamoyl-beta-alanine with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New Insights into rice pyrimidine catabolic enzymes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. nvkc.nl [nvkc.nl]
- 15. Detection of beta-ureidopropionase deficiency with HPLC-electrospray tandem mass spectrometry and confirmation of the defect at the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.eur.nl [pure.eur.nl]
- 17. research.tue.nl [research.tue.nl]
An In-depth Technical Guide to the Mammalian Biosynthesis of N-carbamoyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine is a key intermediate metabolite in the catabolism of pyrimidine bases in mammals. This pathway is not only crucial for the homeostatic turnover of nucleotides but also plays a significant role in the metabolism of fluoropyrimidine-based chemotherapeutic agents. A comprehensive understanding of the biosynthesis of this compound is therefore of paramount importance for researchers in metabolic diseases, oncology, and drug development. This guide provides a detailed technical overview of the core biosynthetic pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this metabolic process.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in mammals is a critical step in the reductive degradation of uracil. This process primarily occurs in the liver and kidneys and involves a sequence of three enzymatic reactions that convert uracil to beta-alanine, carbon dioxide, and ammonia.[1][2]
The pathway is initiated by the reduction of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (DPD) , the rate-limiting enzyme in this pathway. Subsequently, dihydropyrimidinase (DHP) catalyzes the hydrolytic ring opening of dihydrouracil to form this compound.[2] In the final step, beta-ureidopropionase (UPB1) hydrolyzes this compound to produce beta-alanine, carbon dioxide, and ammonia.[3][4]
Biochemical investigations have revealed that the entire pyrimidine catabolic pathway is predominantly active in the liver and kidneys. However, significant residual activities of DPD, DHP, and beta-ureidopropionase have also been detected in various other tissues, including the bronchus.[1]
Figure 1: Biosynthesis pathway of this compound.
Quantitative Data
Precise quantification of the metabolites and enzyme kinetics within the this compound biosynthesis pathway is essential for understanding its regulation and contribution to overall metabolism.
Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism in mammals.
| Enzyme | Organism | Substrate | Km | kcat | Vmax | Optimal pH |
| Beta-ureidopropionase (UPB1) | Human | This compound | 15.5 µM | 0.47 s-1 | - | 6.5 |
| Human | This compound | 48 µM | - | - | 6.5 |
Metabolite Concentrations
The concentrations of this compound and its precursors and products can vary depending on the tissue and physiological state. The following table provides reported concentration ranges in human plasma and rat liver.
| Metabolite | Organism | Tissue/Fluid | Concentration | Notes |
| Dihydrouracil | Human | Plasma | 147.0 ± 36.4 ng/mL | Fasting state[5] |
| Human | Plasma | 85.7 ± 22.1 ng/mL | Fed state[5] | |
| This compound | - | - | Not readily available | - |
| Beta-alanine | Human | Plasma | 0 - 29 µmol/L | Reference range for adults[6] |
| Human | Plasma | 1.6 - 11.8 µmol/L | Reference range[7] | |
| Human | Plasma | 30 ± 7 µmol/L | Baseline in triathletes[8] | |
| Rat | Liver | - | Levels are significantly reduced by beta-alanine treatment[9] |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite concentrations is fundamental to studying the this compound biosynthesis pathway. This section provides detailed methodologies for key experiments.
Dihydropyrimidinase (DHP) Activity Assay
This protocol describes a method to determine DHP activity in tissue homogenates using radiolabeled dihydrouracil.
Materials:
-
[2-14C]-dihydrouracil
-
Tissue homogenate
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
-
Reversed-phase HPLC system with on-line radioactivity detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer and the tissue homogenate.
-
Enzyme Reaction: Initiate the reaction by adding [2-14C]-dihydrouracil to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA.
-
Extraction: Add ethyl acetate to extract the unreacted substrate and the product. Vortex vigorously and centrifuge to separate the phases.
-
Quantification:
-
Scintillation Counting: Transfer an aliquot of the aqueous phase (containing the product, this compound) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
HPLC Analysis: Inject an aliquot of the reaction mixture onto a reversed-phase HPLC column. Separate the substrate and product and quantify the radiolabeled product using an on-line radioactivity detector.[2]
-
Figure 2: Workflow for Dihydropyrimidinase (DHP) Activity Assay.
Beta-ureidopropionase (UPB1) Activity Assay
This protocol details a fluorometric method for determining UPB1 activity by measuring the production of beta-alanine.
Materials:
-
This compound
-
Tissue homogenate
-
MES buffer (pH 6.5)
-
Ortho-phthalaldehyde (OPA) reagent
-
2-Mercaptoethanol
-
Trichloroacetic acid (TCA)
-
Fluorometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing MES buffer (pH 6.5) and the tissue homogenate in a microcentrifuge tube.
-
Enzyme Reaction: Start the reaction by adding this compound to the mixture. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Derivatization: To an aliquot of the reaction supernatant, add OPA reagent and 2-mercaptoethanol. This reaction forms a fluorescent isoindole derivative with the beta-alanine produced.
-
Fluorescence Measurement: Measure the fluorescence of the derivative using a fluorometer with appropriate excitation and emission wavelengths.
-
Standard Curve: Prepare a standard curve using known concentrations of beta-alanine to quantify the amount of product formed in the enzymatic reaction.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples like plasma or tissue homogenates.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a HILIC or mixed-mode column
Procedure:
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma or tissue homogenate, add a solution of the internal standard. Precipitate proteins by adding a threefold excess of cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a HILIC or mixed-mode column. Use a gradient of mobile phases (e.g., acetonitrile and an aqueous buffer with formic acid) to separate this compound from other matrix components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 3: Workflow for LC-MS/MS Quantification of this compound.
Conclusion
The biosynthesis of this compound is a well-defined pathway central to pyrimidine catabolism. While the enzymatic steps are understood, this guide highlights the need for more comprehensive quantitative data, particularly regarding the tissue-specific concentrations of this compound and the kinetic properties of dihydropyrimidinase. The provided experimental protocols offer a starting point for researchers to further investigate this pathway. A deeper understanding of the regulation and flux through this pathway will be crucial for developing novel therapeutic strategies targeting metabolic disorders and for optimizing the efficacy and safety of fluoropyrimidine-based cancer therapies.
References
- 1. Activity of pyrimidine degradation enzymes in normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. Food‐effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucsfhealth.org [ucsfhealth.org]
- 7. labcorp.com [labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of liver taurine in rats by beta-alanine treatment increases carbon tetrachloride toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of N-Carbamoyl-beta-alanine in Beta-Alanine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-carbamoyl-beta-alanine and its integral connection to the synthesis of beta-alanine, a crucial precursor to carnosine and a molecule of significant interest in athletics, aging, and potential therapeutic applications. We delve into the core metabolic pathway, present quantitative data on enzymatic reactions, and provide detailed experimental protocols for the study of this pathway. Visualizations of the key metabolic and experimental workflows are included to facilitate a comprehensive understanding of the biochemical processes.
Introduction
Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues.[1][2] Carnosine plays a vital role in intracellular pH buffering, antioxidant activities, and regulation of calcium sensitivity, making beta-alanine a popular supplement for enhancing athletic performance.[2][3] The primary endogenous source of beta-alanine in humans is the reductive catabolism of the pyrimidine base uracil, a pathway in which this compound emerges as a key intermediate metabolite.[3][4] Understanding the kinetics and regulation of this pathway is paramount for researchers and drug development professionals interested in modulating beta-alanine and carnosine levels for therapeutic or performance-enhancing purposes.
The Core Metabolic Pathway: Uracil Catabolism to Beta-Alanine
The synthesis of beta-alanine from uracil is a three-step enzymatic process primarily occurring in the liver.[5]
-
Dihydropyrimidine Dehydrogenase (DPD): This initial and rate-limiting enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil.[6]
-
Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring of 5,6-dihydrouracil to form this compound.[6]
-
Beta-ureidopropionase (βUP): The final enzyme in the pathway, βUP, hydrolyzes this compound to yield beta-alanine, carbon dioxide, and ammonia.[4][7]
This pathway is not only crucial for endogenous beta-alanine production but is also significant in the metabolism of pyrimidine-based drugs, such as 5-fluorouracil.[8]
Quantitative Data
Quantitative understanding of the enzymes involved in beta-alanine synthesis is critical for predicting metabolic flux and the effects of potential modulators. The following tables summarize key kinetic parameters for the enzymes in this pathway.
| Enzyme | Substrate | Species | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |
| Dihydropyrimidinase (DHP) | 5,6-Dihydrouracil | Bovine | 130 | 126 s⁻¹ (k_cat_) | [9] |
| (R)-5-Fluoro-5,6-dihydrouracil | Bovine | 210 | 0.026 s⁻¹ (k_cat_) | [9] | |
| Beta-ureidopropionase (βUP) | This compound | Human | 15.5, 48 | k_cat_ = 0.47 s⁻¹ | [2][3] |
| This compound | P. putida | 3740 | 4.12 U/mg (V_max_) | [10] |
Table 1: Kinetic Parameters of Dihydropyrimidinase and Beta-ureidopropionase.
| Metabolite | Tissue/Fluid | Species | Concentration Range | Reference(s) |
| This compound | Plasma | Human | Not typically detected under basal conditions; elevated in βUP deficiency | [5][11] |
| Beta-Alanine | Plasma | Human | ~1-4 µM (basal) | [12] |
| Skeletal Muscle | Human | ~1-2 mmol/kg dry weight (basal) | [3] | |
| Liver | Human | Constitutes a fraction of the total free amino acid pool | [13] |
Table 2: Physiological Concentrations of this compound and Beta-Alanine.
Experimental Protocols
Dihydropyrimidinase (DHP) Activity Assay in Liver Homogenates
This protocol is adapted from a method used to confirm DHP deficiency.[1]
Objective: To measure the activity of dihydropyrimidinase in liver tissue homogenates.
Materials:
-
Frozen human liver tissue
-
Homogenization buffer: 10 mmol/L MOPS-NaOH (pH 7.4), 1 mmol/L EDTA, 10 mmol/L dithiothreitol (DTT), 5 mmol/L Pefabloc, 10 µg/ml leupeptin
-
Teflon-glass homogenizer
-
Reaction mixture: 0.1 mol/L Tris-HCl (pH 8.0), 1 mmol/L DTT, 500 µmol/L [2-¹⁴C]dihydrouracil
-
2 mol/L NaOH
-
10% (v/v) perchloric acid
-
Scintillation vials and liquid
-
HPLC system with a reversed-phase C18 column and radioactivity detector
Procedure:
-
Tissue Homogenization:
-
Prepare a 20% (w/v) homogenate of the frozen liver tissue in ice-cold homogenization buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 11,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and store it in liquid nitrogen until use.
-
-
Enzymatic Reaction:
-
In a scintillation vial, place a microtube containing 1 ml of 2 mol/L NaOH to trap the released ¹⁴CO₂.
-
In a separate reaction tube, prepare the reaction mixture.
-
Seal the scintillation vial with a rubber septum.
-
Equilibrate the reaction mixture at 37°C for 2 minutes.
-
Initiate the reaction by injecting 0.1-0.2 mg of the liver homogenate supernatant into the reaction tube (total volume 100 µl).
-
Incubate for 1 hour at 37°C.
-
Terminate the reaction by injecting 25 µl of 10% perchloric acid into the reaction tube.
-
Incubate at 4°C for 2 hours to allow complete trapping of ¹⁴CO₂ by the NaOH.
-
-
Quantification:
-
Measure the radioactivity of the NaOH solution by liquid scintillation counting to determine the amount of ¹⁴CO₂ produced.
-
Analyze the reaction mixture supernatant by HPLC to separate and quantify [2-¹⁴C]dihydrouracil, [2-¹⁴C]uracil, and N-carbamoyl-[¹⁴C]beta-alanine.
-
Beta-ureidopropionase (βUP) Activity Assay
This protocol is based on a discontinuous assay detecting the product, beta-alanine.[9]
Objective: To measure the activity of beta-ureidopropionase.
Materials:
-
Purified or recombinant βUP enzyme
-
Reaction buffer: 100 mM MES (pH 6.5), 50 mM NaCl
-
Substrate: this compound
-
ortho-phthalaldehyde (OPA) reagent
-
Fluorescence spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing reaction buffer and the desired concentration of this compound.
-
Pre-incubate the enzyme and substrate solutions separately at 37°C.
-
Initiate the reaction by adding the βUP enzyme (e.g., 10 µg/mL final concentration) to the reaction mixture.
-
Incubate at 37°C for a defined period, ensuring the reaction remains in the linear range.
-
Take aliquots at different time points and stop the reaction (e.g., by heat inactivation or addition of acid).
-
-
Derivatization and Detection:
-
To the reaction aliquots, add the OPA reagent to derivatize the primary amine of the beta-alanine product, forming a fluorescent isoindole.
-
Measure the fluorescence of the derivatized product using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of beta-alanine.
-
Calculate the concentration of beta-alanine produced in the enzymatic reaction from the standard curve.
-
Determine the initial reaction rates and calculate the enzyme's kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
-
Quantification of this compound and Beta-Alanine by LC-MS/MS
This method is suitable for the sensitive and specific quantification of this compound and beta-alanine in biological matrices like plasma and urine.[8][14]
Objective: To quantify this compound and beta-alanine in biological samples.
Materials:
-
Biological sample (plasma, urine)
-
Internal standards (e.g., ¹³C, ¹⁵N-labeled this compound and beta-alanine)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To a known volume of the sample, add the internal standards.
-
Precipitate proteins by adding a cold protein precipitation solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes from other matrix components using an appropriate chromatographic gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analytes and their internal standards.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of the analytes and their internal standards.
-
Calculate the concentration of this compound and beta-alanine in the samples based on the peak area ratios of the analytes to their respective internal standards.
-
Advanced Experimental Approaches
Primary Hepatocyte Culture
Primary human hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism, including pyrimidine catabolism.[15][16] These cells retain many of the metabolic functions of the liver in vivo for a certain period in culture.
Application in Beta-Alanine Synthesis Research:
-
Metabolic Flux Analysis: Primary hepatocytes can be incubated with substrates of the pyrimidine catabolic pathway (e.g., uracil) to measure the rate of beta-alanine production.
-
Enzyme Induction/Inhibition Studies: The effects of xenobiotics or drug candidates on the expression and activity of DPD, DHP, and βUP can be investigated.[17]
-
Disease Modeling: Hepatocytes from donors with genetic variations in pyrimidine metabolism enzymes can be used to study the pathophysiology of related disorders.
In Vivo Stable Isotope Tracing
Stable isotope tracing is a powerful technique to study metabolic pathways in a dynamic, whole-body context.[17][18]
Application in Beta-Alanine Synthesis Research:
-
Tracing the Pathway: By administering a stable isotope-labeled precursor, such as [¹³C]-uracil, to a subject, the incorporation of the label into downstream metabolites, including this compound and beta-alanine, can be tracked over time in plasma and urine.[8]
-
Quantifying Metabolic Flux: This approach allows for the quantification of the rate of beta-alanine synthesis from uracil in vivo, providing a dynamic measure of pathway activity.
-
Investigating Regulation: The influence of physiological or pathological conditions on the flux through the pyrimidine catabolic pathway can be assessed.
Conclusion
This compound is a critical intermediate in the primary pathway for endogenous beta-alanine synthesis. A thorough understanding of the enzymes that produce and consume this metabolite, as well as robust methods for its quantification, are essential for researchers and drug developers. The experimental protocols and advanced techniques outlined in this guide provide a framework for investigating the intricacies of beta-alanine metabolism and its implications for human health and performance. Further research into the regulation of this pathway holds promise for the development of novel therapeutic and nutritional strategies.
References
- 1. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 5. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein structural integrity and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces [mdpi.com]
- 10. Expression of key enzymes of purine and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Case Report: A Case of β-Ureidopropionase Deficiency Complicated With MELAS Syndrome Caused by UPB1 Variant and Mitochondrial Gene Variant [frontiersin.org]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 13. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 14. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 15. Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, enzyme induction, transporter, clearance, and hepatotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human hepatocytes in primary culture: the choice to investigate drug metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatic purine and pyrimidine metabolism: implications for antiviral chemotherapy of viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Dihydrouracil to N-carbamoyl-β-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic conversion of 5,6-dihydrouracil to N-carbamoyl-β-alanine, a critical step in the pyrimidine degradation pathway. This reaction is catalyzed by the enzyme dihydropyrimidinase (DHPase; EC 3.5.2.2), a zinc metalloenzyme.[1] A comprehensive understanding of this enzyme and its kinetics is paramount for researchers in metabolic diseases and professionals in drug development, particularly concerning pyrimidine-based chemotherapeutics like 5-fluorouracil. This document details the enzyme's role in the broader metabolic pathway, presents its known quantitative data, and provides detailed experimental protocols for its study.
Introduction
Dihydropyrimidinase (DHPase), also known as hydantoinase or 5,6-dihydropyrimidine amidohydrolase, is the second enzyme in the reductive catabolism of pyrimidine bases.[2] It catalyzes the reversible hydrolytic ring opening of 5,6-dihydrouracil and 5,6-dihydrothymine to their corresponding N-carbamoyl-β-amino acids.[1] This function is crucial for nucleic acid turnover and the regulation of cellular pyrimidine levels.[3] Furthermore, DHPase plays a significant role in the metabolism of fluoropyrimidine drugs, influencing their efficacy and toxicity.[4] A deficiency in DHPase can lead to dihydropyrimidinuria, a rare metabolic disorder characterized by the accumulation of dihydrouracil and dihydrothymine.[4]
The Pyrimidine Degradation Pathway
The enzymatic conversion of dihydrouracil to N-carbamoyl-β-alanine is a central step in the three-enzyme pathway responsible for pyrimidine base degradation.
As depicted in Figure 1, dihydropyrimidine dehydrogenase (DPD) first reduces uracil to 5,6-dihydrouracil. DHPase then hydrolyzes the cyclic amide bond of dihydrouracil to form N-carbamoyl-β-alanine. Finally, β-alanine synthase hydrolyzes N-carbamoyl-β-alanine to produce β-alanine, carbon dioxide, and ammonia.
Quantitative Data
The kinetic parameters of dihydropyrimidinase have been characterized in various organisms. A summary of available quantitative data is presented in Table 1. These values are crucial for comparative studies and for understanding the enzyme's efficiency and substrate affinity across different species.
| Organism | Substrate | Km (mM) | Vmax (U/mL min-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Albizzia julibrissin | Dihydrouracil | 0.33 | 0.15 | 9.5 | 60 | |
| Albizzia julibrissin | Dihydrothymine | 0.37 | 0.092 | 9.5 | 55 | |
| Rat Liver | 5-Bromo-5,6-dihydrouracil | 0.017 (Kd) | - | - | - | [1] |
| Rat Liver | N-carbamoyl-β-alanine | 0.38 (Kd) | - | - | - | [1] |
| Rat Liver | N-carbamoyl-β-aminoisobutyric acid | 0.38 (Kd) | - | - | - | [1] |
Note: Kd represents the dissociation constant.
Experimental Protocols
General Workflow for Dihydropyrimidinase Analysis
The following diagram outlines a typical experimental workflow for the purification and characterization of dihydropyrimidinase.
Recombinant Dihydropyrimidinase Purification Protocol
This protocol provides a general framework for the purification of recombinant, His-tagged dihydropyrimidinase expressed in E. coli.[5][6]
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged DHPase gene.
-
Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the supernatant from the cell lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged DHPase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assess purity by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
Dihydropyrimidinase Activity Assay Protocols
4.3.1. HPLC-Based Assay
This method directly measures the decrease in the substrate (dihydrouracil) or the increase in the product (N-carbamoyl-β-alanine).
-
Reaction Mixture:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 1 mM dihydrouracil, and the purified DHPase enzyme in a total volume of 200 µL.
-
Include a negative control without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold methanol or perchloric acid.
-
Centrifuge the mixture to precipitate the protein (10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a suitable mobile phase, such as 0.1% trifluoroacetic acid in water or a phosphate buffer.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at a wavelength where dihydrouracil and N-carbamoyl-β-alanine can be monitored (e.g., 210-220 nm).
-
Quantification: Determine the concentration of the substrate and/or product by comparing the peak areas to a standard curve of known concentrations.
-
4.3.2. Spectrophotometric Assay
This colorimetric assay is based on the quantification of the product, N-carbamoyl-β-alanine.
-
Reaction:
-
Perform the enzymatic reaction as described in the HPLC-based assay (steps 1 and 2).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to remove the denatured enzyme.
-
-
Colorimetric Detection of N-carbamoyl-β-alanine:
-
This protocol is adapted from a method for quantifying N-carbamoyl-β-alanine.
-
To the supernatant from the enzymatic reaction, add a solution of diacetylmonoxime and thiosemicarbazide in an acidic environment.
-
Heat the mixture (e.g., in a boiling water bath) for a specific time to allow for color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantify the amount of N-carbamoyl-β-alanine produced by comparing the absorbance to a standard curve prepared with known concentrations of N-carbamoyl-β-alanine.
-
Inhibitors and Activators
The activity of dihydropyrimidinase can be influenced by various compounds. Understanding these interactions is crucial for drug development and for elucidating the regulatory mechanisms of the pyrimidine degradation pathway.
| Compound | Effect | Type of Inhibition | Ki | Reference |
| Zn2+ | Inhibition | - | 23 µM | [1] |
| Dihydrouracil | Competitive Inhibition (against BrH₂Ura) | Competitive | - | [1] |
| Dihydrothymine | Competitive Inhibition (against BrH₂Ura) | Competitive | - | [1] |
| N-carbamoyl-β-alanine | Mixed-type Inhibition (against BrH₂Ura) | Mixed-type | - | [1] |
| N-carbamoyl-β-aminoisobutyric acid | Mixed-type Inhibition (against BrH₂Ura) | Mixed-type | - | [1] |
| Dihydromyricetin | Inhibition | - | - | [3] |
Currently, there is limited information on specific activators of DHPase. Research in this area could provide valuable insights into the regulation of pyrimidine metabolism.
Logical Relationships in DHPase Inhibition Analysis
The following diagram illustrates the logical steps involved in characterizing a potential inhibitor of dihydropyrimidinase.
Conclusion
The enzymatic conversion of dihydrouracil to N-carbamoyl-β-alanine by dihydropyrimidinase is a fundamental biochemical reaction with significant implications for both normal physiology and pharmacology. This technical guide has provided a comprehensive overview of the enzyme, its place in the pyrimidine degradation pathway, and detailed methodologies for its study. The presented quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals. Further investigation into the specific inhibitors and activators of DHPase will be crucial for a more complete understanding of its regulation and for the development of novel therapeutic strategies.
References
- 1. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidinase - Wikipedia [en.wikipedia.org]
- 3. Dihydropyrimidinase protects from DNA replication stress caused by cytotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPYS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
N-carbamoyl-beta-alanine as a precursor for neurotransmitter synthesis.
An In-Depth Technical Guide to N-carbamoyl-β-alanine as a Precursor for Neurotransmitter Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbamoyl-β-alanine is a key intermediate in the reductive catabolism of pyrimidine bases. Its primary significance in neurobiology stems from its role as the direct and sole precursor to β-alanine, a molecule with increasingly recognized functions as a neurotransmitter and neuromodulator. While not a direct precursor to GABA, N-carbamoyl-β-alanine influences GABAergic systems through the actions of its metabolic product, β-alanine. This document provides a comprehensive technical overview of the metabolic conversion of N-carbamoyl-β-alanine, its subsequent role in neurotransmitter systems, quantitative data on relevant enzymatic processes, and detailed experimental protocols for its study.
Metabolic Pathway: From Pyrimidine Catabolism to β-Alanine
N-carbamoyl-β-alanine is the product of the hydrolytic ring-opening of dihydrouracil, a step in the degradation pathway of the pyrimidine base uracil.[1] The terminal and irreversible step in this pathway is the conversion of N-carbamoyl-β-alanine into β-alanine, carbon dioxide (CO₂), and ammonia (NH₃).[2][3]
This reaction is catalyzed by the enzyme β-ureidopropionase (βUP), also known as N-carbamoyl-β-alanine amidohydrolase (EC 3.5.1.6).[1][4] In mammals, this degradation pathway is a primary endogenous source of β-alanine.[3][5] The enzyme is found in highest concentrations in the liver, with detectable activity in the kidney, but it is not typically detected in the brain, lung, or muscle tissue.[6] This indicates that β-alanine synthesized in the liver is transported to other tissues, including the central nervous system.
References
- 1. β-ureidopropionase Deficiency [accesson.kr]
- 2. journals.asm.org [journals.asm.org]
- 3. oatext.com [oatext.com]
- 4. genecards.org [genecards.org]
- 5. PathWhiz [smpdb.ca]
- 6. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the physiological concentration of N-carbamoyl-beta-alanine in human plasma.
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine, a key intermediate in the pyrimidine degradation pathway, serves as a crucial link in nucleotide catabolism and the biosynthesis of beta-alanine. While its role is established, its precise physiological concentration in the plasma of healthy humans is not well-documented and is generally considered to be very low or undetectable under normal conditions. Elevated levels of this compound in bodily fluids are primarily associated with a rare inborn error of metabolism known as beta-ureidopropionase deficiency, which can lead to a range of neurological abnormalities[1][2][3]. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic context, proposed methodologies for its quantification in human plasma, and its clinical significance.
Data Presentation: Quantitative Insights
Due to the scarcity of established reference ranges for this compound in healthy human plasma, this section provides data on the closely related and downstream metabolite, beta-alanine, to offer a metabolic context. The concentration of this compound is expected to be significantly lower than that of beta-alanine in healthy individuals.
| Analyte | Age Group | Physiological Concentration (µmol/L) | Notes |
| This compound | All | Not well-established; expected to be very low or undetectable. | Significantly elevated in beta-ureidopropionase deficiency. |
| Beta-alanine | >15 years | 1.1 - 9.0 | Reference range from a clinical laboratory. |
| Beta-alanine | Adults | 30 ± 7 (at rest in athletes) | Concentration can be influenced by diet and physical activity. |
Metabolic Pathways of this compound
This compound is a central molecule in the catabolic pathway of pyrimidines, specifically the degradation of uracil. It is also a direct precursor to beta-alanine, a non-proteinogenic amino acid with important physiological roles, including being a component of carnosine.
Pyrimidine Degradation Pathway
The primary route for the formation of this compound is through the breakdown of uracil, a component of RNA. This pathway is crucial for nucleotide turnover and maintaining cellular homeostasis.
Beta-Alanine Metabolism
This compound is hydrolyzed to beta-alanine, which can then be utilized in various metabolic processes, including the synthesis of the dipeptide carnosine, or be further metabolized.
Experimental Protocols for Quantification
The quantification of this compound in human plasma can be achieved using advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC). The following provides a detailed, generalized protocol adaptable for this specific analyte.
General Experimental Workflow
A typical workflow for the analysis of this compound in plasma involves sample preparation, chromatographic separation, and detection.
Detailed LC-MS/MS Protocol
This protocol outlines a robust method for the sensitive and specific quantification of this compound.
1. Sample Preparation:
-
Objective: To remove proteins and other interfering substances from the plasma sample.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography:
-
Objective: To separate this compound from other components in the sample extract.
-
Instrumentation: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
-
Objective: To specifically detect and quantify this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized. A plausible transition for this compound (C4H8N2O3, MW: 132.12) would be m/z 131.0 -> [fragment ion].
4. Data Analysis:
-
Calibration Curve: A calibration curve should be prepared using standards of known concentrations of this compound.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
The physiological concentration of this compound in human plasma remains an area requiring further investigation, with current understanding pointing towards very low to undetectable levels in healthy individuals. Its clinical relevance is underscored by its significant accumulation in beta-ureidopropionase deficiency, highlighting its importance in pyrimidine metabolism. The analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify this metabolite, paving the way for a deeper understanding of its role in health and disease.
References
The Pivotal Role of N-Carbamoyl-β-Alanine in Microbial Metabolic Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-β-alanine is a crucial intermediate in the reductive catabolism of pyrimidines, a fundamental metabolic pathway in a wide array of microorganisms. This pathway not only serves as a mechanism for recycling pyrimidine bases but also provides essential precursors for other biosynthetic routes, notably the production of β-alanine, a key component of pantothenate (Vitamin B5) and coenzyme A. The enzymatic conversion of N-carbamoyl-β-alanine is a critical step in this process, and understanding its function, regulation, and the enzymes involved is paramount for advancements in microbiology, metabolic engineering, and drug development. This technical guide provides an in-depth exploration of the function of N-carbamoyl-β-alanine in microbial metabolic pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
The Reductive Pyrimidine Degradation Pathway
In many bacteria, the breakdown of pyrimidine bases such as uracil and thymine occurs via the reductive pathway. This pathway culminates in the production of β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia and carbon dioxide. N-carbamoyl-β-alanine is a key intermediate in the degradation of uracil. The pathway can be summarized in three main enzymatic steps:
-
Dihydropyrimidine Dehydrogenase: Reduces the pyrimidine ring.
-
Dihydropyrimidinase: Catalyzes the hydrolytic ring opening of the dihydropyrimidine to yield an N-carbamoyl-β-amino acid.
-
β-Ureidopropionase (N-carbamoyl-β-alanine amidohydrolase): Hydrolyzes N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[1][2]
This final step, the hydrolysis of N-carbamoyl-β-alanine, is irreversible and is a critical control point in the pathway.[3]
The Central Enzyme: N-Carbamoyl-β-Alanine Amidohydrolase
The key enzyme responsible for the breakdown of N-carbamoyl-β-alanine is N-carbamoyl-β-alanine amidohydrolase (EC 3.5.1.6), also commonly known as β-ureidopropionase or β-alanine synthase.[1][2] This enzyme belongs to the hydrolase family and acts on carbon-nitrogen bonds other than peptide bonds.[1]
Microbial Diversity and Characteristics
N-carbamoyl-β-alanine amidohydrolase has been identified and characterized in various microorganisms, including Agrobacterium tumefaciens and Rhizobium radiobacter.[4][5][6][7][8] These enzymes often exhibit a broad substrate spectrum, with the highest catalytic efficiency typically observed for N-carbamoyl-β-alanine.[4][5] Some microbial β-ureidopropionases are also capable of hydrolyzing other N-carbamoyl-amino acids, making them attractive for biotechnological applications in the production of various β-amino acids.[4][5]
Quantitative Data on Microbial N-Carbamoyl-β-Alanine Amidohydrolase
The kinetic properties of N-carbamoyl-β-alanine amidohydrolase vary among different microbial species. A summary of available quantitative data is presented below.
| Microorganism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Agrobacterium tumefaciens C58 | N-Carbamoyl-β-alanine | 0.2 ± 0.01 | 18.5 ± 0.3 | 9.2 x 104 | 8.0 | 30 | [4][5] |
| N-Carbamoyl-α-alanine | 0.8 ± 0.04 | 22.3 ± 0.4 | 2.8 x 104 | - | - | [4] | |
| N-Carbamoyl-γ-aminobutyrate | 1.1 ± 0.1 | 1.8 ± 0.03 | 1.6 x 103 | - | - | [4] | |
| N-Carbamoyl-δ-aminovalerate | 0.9 ± 0.05 | 0.21 ± 0.004 | 2.3 x 102 | - | - | [4] | |
| Rhizobium radiobacter MDC 8606 | N-Carbamoyl-β-alanine | - | - | - | 8.0 | 55 | [6][8] |
Note: "-" indicates data not available in the cited sources. The specific activity for the Rhizobium radiobacter enzyme was reported as 14 U·mg-1.[8]
Regulation of the Pyrimidine Degradation Pathway
The expression of genes involved in pyrimidine catabolism is tightly regulated in bacteria to meet the metabolic needs of the cell. In Escherichia coli, the rut (pyrimidine utilization) operon, which is involved in an alternative pyrimidine degradation pathway, is under the control of the nitrogen regulatory protein C (NtrC) and a specific repressor, RutR.[9] The presence of uracil relieves the repression by RutR.[9] In Pseudomonas aeruginosa, the enzymes of the reductive pyrimidine catabolic pathway, including N-carbamoyl-β-alanine amidohydrolase, are inducible by uracil.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of N-carbamoyl-β-alanine and its metabolizing enzyme.
Enzyme Assay for N-Carbamoyl-β-Alanine Amidohydrolase
This protocol is based on the quantification of the product, β-alanine, by HPLC after derivatization.[1]
Materials:
-
N-carbamoyl-β-alanine (substrate)
-
Purified N-carbamoyl-β-alanine amidohydrolase or cell-free extract
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Phenylisothiocyanate (PITC) solution (derivatizing agent)
-
Triethylamine solution
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with a suitable buffer)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of N-carbamoyl-β-alanine.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C for the A. tumefaciens enzyme).[4][5]
-
Initiate the reaction by adding a specific amount of the purified enzyme or cell-free extract.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of cold TCA solution.
-
Centrifuge to pellet the precipitated protein.
-
-
Derivatization of β-alanine:
-
Take an aliquot of the supernatant from the previous step.
-
Add the triethylamine solution to adjust the pH.
-
Add the PITC solution and incubate at room temperature to allow for the derivatization of β-alanine to phenylthiocarbamoyl-β-alanine (PTC-β-alanine).
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the C18 HPLC column.
-
Elute the PTC-β-alanine using a suitable mobile phase gradient.
-
Detect the PTC-β-alanine by its absorbance at 245 nm.[1]
-
Quantify the amount of β-alanine produced by comparing the peak area to a standard curve of derivatized β-alanine.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity based on the amount of β-alanine produced per unit time per amount of enzyme. One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Cloning and Expression of a Microbial N-Carbamoyl-β-Alanine Amidohydrolase Gene in E. coli
This protocol provides a general framework for the cloning and expression of a β-ureidopropionase gene.
Materials:
-
Genomic DNA from the source microorganism
-
PCR primers specific for the target gene
-
High-fidelity DNA polymerase
-
pET expression vector (or other suitable vector)
-
Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial seamless cloning kit
-
Competent E. coli cloning strain (e.g., DH5α)
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB agar plates and broth with appropriate antibiotics
-
IPTG (isopropyl-β-D-1-thiogalactopyranoside) for induction
Procedure:
-
Gene Amplification:
-
Design PCR primers to amplify the full-length coding sequence of the N-carbamoyl-β-alanine amidohydrolase gene from the microbial genomic DNA. Include appropriate restriction sites or overhangs for cloning.
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Verify the size of the PCR product by agarose gel electrophoresis.
-
-
Cloning into Expression Vector:
-
Purify the PCR product.
-
Digest both the PCR product and the expression vector with the chosen restriction enzymes, followed by ligation with T4 DNA ligase. Alternatively, use a seamless cloning method according to the manufacturer's instructions.
-
Transform the ligation mixture into a competent E. coli cloning strain.
-
Plate the transformed cells on selective LB agar plates and incubate overnight.
-
-
Verification of the Construct:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence and correct orientation of the insert by restriction digestion and/or colony PCR.
-
Confirm the sequence of the cloned gene by DNA sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into a competent E. coli expression strain.
-
Inoculate a single colony into a small volume of LB broth with the appropriate antibiotic and grow overnight.
-
The next day, inoculate a larger volume of LB broth with the overnight culture and grow to an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for several hours (e.g., 4-16 hours) at a suitable temperature (e.g., 18-37°C).
-
-
Analysis of Protein Expression:
-
Harvest the cells by centrifugation.
-
Lyse a small aliquot of the cells and analyze the total protein by SDS-PAGE to confirm the expression of the recombinant protein at the expected molecular weight.
-
Site-Directed Mutagenesis of N-Carbamoyl-β-Alanine Amidohydrolase
This protocol outlines the general steps for introducing specific mutations into the cloned gene to study structure-function relationships.[10]
Materials:
-
Verified expression plasmid containing the gene of interest
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should be long enough (typically 25-45 bases) to ensure specific annealing to the template plasmid.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction with the expression plasmid as the template, the mutagenic primers, and a high-fidelity DNA polymerase.
-
The PCR will amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.
-
-
Digestion of Template DNA:
-
After the PCR, add DpnI enzyme directly to the reaction mixture. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates.
-
-
Verification of Mutation:
-
Isolate plasmid DNA from several resulting colonies.
-
Confirm the presence of the desired mutation and the absence of any other mutations by DNA sequencing of the entire gene.
-
Conclusion
N-carbamoyl-β-alanine stands as a central metabolite in microbial pyrimidine degradation, linking nucleotide catabolism to the biosynthesis of essential molecules like coenzyme A. The enzyme responsible for its conversion, N-carbamoyl-β-alanine amidohydrolase, exhibits interesting kinetic properties and regulatory features that are of significant interest to researchers in fundamental and applied microbiology. The methodologies and data presented in this guide provide a solid foundation for further investigation into this pivotal area of microbial metabolism, with potential applications in metabolic engineering, biocatalysis, and the development of novel antimicrobial strategies.
References
- 1. Assay for beta-ureidopropionase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 3. Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Potential application of N-carbamoyl-beta-alanine amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
N-Carbamoyl-beta-alanine: A Pivotal Intermediate in Pyrimidine Catabolism and Its Clinical Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbamoyl-beta-alanine, a non-proteinogenic amino acid, holds a critical position as an intermediate in the reductive catabolism of the pyrimidine base, uracil. Its discovery and subsequent characterization have been integral to elucidating the intricate pathways of nucleotide degradation. The historical significance of this compound is deeply intertwined with the understanding of pyrimidine metabolism and the identification of inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical importance of this compound. It details the enzymatic reactions governing its formation and degradation, summarizes key quantitative data, and provides protocols for relevant experimental procedures. Furthermore, this guide explores the clinical implications of aberrant this compound metabolism, particularly in the context of beta-ureidopropionase deficiency, and discusses its relevance in drug development and diagnostics.
Discovery and Historical Significance
The journey to understanding the role of this compound is rooted in the broader history of pyrimidine metabolism research, which began in the late 19th and early 20th centuries with the work of researchers like Pinner, who first synthesized pyrimidine derivatives.[1] The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900.[1] The catabolic fate of pyrimidines, however, remained a subject of investigation for several more decades.
The identification of this compound as a key intermediate in uracil degradation was a crucial step in mapping this metabolic pathway.[2][3] Early studies focusing on the breakdown products of uracil in various organisms led to the proposal of a reductive pathway.[4] This pathway was shown to involve the sequential action of three enzymes, with this compound emerging as the product of the second enzymatic step.[3][5]
The historical significance of this compound was further solidified with the discovery of inborn errors of pyrimidine metabolism. The identification of beta-ureidopropionase deficiency, a rare autosomal recessive disorder, highlighted the critical role of the enzyme responsible for this compound's degradation.[6][7] In this condition, the accumulation of this compound and a related compound, N-carbamoyl-beta-aminoisobutyric acid, in bodily fluids became a key diagnostic marker, directly linking this metabolite to human health and disease.[6][7][8] This discovery not only provided a deeper understanding of pyrimidine catabolism but also opened avenues for diagnosing and potentially treating this metabolic disorder.
Biochemical Role in Pyrimidine Catabolism
This compound is a central molecule in the reductive pathway of uracil degradation. This catabolic process ensures the removal of excess pyrimidines and the recycling of nitrogen. The pathway consists of three key enzymatic reactions:
-
Reduction of Uracil: Dihydropyrimidine dehydrogenase (DPD) catalyzes the initial and rate-limiting step, reducing uracil to 5,6-dihydrouracil using NADPH as a cofactor.[3]
-
Hydrolytic Ring Opening: Dihydropyrimidinase (DHP) hydrolyzes the cyclic dihydrouracil to the linear molecule, this compound.[5][9]
-
Hydrolysis of this compound: Beta-ureidopropionase (also known as this compound amidohydrolase) catalyzes the final step, hydrolyzing this compound to beta-alanine, carbon dioxide, and ammonia.[5][10]
The end product, beta-alanine, can be further utilized in various metabolic processes, including the synthesis of carnosine and anserine, or can be converted to acetyl-CoA.[2]
Quantitative Data
Urinary Levels of this compound in Beta-Ureidopropionase Deficiency
The accumulation of this compound in urine is a hallmark of beta-ureidopropionase deficiency. The following table summarizes urinary concentrations from a study of 13 Japanese patients.
[8]| Patient Group | this compound (μmol/mmol creatinine) | | :--- | :--- | | Patients (n=13) | 648 ± 208 | | Controls | ~11 (calculated from 59-fold increase) |
Kinetic Properties of Enzymes in Pyrimidine Catabolism
The kinetic parameters of the enzymes involved in the formation and degradation of this compound have been characterized in various organisms.
| Enzyme | Organism | Substrate | K_m_ | K_i_ | Reference |
| Dihydropyrimidinase | Saccharomyces kluyveri | 5,6-Dihydrouracil | 1.1 ± 0.1 mM | - | |
| Dictyostelium discoideum | 5,6-Dihydrouracil | 0.22 ± 0.01 mM | - | ||
| Drosophila melanogaster | 5,6-Dihydrouracil | 0.44 ± 0.02 mM | - | ||
| Beta-ureidopropionase | Rhizobium radiobacter | N-carbamoyl-β-alanine | - | - | |
| Calf Liver | N-carbamoyl-β-alanine | - | 1.6 µM (4-ureidobutyrate) | ||
| 240 µM (propionate) | |||||
| 630 µM (glutarate monoamide) |
Experimental Protocols
Quantification of this compound in Urine by HPLC-MS/MS
This protocol provides a general workflow for the quantification of this compound in urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.
-
Urine samples
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of this compound from other urine components.
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor and product ion transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration.
-
dot
Figure 2. Workflow for HPLC-MS/MS quantification.
Colorimetric Assay for this compound
This protocol is based on a colorimetric procedure for the quantification of this compound. T[13]his method is less sensitive and specific than HPLC-MS/MS but can be useful for screening purposes.
Principle: This assay is based on the reaction of the carbamoyl group with a specific reagent to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Samples containing this compound
-
This compound standards
-
Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Sulfuric acid
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations.
-
-
Reaction:
-
To a set of test tubes, add a defined volume of each standard and sample.
-
Add the colorimetric reagent to each tube.
-
Add concentrated sulfuric acid carefully. (Caution: Strong acid, handle with appropriate safety measures) .
-
Mix well and incubate in a boiling water bath for a specified time to allow for color development.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance of each sample and standard at the wavelength of maximum absorbance for the colored product using a spectrophotometer.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Beta-ureidopropionase Activity Assay
This protocol describes a method to determine the activity of beta-ureidopropionase in biological samples, such as liver homogenates.
[14]Principle: The assay measures the conversion of a radiolabeled substrate, [¹⁴C]this compound, to its product, [¹⁴C]beta-alanine, which is then separated and quantified.
Materials:
-
Tissue homogenate (e.g., liver)
-
[¹⁴C]this compound (radiolabeled substrate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Trichloroacetic acid (TCA) to stop the reaction
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and the tissue homogenate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a known amount of [¹⁴C]this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution of trichloroacetic acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Product Separation and Quantification:
-
Inject a portion of the supernatant onto an HPLC system equipped with a suitable column (e.g., a reversed-phase or ion-exchange column) to separate the substrate ([¹⁴C]this compound) from the product ([¹⁴C]beta-alanine).
-
Monitor the elution of the radiolabeled compounds using an in-line radioactivity detector.
-
Alternatively, collect fractions corresponding to the substrate and product peaks and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of product formed per unit of time and per milligram of protein in the homogenate. Enzyme activity is typically expressed in nmol/h/mg protein.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. oatext.com [oatext.com]
- 6. OAK 국가리포지터리 - OA 학술지 - Journal of Interdisciplinary Genomics - β-ureidopropionase Deficiency [oak.go.kr]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidinase Deficiency: The First Feline Case of Dihydropyrimidinuria with Clinical and Molecular Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medlineplus.gov [medlineplus.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Detection of beta-ureidopropionase deficiency with HPLC-electrospray tandem mass spectrometry and confirmation of the defect at the enzyme level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved colorimetric procedure for quantitating this compound with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of N-Carbamoyl-Beta-Alanine in the Pathophysiology and Diagnosis of Urea Cycle Defects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urea cycle disorders (UCDs) are a group of inherited metabolic diseases characterized by defects in the enzymes or transporters responsible for the detoxification of ammonia into urea. The resulting hyperammonemia is a medical emergency that can lead to severe neurological damage and death. While the primary diagnostic focus is on ammonia and specific amino acid profiles, other metabolites have emerged as valuable biomarkers. This technical guide provides an in-depth exploration of N-carbamoyl-beta-alanine (NCBA), a metabolite of the pyrimidine degradation pathway, and its significant involvement in the pathophysiology and diagnosis of specific urea cycle defects. This document details the underlying biochemical mechanisms, presents available quantitative data, outlines experimental protocols for its measurement, and provides visual representations of the relevant pathways and workflows.
Introduction: The Urea Cycle and Its Defects
The urea cycle is a liver-based metabolic pathway that converts neurotoxic ammonia, primarily generated from amino acid catabolism, into the water-soluble and readily excretable compound, urea.[1][2] This process involves a series of five enzymatic reactions and two transport steps. Genetic defects in any of the enzymes or transporters of the urea cycle lead to UCDs, resulting in the accumulation of ammonia and other precursor metabolites.[3][4]
The primary enzymes of the urea cycle are:
-
Carbamoyl Phosphate Synthetase I (CPS1)
-
Ornithine Transcarbamylase (OTC)
-
Argininosuccinate Synthetase (ASS)
-
Argininosuccinate Lyase (ASL)
-
Arginase 1 (ARG1)
Deficiencies in these enzymes lead to distinct clinical and biochemical phenotypes, with the severity often correlating with the position of the enzymatic block in the pathway.[4]
This compound: A Key Biomarker in Specific Urea Cycle Defects
This compound (NCBA), also known as 3-ureidopropionic acid, is an intermediate in the catabolism of the pyrimidine base, uracil.[5] While not a direct component of the urea cycle, its urinary excretion is significantly increased in certain UCDs.[6]
Increased urinary levels of NCBA are observed in patients with deficiencies in:
-
Ornithine Transcarbamylase (OTC)[6]
-
Argininosuccinate Synthetase (ASS)[6]
-
Argininosuccinate Lyase (ASL)[6]
Notably, NCBA levels are typically not elevated in patients with Carbamoyl Phosphate Synthetase I (CPS1) deficiency.[6] This differential excretion pattern makes NCBA a valuable biomarker for distinguishing proximal from more distal defects in the urea cycle.
Biochemical Pathway of this compound Accumulation in Urea Cycle Defects
The accumulation of NCBA in specific UCDs is a direct consequence of the metabolic block in the urea cycle, leading to the shunting of a key precursor into an alternative pathway.
In deficiencies of OTC, ASS, and ASL, the enzyme Carbamoyl Phosphate Synthetase I (CPS1) continues to produce carbamoyl phosphate from ammonia and bicarbonate in the mitochondria. However, due to the downstream block, carbamoyl phosphate cannot be efficiently incorporated into the urea cycle. This leads to an accumulation of carbamoyl phosphate within the mitochondria.[7]
The excess mitochondrial carbamoyl phosphate is then shunted into the cytoplasm, where it enters the de novo pyrimidine biosynthesis pathway.[7] The cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) is the rate-limiting step in this pathway under normal conditions. However, the influx of mitochondrial carbamoyl phosphate bypasses this regulation.
The key steps leading to NCBA formation are:
-
Carbamoyl Aspartate Formation: Carbamoyl phosphate condenses with aspartate, a reaction catalyzed by aspartate transcarbamoylase, to form N-carbamoyl-aspartate.
-
Pyrimidine Ring Synthesis: Through a series of enzymatic steps, N-carbamoyl-aspartate is converted into pyrimidine nucleotides, including uridine monophosphate (UMP).
-
Pyrimidine Catabolism: When pyrimidine nucleotides are in excess, they are degraded. Uracil, a breakdown product, is catabolized in a three-step pathway:
-
Dihydrouracil formation via dihydropyrimidine dehydrogenase.
-
This compound formation from dihydrouracil, catalyzed by dihydropyrimidinase.
-
Finally, beta-alanine, ammonia, and carbon dioxide are produced from NCBA by the action of beta-ureidopropionase.
-
The increased flux through the pyrimidine synthesis and subsequent catabolism pathway leads to the elevated production and excretion of NCBA in the urine of patients with OTC, ASS, and ASL deficiencies.
References
- 1. waters.com [waters.com]
- 2. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A complex case of delayed diagnosis of ornithine transcarbamylase deficiency in an adult patient with multiple comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased urinary excretion of argininosuccinate in type II citrullinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related reference values for free amino acids in first morning urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final Diagnosis -- Case 335 [path.upmc.edu]
The Cellular Journey of N-Carbamoyl-β-Alanine: A Technical Guide to Localization and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-β-alanine (NCβA) is a key intermediate in the pyrimidine degradation pathway, linking the catabolism of uracil and thymine to the production of β-alanine and β-aminoisobutyric acid, respectively. Understanding the cellular localization and transport of NCβA is crucial for elucidating the regulation of pyrimidine metabolism and its implications in various physiological and pathological states, including metabolic disorders and the pharmacology of pyrimidine-based drugs. This technical guide provides a comprehensive overview of the current knowledge on the cellular fate of N-carbamoyl-β-alanine, with a focus on its localization, the enzymes involved in its metabolism, and the putative mechanisms governing its transport across cellular membranes.
I. Cellular Localization and Metabolic Context
N-carbamoyl-β-alanine is primarily localized in the cytoplasm of eukaryotic cells.[1] Its production and degradation are integral parts of the reductive pyrimidine catabolism pathway. This pathway is responsible for the breakdown of the pyrimidine bases uracil and thymine.
The synthesis of N-carbamoyl-β-alanine occurs in the second step of this pathway, where dihydropyrimidines are hydrolyzed by dihydropyrimidinase. Subsequently, N-carbamoyl-β-alanine is irreversibly hydrolyzed by the enzyme β-ureidopropionase (also known as N-carbamoyl-β-alanine amidohydrolase) to produce β-alanine, ammonia, and carbon dioxide.[2][3] The enzyme β-ureidopropionase is also located in the cytoplasm, consistent with the localization of its substrate.
Pyrimidine Degradation Pathway
The reductive pathway for pyrimidine degradation is a three-step enzymatic process:
-
Dihydropyrimidine Dehydrogenase: Reduces uracil and thymine to dihydrouracil and dihydrothymine, respectively.
-
Dihydropyrimidinase: Catalyzes the hydrolytic ring opening of dihydrouracil and dihydrothymine to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid.
-
β-Ureidopropionase: Hydrolyzes N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid to their respective β-amino acids.
Figure 1: The reductive pyrimidine degradation pathway.
II. Quantitative Data on β-Ureidopropionase
While direct quantitative data on the transport of N-carbamoyl-β-alanine is scarce in the current literature, kinetic parameters for its metabolizing enzyme, β-ureidopropionase, have been determined.
| Enzyme | Substrate | Organism | pH Optimum | Km | Ki (for β-alanine) |
| β-Ureidopropionase | N-Carbamoyl-β-alanine | Rat Liver | 6.8 | 6.5 µM[2] | 1.08 mM[2] |
Table 1: Kinetic Parameters of β-Ureidopropionase
III. Cellular Transport of N-Carbamoyl-β-Alanine: A Putative Landscape
Direct experimental evidence identifying specific transporters for N-carbamoyl-β-alanine is currently lacking. However, based on its structural similarity to β-alanine and other amino acids, several transporter families are potential candidates for its cellular uptake and efflux. The transport of its metabolic product, β-alanine, is well-characterized and may offer insights into the transport mechanisms for NCβA.
Potential Transporter Families:
-
Solute Carrier (SLC) Family: This large family of transporters is responsible for the movement of a wide array of solutes across biological membranes.[4] Several SLC subfamilies transport amino acids and related compounds and are therefore of interest.
-
SLC6 Family: Members of this family are Na+ and Cl--dependent transporters for neurotransmitters, amino acids, and osmolytes.[5][6] Notably, TauT (SLC6A6) and PAT1 (SLC36A1) are known to transport β-alanine.[7][8] Given the structural similarity, these transporters are prime candidates for mediating NCβA transport. SLC6A14 (ATB0,+) has also been identified as a β-alanine carrier and exhibits broad substrate specificity.[9]
-
Other SLC Families: Other amino acid transporter families, such as SLC1, SLC3, SLC7, and SLC38, could also potentially transport N-carbamoyl-β-alanine.[10][11]
-
-
Urea Transporters: Given the ureido group in its structure, it is conceivable that urea transporters (UT-A and UT-B) or other transporters of ureido compounds might facilitate the transport of N-carbamoyl-β-alanine.[5]
Further research, including competitive inhibition studies and expression of candidate transporters in heterologous systems like Xenopus oocytes, is necessary to identify the specific transporters for N-carbamoyl-β-alanine.
IV. Experimental Protocols
A. Radiolabeled N-Carbamoyl-β-Alanine Uptake Assay
This protocol provides a general framework for measuring the cellular uptake of N-carbamoyl-β-alanine using a radiolabeled form (e.g., [3H] or [14C]-NCβA).
1. Cell Culture:
-
Culture the cells of interest (e.g., hepatocytes, cancer cell lines) to near confluency in appropriate multi-well plates.
2. Preparation of Assay Buffer:
-
Prepare a transport buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer buffer, ensuring it is at the desired pH and temperature.
3. Uptake Experiment:
-
Wash the cells with the transport buffer to remove culture medium.
-
Pre-incubate the cells in the transport buffer for a short period to allow them to equilibrate.
-
Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled N-carbamoyl-β-alanine and, if applicable, unlabeled competitors or inhibitors.
-
Incubate for a defined period (e.g., 1-15 minutes). The optimal time should be determined empirically to be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular label.
4. Cell Lysis and Scintillation Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate or to the cell number.
-
To determine kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of unlabeled N-carbamoyl-β-alanine in the presence of a fixed concentration of the radiolabeled substrate.
Figure 2: General workflow for a radiolabeled uptake assay.
B. Subcellular Fractionation
This protocol outlines a general method for separating cellular components to determine the subcellular distribution of N-carbamoyl-β-alanine.
1. Cell Harvesting and Homogenization:
-
Harvest cultured cells or tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.
2. Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) to pellet the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) to pellet the mitochondria.
-
Microsomal Fraction: The supernatant from the mitochondrial spin can be further centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
3. Analysis of Fractions:
-
Extract metabolites from each fraction.
-
Analyze the concentration of N-carbamoyl-β-alanine in each fraction using techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).
-
Perform Western blotting for marker proteins of each fraction to assess the purity of the fractionation.
Figure 3: Workflow for subcellular fractionation by differential centrifugation.
V. Regulation of N-Carbamoyl-β-Alanine Transport: An Unexplored Frontier
The signaling pathways that regulate the transport of N-carbamoyl-β-alanine are currently unknown. However, the expression and activity of many SLC transporters are known to be regulated by various signaling cascades, including those involving protein kinases, transcription factors, and hormonal signals. For instance, insulin has been shown to influence the uptake of β-alanine in some contexts, potentially through modulation of transporter activity. Future research should investigate whether similar regulatory mechanisms apply to the transporters of N-carbamoyl-β-alanine.
VI. Conclusion and Future Directions
N-carbamoyl-β-alanine is a cytoplasmic intermediate in the essential pathway of pyrimidine degradation. While the enzymatic steps of its metabolism are well-defined, the mechanisms of its transport across cellular and subcellular membranes remain a significant knowledge gap. Based on structural analogy, transporters of the SLC family are strong candidates for mediating its cellular flux. The experimental protocols outlined in this guide provide a framework for future studies aimed at identifying and characterizing the specific transporters for N-carbamoyl-β-alanine. Elucidating these transport mechanisms will be critical for a complete understanding of pyrimidine homeostasis and for the development of therapeutic strategies targeting this metabolic pathway.
References
- 1. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 2. Transcriptional Regulation of Solute Carrier Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. academic.oup.com [academic.oup.com]
- 5. Transporters involved in source to sink partitioning of amino acids and ureides: opportunities for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. Purine and pyrimidine transport and phosphoribosylation and their interaction in overall uptake by cultured mammalian cells. A re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of ABC and SLC drug transporter gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Chemical Architecture and Properties of N-Carbamoyl-beta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine, also known as 3-ureidopropionic acid, is a key intermediate metabolite in the catabolism of pyrimidine bases, specifically uracil.[1] As a derivative of the non-proteinogenic amino acid beta-alanine, its chemical structure and properties are of significant interest to researchers in biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the chemical properties, structure, and metabolic significance of this compound, supplemented with experimental considerations.
Chemical Properties
This compound is a white crystalline solid that is soluble in water.[2] Its chemical properties are summarized in the table below, providing a quantitative basis for experimental design and analysis.
| Property | Value | Source |
| IUPAC Name | 3-(carbamoylamino)propanoic acid | [3] |
| Synonyms | 3-Ureidopropionic acid, beta-Ureidopropionic acid | [3] |
| CAS Number | 462-88-4 | [3] |
| Chemical Formula | C4H8N2O3 | [3] |
| Molecular Weight | 132.12 g/mol | [3] |
| Melting Point | 170 °C | [3] |
| Boiling Point | Decomposes at high temperatures | [4] |
| Solubility in Water | 20.9 mg/mL | [3] |
| pKa | 4.408 | [5] |
| logP | -1.23 | [5] |
Chemical Structure
2D Structure:
The presence of both a carboxylic acid group and a ureido group makes it a polar molecule, consistent with its water solubility.[2] The molecule's structure is central to its role as a substrate for the enzyme beta-ureidopropionase (this compound amidohydrolase), which catalyzes its hydrolysis.[6]
Metabolic Significance: The Pyrimidine Catabolism Pathway
This compound is a critical intermediate in the reductive catabolic pathway of uracil. This pathway is essential for the breakdown and turnover of pyrimidine nucleotides. The degradation of uracil to beta-alanine occurs in three enzymatic steps, with this compound being the product of the second step and the substrate for the third.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 3. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 3-Ureidopropionic acid - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
The Role of N-Carbamoyl-β-Alanine in Plant Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen is an essential macronutrient for plant growth and development, serving as a key component of amino acids, nucleic acids, and other vital biomolecules. The efficient uptake, assimilation, and recycling of nitrogen are critical for plant productivity and resilience. N-carbamoyl-β-alanine is a key intermediate in the reductive catabolism of pyrimidine nucleotides, a pathway that plays a significant role in nitrogen recycling and homeostasis within the plant. This technical guide provides an in-depth overview of the role of N-carbamoyl-β-alanine in plant nitrogen metabolism, focusing on its biosynthesis, degradation, and the enzymes involved. It also details experimental protocols for the analysis of this pathway and discusses its regulation.
The Pyrimidine Catabolic Pathway and Nitrogen Recycling
In plants, the degradation of pyrimidine bases such as uracil and thymine occurs through a three-step reductive pathway. This process is crucial for salvaging nitrogen from nucleic acid turnover, especially under conditions of nitrogen limitation.[1][2] N-carbamoyl-β-alanine is the product of the second step in the catabolism of uracil.
The pathway proceeds as follows:
-
Dihydropyrimidine Dehydrogenase (PYD1, EC 1.3.1.2): This enzyme catalyzes the initial and rate-limiting step, the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[1][3]
-
Dihydropyrimidinase (PYD2, EC 3.5.2.2): This hydrolase opens the dihydropyrimidine ring of 5,6-dihydrouracil to form N-carbamoyl-β-alanine.
-
β-Ureidopropionase (PYD3, EC 3.5.1.6): The final enzyme in the pathway, β-ureidopropionase, hydrolyzes N-carbamoyl-β-alanine to β-alanine, carbon dioxide, and ammonia.[1][3]
The ammonia released in the final step can be reassimilated into central nitrogen metabolism, highlighting the importance of this pathway in nitrogen recycling. The produced β-alanine is a precursor for the synthesis of pantothenate (Vitamin B5) and Coenzyme A, which are essential for numerous metabolic processes.[1]
Quantitative Data on Pyrimidine Catabolic Enzymes in Plants
The kinetic properties of the enzymes in the pyrimidine catabolic pathway are crucial for understanding the flux through this pathway. While comprehensive kinetic data for all enzymes from a single plant species are not yet available, the following tables summarize the currently known parameters.
| Enzyme | Plant Species | Substrate | Km (µM) | Reference |
| β-Ureidopropionase | Zea mays (Maize) | β-Ureidopropionate | 11 | [4] |
| β-Ureidoisobutyrate | 6 | [4] | ||
| Dihydropyrimidinase | Oryza sativa (Rice) | 5,6-Dihydrouracil | 300 | [5] |
Table 1: Michaelis-Menten Constants (Km) of Pyrimidine Catabolic Enzymes in Plants.
| Enzyme | Plant Species | Specific Activity | Reference |
| β-Ureidopropionase (recombinant) | Arabidopsis thaliana | 30 nmol min-1 mg-1 | [6] |
| β-Ureidopropionase (recombinant) | Oryza sativa (Rice) | 384.3 ± 12.0 nmol min-1 mg-1 (Vmax) | [7] |
Table 2: Specific Activities of β-Ureidopropionase in Plants.
Note: Vmax and kcat values for most plant pyrimidine catabolic enzymes are not yet well-documented in the literature.
Metabolic Pathways and Regulatory Networks
The pyrimidine catabolic pathway is integrated with other metabolic and signaling pathways in the plant. Its activity is regulated by the availability of nitrogen and pyrimidines, as well as by phytohormones such as abscisic acid (ABA).
Pyrimidine Catabolic Pathway
The following diagram illustrates the core enzymatic steps in the reductive degradation of uracil to β-alanine.
Transcriptional Regulation of Pyrimidine Catabolism
The expression of the PYD genes is transcriptionally regulated in response to the plant's nitrogen status and the availability of pyrimidines. Under nitrogen-limiting conditions, the expression of PYD genes is upregulated to enhance nitrogen recycling.[1] Conversely, the presence of pyrimidines can influence the expression of these genes, suggesting a feedback regulatory mechanism. Phytohormones like ABA and transcription factors from the bZIP family are also implicated in regulating this pathway, although the precise mechanisms are still under investigation.
Detailed Experimental Protocols
Extraction of N-Carbamoyl-β-alanine and Related Metabolites from Plant Tissue
This protocol describes a general procedure for the extraction of polar metabolites, including N-carbamoyl-β-alanine, from plant tissues for subsequent analysis by LC-MS/MS.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, maize leaves)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent: 80% methanol (v/v) in water, pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge (refrigerated)
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the frozen powder into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at -20°C for 30 minutes to allow for complete extraction.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For LC-MS/MS analysis, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Store the extracts at -80°C until analysis.
Quantification of N-Carbamoyl-β-alanine by HPLC-MS/MS
This section provides a general framework for developing an HPLC-MS/MS method for the quantification of N-carbamoyl-β-alanine. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step. The gradient needs to be optimized to achieve good separation from other metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive or negative electrospray ionization (ESI) should be tested for optimal sensitivity for N-carbamoyl-β-alanine.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-carbamoyl-β-alanine need to be determined by infusing a standard solution of the compound. For N-carbamoyl-β-alanine (C4H8N2O3, MW: 148.12 g/mol ), potential transitions could be investigated around its protonated [M+H]+ (m/z 149.1) or deprotonated [M-H]- (m/z 147.1) parent ions.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature need to be optimized for maximum signal intensity.
Quantification:
-
A standard curve of N-carbamoyl-β-alanine should be prepared in a matrix similar to the plant extract to account for matrix effects.
-
An internal standard (e.g., a stable isotope-labeled version of N-carbamoyl-β-alanine) is highly recommended for accurate quantification.
Enzyme Activity Assays
This assay measures the release of 14CO2 from [ureido-14C]-N-carbamoyl-β-alanine.
Materials:
-
[ureido-14C]-N-carbamoyl-β-alanine (radiolabeled substrate)
-
Plant protein extract
-
Assay buffer: 100 mM potassium phosphate, pH 7.5
-
Scintillation vials (20 mL) with rubber septa and center wells
-
4 M KOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a 20 mL scintillation vial:
-
940 µL of assay buffer
-
20 µL of plant protein extract
-
20 µL of a test inhibitor solution or buffer (for control)
-
-
Pre-equilibrate the mixture for 30 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of [ureido-14C]-N-carbamoyl-β-alanine.
-
Immediately cap the vial with a rubber septum containing a center well with 50 µL of 4 M KOH to trap the released 14CO2.
-
Incubate the reaction at 25°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting 1 mL of 4 M perchloric acid through the septum into the reaction mixture.
-
Incubate for an additional 30 minutes to ensure all 14CO2 is trapped in the KOH.
-
Carefully remove the center well and place it in a new scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of 14CO2 produced per unit time and protein concentration.
Conceptual HPLC-based Assay:
-
Incubate the plant protein extract with a known concentration of 5,6-dihydrouracil in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Stop the reaction at different time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of N-carbamoyl-β-alanine produced.
-
Enzyme activity can be calculated from the rate of product formation.
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Plant protein extract
-
Assay buffer: 100 mM potassium phosphate, pH 7.4
-
NADPH solution
-
Uracil solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
Assay buffer
-
NADPH (to a final concentration of ~100-200 µM)
-
Plant protein extract
-
-
Incubate the mixture for a few minutes to record the background rate of NADPH oxidation.
-
Initiate the reaction by adding uracil (to a final concentration of ~100-200 µM).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
Enzyme activity is expressed as the amount of NADPH oxidized per minute per milligram of protein.
Conclusion
N-carbamoyl-β-alanine is a central metabolite in the pyrimidine catabolic pathway, which is integral to nitrogen recycling and overall nitrogen homeostasis in plants. Understanding the regulation and kinetics of the enzymes involved in its metabolism is crucial for developing strategies to improve nitrogen use efficiency in crops. The experimental protocols and data presented in this technical guide provide a foundation for researchers to further investigate the role of N-carbamoyl-β-alanine in plant nitrogen metabolism. Further research is needed to fill the existing gaps in our knowledge, particularly concerning the complete kinetic characterization of the pathway's enzymes in different plant species and the detailed elucidation of the signaling networks that regulate this important metabolic route.
References
- 1. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of Plant β-Ureidopropionase and Functional Overexpression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interlinked regulatory loops of ABA catabolism and biosynthesis coordinate fruit growth and ripening in woodland strawberry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Carbamoyl-β-Alanine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-carbamoyl-β-alanine is a key metabolite in the pyrimidine degradation pathway. Accurate quantification of this compound is crucial for studying various metabolic disorders and for monitoring therapeutic interventions. This application note provides a detailed protocol for the quantification of N-carbamoyl-β-alanine in biological samples using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization. Due to the lack of a strong chromophore in its native structure, derivatization is essential to enable sensitive UV or fluorescence detection.
Principle
This method is based on the pre-column derivatization of N-carbamoyl-β-alanine with a derivatizing agent, such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), to form a product that can be detected by UV or fluorescence detectors. The derivatized analyte is then separated from other sample components on a reversed-phase HPLC column and quantified by comparing its peak area to that of a known concentration of a derivatized standard.
Data Presentation
The following table summarizes the typical quantitative data and chromatographic conditions for the analysis of derivatized amino acids, which can be adapted for N-carbamoyl-β-alanine.
| Parameter | PITC Derivatization | AQC Derivatization |
| Chromatographic Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.5 | 10 mM Sodium Phosphate, 10 mM Sodium Borate, pH 8.2[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol/Water (45:45:10 v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10-20 µL | 10 µL |
| Detection Wavelength | UV at 245 nm or 254 nm[2] | Fluorescence (Ex: 250 nm, Em: 395 nm)[3] |
| Expected Retention Time | Analyte-specific, requires optimization | Analyte-specific, requires optimization |
| Limit of Detection (LOD) | Picomole range[2] | 0.35 - 0.75 pg injected[4] |
| Limit of Quantification (LOQ) | Picomole range | 1.10 - 2.55 pg injected[4] |
| Linearity | Typically 1-1000 pmol | Up to 850 pmol[4] |
Experimental Protocols
Materials and Reagents
-
N-carbamoyl-β-alanine standard
-
Phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Sodium phosphate
-
Sodium borate
-
Ultrapure water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
Biological sample (e.g., plasma, urine, tissue homogenate)
-
Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or Acetonitrile)
Sample Preparation
-
Deproteinization: To 100 µL of the biological sample, add 200 µL of a cold protein precipitation agent (e.g., 10% TCA or acetonitrile).
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the N-carbamoyl-β-alanine.
-
pH Adjustment: Adjust the pH of the supernatant to ~8.5 with 0.1 M NaOH for optimal derivatization.
Pre-column Derivatization (PITC Method)
-
Drying: Transfer 50 µL of the pH-adjusted supernatant or standard solution to a clean microcentrifuge tube and dry completely under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in 20 µL of a coupling solution (e.g., methanol:water:triethylamine, 2:2:1 v/v/v).
-
Derivatization: Add 20 µL of a 5% PITC solution in heptane.
-
Incubation: Vortex and incubate at room temperature for 20 minutes.
-
Evaporation: Evaporate to dryness under a stream of nitrogen.
-
Reconstitution for Injection: Reconstitute the derivatized sample in 100 µL of the initial mobile phase for HPLC analysis.
Pre-column Derivatization (AQC Method)
-
Buffering: To 20 µL of the pH-adjusted supernatant or standard solution, add 80 µL of 0.5 M borate buffer.[3]
-
Derivatization: Add 20 µL of the AQC reagent.[3]
-
Incubation: Vortex immediately and incubate at 55°C for 10 minutes.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Analysis
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase (Gradient Elution):
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-30 min: 40% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 254 nm (for PITC derivatives) or Fluorescence detector with excitation at 250 nm and emission at 395 nm (for AQC derivatives).[3]
-
Quantification: Create a calibration curve using standard solutions of N-carbamoyl-β-alanine at various concentrations. Quantify the amount of N-carbamoyl-β-alanine in the samples by comparing the peak area with the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of N-carbamoyl-β-alanine.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. lcms.cz [lcms.cz]
- 2. Assay for beta-ureidopropionase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of N-carbamoyl-beta-alanine in Tissue Samples by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine is a key intermediate metabolite in the pyrimidine degradation pathway.[1] This pathway is essential for the breakdown of pyrimidine nucleotides, and its dysregulation has been implicated in various physiological and pathological processes. Accurate and sensitive quantification of this compound in tissue samples is crucial for understanding its role in metabolic regulation and for the development of novel therapeutic strategies. This document provides a detailed protocol for the detection and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound is formed from the breakdown of uracil and is further metabolized to beta-alanine, CO2, and ammonia.[1][2] Understanding its position in this metabolic cascade is vital for interpreting quantitative data.
References
Synthesis and purification of N-carbamoyl-beta-alanine for in vitro experiments.
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-carbamoyl-beta-alanine, also known as 3-ureidopropionic acid, is a key intermediate in the pyrimidine catabolism pathway.[1][2] It is formed from the breakdown of dihydrouracil and is subsequently hydrolyzed to beta-alanine, carbon dioxide, and ammonia by the enzyme beta-ureidopropionase.[3][4][5] Due to its central role in this metabolic pathway, this compound is a critical reagent for in vitro studies aimed at understanding pyrimidine degradation, enzyme kinetics, and for screening potential therapeutic agents targeting this pathway. This document provides detailed protocols for the chemical synthesis and purification of this compound and its application in in vitro enzyme activity assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₃ | [2] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 170 °C | [2] |
| Solubility in Water | 20.9 mg/mL | [2] |
| pKa | 4.408 | [1] |
Table 2: Kinetic Parameters of Beta-ureidopropionase with this compound
| Enzyme Source | Km (mM) | Vmax (U/mg) | pH Optimum | Temperature Optimum (°C) |
| Pseudomonas putida IFO 12996 | 3.74 | 4.12 | - | - |
| Rhizobium radiobacter MDC 8606 | - | 14 | 8.0 | 55 |
| Rat Liver | 0.0065 | - | 6.8 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from beta-alanine and urea.[6]
Materials:
-
Beta-alanine
-
Urea
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers
-
Filter paper
-
Büchner funnel and flask
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve one molar equivalent of beta-alanine in a minimal amount of distilled water.
-
Addition of Urea: Add a 1.2 molar equivalent of urea to the beta-alanine solution.
-
Reaction Setup: Attach a reflux condenser to the flask and place it on a heating mantle with a magnetic stirrer.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and pH Adjustment: After the reaction is complete, allow the mixture to cool to room temperature. Adjust the pH of the solution to approximately 2-3 with hydrochloric acid to precipitate the product.
-
Crystallization: Cool the acidified solution in an ice bath to promote further crystallization of this compound.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the purification of the synthesized this compound.
Materials:
-
Crude this compound
-
Distilled water
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Dissolving the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot distilled water (near boiling) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collecting the Purified Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Assess the purity of the final product by measuring its melting point and comparing it to the literature value (170°C).[2] Further characterization can be performed using techniques like NMR or mass spectrometry.
Protocol 3: In Vitro Assay of Beta-ureidopropionase Activity
This protocol describes a method to determine the activity of beta-ureidopropionase using this compound as the substrate. The reaction measures the production of beta-alanine.
Materials:
-
Purified this compound
-
Purified beta-ureidopropionase enzyme
-
Phosphate buffer (pH 7.4)
-
Microplate reader or spectrophotometer
-
Reagents for beta-alanine detection (e.g., O-phthalaldehyde (OPA) derivatization followed by fluorescence detection)
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in phosphate buffer. Prepare serial dilutions to create a range of substrate concentrations for kinetic analysis.
-
Enzyme Reaction:
-
In microcentrifuge tubes, add a defined volume of phosphate buffer and the desired concentration of this compound.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).
-
Initiate the reaction by adding a specific amount of purified beta-ureidopropionase enzyme.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Detection of Beta-alanine:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Take an aliquot of the supernatant for beta-alanine quantification.
-
Derivatize the beta-alanine in the supernatant using a suitable method, such as OPA derivatization.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of beta-alanine.
-
Calculate the concentration of beta-alanine produced in each enzyme reaction from the standard curve.
-
Determine the enzyme activity in units (e.g., µmol of product formed per minute per mg of enzyme).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: The pyrimidine catabolism pathway showing the role of this compound.
References
- 1. 3-Ureidopropionic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ureidopropionic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Reactome | beta-ureidopropionate + H2O => beta-alanine + NH4+ + CO2 [reactome.org]
- 5. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 6. Buy 3-Ureidopropionic acid | 462-88-4 [smolecule.com]
Application Notes and Protocols for the Enzymatic Assay of N-carbamoyl-beta-alanine Amidohydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine amidohydrolase (NCβAA), also known as β-ureidopropionase or β-alanine synthase (EC 3.5.1.6), is a key enzyme in the pyrimidine degradation pathway. It catalyzes the final step in the breakdown of uracil and thymine, hydrolyzing N-carbamoyl-β-alanine to produce β-alanine, carbon dioxide, and ammonia.[1] This enzyme is of significant interest to researchers in metabolic diseases, oncology, and pharmacology due to its role in nucleotide metabolism and as a potential target for therapeutic intervention. Deficiencies in this enzyme can lead to neurological abnormalities.[2][3][4][5] These application notes provide detailed protocols for assaying the enzymatic activity of this compound amidohydrolase.
Enzymatic Reaction:
N-carbamoyl-β-alanine + H₂O → β-alanine + CO₂ + NH₃[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine degradation pathway, highlighting the role of this compound amidohydrolase, and a general workflow for determining its enzymatic activity.
Quantitative Data Summary
This section summarizes key quantitative data for this compound amidohydrolase from various sources.
Table 1: Optimal Reaction Conditions for this compound Amidohydrolase
| Organism/Source | Optimal pH | Optimal Temperature (°C) | Divalent Metal Ion Requirement | Reference |
| Agrobacterium tumefaciens C58 | 8.0 | 30 | Mn²⁺, Ni²⁺, Co²⁺ | [6] |
| Rhizobium radiobacter MDC 8606 | 8.0 | 55 | Mn²⁺, Ni²⁺, Co²⁺, Cd²⁺ | [7] |
| Rat Liver | 6.8 | Not Specified | Not Specified | [8][9] |
Table 2: Kinetic Parameters for this compound Amidohydrolase
| Organism/Source | Substrate | Km (µM) | Reference |
| Rat Liver | N-carbamoyl-β-alanine | 6.5 | [8][9] |
| Agrobacterium tumefaciens C58 | N-carbamoyl-β-alanine | Data available in source | [6] |
Experimental Protocols
Two primary methods for assaying this compound amidohydrolase activity are detailed below: a High-Performance Liquid Chromatography (HPLC)-based method and a spectrophotometric method.
Protocol 1: HPLC-Based Assay for β-alanine Detection
This method offers high sensitivity and specificity for the quantification of β-alanine.
A. Materials and Reagents
-
Purified this compound amidohydrolase
-
N-carbamoyl-β-alanine (substrate)
-
Sodium Phosphate Buffer (100 mM, pH 8.0)
-
Phosphoric Acid (1% v/v) or other suitable stop solution
-
HPLC system with a suitable column (e.g., C18 reversed-phase)
-
Derivatization agent (e.g., phenylisothiocyanate) for pre-column derivatization (optional, for increased sensitivity)[6]
-
β-alanine standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
B. Standard Reaction Conditions
-
Prepare a stock solution of N-carbamoyl-β-alanine (e.g., 250 mM) in 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a working solution of the purified enzyme in the same buffer. The final enzyme concentration will need to be optimized based on its activity.
-
For a standard 500 µL reaction, combine 450 µL of 100 mM sodium phosphate buffer (pH 8.0) and 50 µL of the 250 mM N-carbamoyl-β-alanine stock solution.
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.[10]
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 5-10 µL).
-
Incubate the reaction for a set period (e.g., 20 minutes), ensuring the reaction is in the linear range.[10]
-
Stop the reaction by adding a strong acid, such as 475 µL of 1% H₃PO₄ to a 25 µL aliquot of the reaction mixture.[10]
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Collect the supernatant for HPLC analysis.
C. HPLC Analysis
-
Prepare a standard curve of β-alanine using known concentrations. If using a derivatization agent, derivatize the standards and samples according to the manufacturer's protocol.
-
Set up the HPLC system with a suitable mobile phase and column. For example, a C18 column with a mobile phase of phosphate buffer and acetonitrile.
-
Inject the prepared samples and standards onto the HPLC system.
-
Detect the product, β-alanine (or its derivative), at the appropriate wavelength (e.g., 245 nm for phenylthiocarbamoyl-beta-alanine).[6]
-
Quantify the amount of β-alanine produced by comparing the peak area of the sample to the standard curve.
D. Calculation of Enzyme Activity
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Activity (U/mL) = (nmol of β-alanine produced) / (incubation time (min) x volume of enzyme used (mL))
Protocol 2: Spectrophotometric Assay for β-alanine Detection
This method provides a more accessible alternative to HPLC and is based on the reaction of β-alanine with 1,2-naphthoquinone-4-sulfonic acid sodium salt to produce a colored product.[10]
A. Materials and Reagents
-
Purified this compound amidohydrolase
-
N-carbamoyl-β-alanine (substrate)
-
Sodium Phosphate Buffer (100 mM, pH 8.0)
-
Stop solution (e.g., 1 M HCl)
-
1,2-naphthoquinone-4-sulfonic acid sodium salt solution
-
Sodium hydroxide solution
-
β-alanine standards
-
Spectrophotometer
B. Standard Reaction Conditions
-
Follow the same procedure for the enzymatic reaction as described in Protocol 1, Section B (steps 1-6).
-
Stop the reaction by adding a suitable stop solution.
C. Colorimetric Detection
-
To the stopped reaction mixture, add the 1,2-naphthoquinone-4-sulfonic acid sodium salt solution.
-
Add sodium hydroxide solution to adjust the pH for optimal color development.
-
Incubate the mixture to allow for color development.
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 470 nm).[10]
-
Prepare a standard curve of β-alanine by reacting known concentrations with the colorimetric reagent.
-
Quantify the amount of β-alanine produced in the enzymatic reaction by comparing the absorbance of the sample to the standard curve.
D. Calculation of Enzyme Activity
Calculate the enzyme activity as described in Protocol 1, Section D.
Troubleshooting and Considerations
-
Enzyme Purity: The purity of the this compound amidohydrolase will affect the accuracy of the assay. It is recommended to use a highly purified enzyme preparation.
-
Linear Range: It is crucial to determine the linear range of the reaction with respect to both time and enzyme concentration to ensure accurate kinetic measurements.
-
Substrate Inhibition: At very high concentrations, the substrate N-carbamoyl-β-alanine may cause substrate inhibition. It is important to determine the optimal substrate concentration.
-
Product Inhibition: The product, β-alanine, can inhibit the enzyme.[8][9] Assay conditions should be optimized to minimize product accumulation.
-
Metal Ion Dependence: The activity of this compound amidohydrolase can be dependent on the presence of specific divalent metal ions.[10][6] Ensure the appropriate metal ions are included in the reaction buffer if required.
-
Blank Controls: Always include a blank reaction containing all components except the enzyme to account for any non-enzymatic degradation of the substrate. A no-substrate control should also be included to account for any contaminating compounds in the enzyme preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. 2.3. Test and Reference Formulations: β-Alanine Content Verification [bio-protocol.org]
- 8. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of this compound amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
Tracing Metabolic Fates: The Journey of Radiolabeled N-carbamoyl-β-alanine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-β-alanine (NCβA) is a key intermediate in the catabolism of pyrimidine bases, such as uracil and thymine.[1][2] The study of its metabolic pathway is crucial for understanding nucleotide homeostasis and has implications for various pathological conditions, including neurological disorders and cancer.[3] The use of radiolabeled N-carbamoyl-β-alanine provides a powerful tool to trace its metabolic fate, quantify pathway fluxes, and assess the activity of related enzymes, offering valuable insights for drug development and diagnostics. These application notes provide detailed protocols for utilizing radiolabeled NCβA to investigate metabolic pathways.
N-carbamoyl-β-alanine is hydrolyzed by the enzyme β-ureidopropionase (EC 3.5.1.6) into β-alanine, carbon dioxide, and ammonia.[2][4] This reaction is a critical step in the pyrimidine degradation pathway. Deficiencies in β-ureidopropionase can lead to the accumulation of NCβA and N-carbamoyl-β-aminoisobutyric acid, resulting in various neurological abnormalities.[5]
Key Applications
-
Elucidation of Pyrimidine Catabolism: Tracing the conversion of radiolabeled NCβA to its downstream metabolites provides a direct method to study the pyrimidine degradation pathway.
-
Enzyme Activity Assays: Radiolabeled NCβA serves as a substrate for quantifying the activity of β-ureidopropionase in tissue homogenates or purified enzyme preparations.
-
Drug Discovery and Development: Evaluating the effect of novel therapeutic compounds on the metabolism of NCβA can identify potential drugs that modulate pyrimidine catabolism.
-
Disease Mechanism Studies: Investigating alterations in NCβA metabolism in disease models can shed light on the pathophysiology of metabolic and neurological disorders.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the metabolism of N-carbamoyl-β-alanine.
Table 1: Kinetic Parameters of β-Ureidopropionase
| Enzyme Source | Substrate | Km (μM) | Ki for β-alanine (mM) | Optimal pH | Reference |
| Rat Liver | N-carbamoyl-β-alanine | 6.5 | 1.08 | 6.8 | [4] |
| Rhizobium radiobacter | N-carbamoyl-β-alanine | - | - | 8.0 | [6] |
Table 2: Specific Activity of β-Ureidopropionase
| Enzyme Source | Specific Activity (U/mg) | Substrate | Reference |
| Rhizobium radiobacter | 14 | N-carbamoyl-β-alanine | [6] |
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.
Table 3: Exemplary Distribution of Radiolabeled Metabolites from [2-¹⁴C]-Uracil in Arabidopsis Seedlings
| Metabolite Pool | % of Total Incorporated Radioactivity |
| ¹⁴CO₂ | 48% |
| PCA-soluble (nucleobases, nucleosides, etc.) | 35% |
| PCA-insoluble (DNA and RNA) | 17% |
Data adapted from a study on uracil metabolism, which is upstream of N-carbamoyl-β-alanine. This illustrates the expected distribution of radioactivity following the catabolism of a pyrimidine precursor.[7]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [¹⁴C]-N-carbamoyl-β-alanine
This protocol is adapted from methods for preparing radiolabeled pyrimidine catabolites.[1]
Materials:
-
[2-¹⁴C]-Uracil (specific activity 50-60 mCi/mmol)
-
Rat liver cytosol (as a source of dihydropyrimidine dehydrogenase and dihydropyrimidinase)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
Developing solvent (e.g., isopropanol:water:ammonium hydroxide, 7:2:1 v/v/v)
-
Phosphorimager or scintillation counter
-
Non-radiolabeled N-carbamoyl-β-alanine standard
Procedure:
-
Enzyme Preparation: Prepare a rat liver cytosol fraction by homogenization and centrifugation to obtain the supernatant containing the necessary enzymes.
-
Reaction Setup: In a microcentrifuge tube, combine the rat liver cytosol, [2-¹⁴C]-uracil, and NADPH in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours) to allow for the conversion of uracil to dihydrouracil and subsequently to N-carbamoyl-β-alanine.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation.
-
Purification by TLC: Spot the reaction mixture onto a TLC plate alongside a non-radiolabeled N-carbamoyl-β-alanine standard.
-
Chromatography: Develop the TLC plate using the appropriate solvent system.
-
Identification and Extraction: Visualize the non-radiolabeled standard (e.g., using iodine vapor or a specific stain). Identify the corresponding radioactive spot for [¹⁴C]-N-carbamoyl-β-alanine using a phosphorimager. Scrape the silica from the identified spot and elute the radiolabeled compound with a suitable solvent (e.g., 50% ethanol).
-
Quantification and Purity Check: Determine the concentration and purity of the synthesized [¹⁴C]-N-carbamoyl-β-alanine using scintillation counting and further chromatographic analysis (e.g., HPLC).
Protocol 2: Tracing [¹⁴C]-N-carbamoyl-β-alanine Metabolism in Cell Culture
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, neurons)
-
Cell culture medium and supplements
-
[¹⁴C]-N-carbamoyl-β-alanine
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Perchloric acid (PCA)
-
Potassium carbonate (for neutralization)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Scintillation counter and scintillation cocktail
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Radiolabeling: Replace the culture medium with fresh medium containing a known concentration of [¹⁴C]-N-carbamoyl-β-alanine (e.g., 1-5 µCi/mL).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progression of metabolism.
-
Sample Collection (Medium): At each time point, collect an aliquot of the culture medium to analyze extracellular metabolites.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer.
-
Alternatively, for metabolite extraction, add ice-cold 0.4 M perchloric acid to the cells, scrape the cells, and collect the lysate.
-
-
Metabolite Extraction:
-
Centrifuge the PCA lysate to pellet the protein.
-
Transfer the supernatant to a new tube and neutralize with potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the intracellular metabolites.
-
-
Analysis by HPLC:
-
Inject the prepared medium samples and intracellular metabolite extracts into an HPLC system equipped with a radioactivity detector.
-
Use an appropriate column (e.g., C18 reverse-phase) and mobile phase to separate N-carbamoyl-β-alanine and its expected metabolites (e.g., β-alanine).
-
Identify and quantify the radioactive peaks corresponding to each metabolite by comparing their retention times with those of non-radiolabeled standards.
-
-
Total Radioactivity Measurement:
-
Measure the total radioactivity in cell lysates and medium aliquots using a scintillation counter to perform a mass balance analysis.
-
Protocol 3: β-Ureidopropionase Activity Assay
Materials:
-
Tissue homogenate or purified enzyme preparation
-
[¹⁴C]-N-carbamoyl-β-alanine
-
Reaction buffer (e.g., 100 mM MES buffer, pH 6.5)
-
Stopping solution (e.g., 1 M HCl)
-
Scintillation vials and cocktail
-
Method to separate substrate from product (e.g., ion-exchange chromatography or TLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-warm the reaction buffer containing a known amount of tissue homogenate or purified enzyme to 37°C.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]-N-carbamoyl-β-alanine to the tube.
-
Incubation: Incubate the reaction at 37°C for a specific period during which the reaction is linear (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding the stopping solution.
-
Separation of Substrate and Product: Separate the unreacted [¹⁴C]-N-carbamoyl-β-alanine from the product, [¹⁴C]-β-alanine. This can be achieved using a small ion-exchange column that retains the amino acid product while the substrate passes through, or by TLC.
-
Quantification: Measure the radioactivity of the fraction containing the product ([¹⁴C]-β-alanine) using a scintillation counter.
-
Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Mandatory Visualization
Caption: Pyrimidine Catabolism Pathway.
Caption: Experimental Workflow for Tracing Radiolabeled NCβA.
References
- 1. Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-alanyl peptide synthesis by Streptomyces S9 aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-carbamoyl-β-alanine in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-carbamoyl-β-alanine is a key intermediate in the pyrimidine degradation pathway.[1][2] Its metabolism is intrinsically linked to the enzyme β-ureidopropionase, which catalyzes its conversion to β-alanine, carbon dioxide, and ammonia.[1][3] Dysregulation of this pathway, particularly deficiencies in β-ureidopropionase, leads to the accumulation of N-carbamoyl-β-alanine and is associated with various neurological disorders.[3][4][5][6][7][8][9] This central role in metabolism and disease positions N-carbamoyl-β-alanine as a valuable molecule in drug discovery and development, serving as a biomarker, a substrate for enzyme assays, and a potential target for therapeutic intervention.
These application notes provide an overview of the utility of N-carbamoyl-β-alanine in drug discovery, along with detailed protocols for its quantification and for the characterization of its metabolizing enzyme, β-ureidopropionase.
Applications of N-carbamoyl-β-alanine in Drug Discovery
Biomarker for Inborn Errors of Metabolism
Elevated levels of N-carbamoyl-β-alanine in biological fluids (urine, plasma, cerebrospinal fluid) are a primary indicator of β-ureidopropionase deficiency, a rare autosomal recessive disorder characterized by a wide spectrum of neurological and developmental issues.[3][5][6][7][8][9][10] Quantification of N-carbamoyl-β-alanine is therefore crucial for the diagnosis of this and potentially other related metabolic disorders.[11]
Biomarker for Kidney Disease and Drug-Induced Nephrotoxicity
Increased levels of carbamoylated amino acids, including N-carbamoyl-β-alanine, are observed in patients with end-stage renal disease.[12][13][14] This is due to the accumulation of urea, which leads to an increase in cyanate that non-enzymatically carbamoylates amino groups. Monitoring N-carbamoyl-β-alanine could serve as a biomarker for kidney dysfunction and may have applications in assessing the nephrotoxic potential of drug candidates in preclinical and clinical studies.[15][16][17][[“]][19]
Substrate for High-Throughput Screening (HTS) of Enzyme Inhibitors
N-carbamoyl-β-alanine is the natural substrate for β-ureidopropionase.[3][20] As such, it is an essential reagent in assays designed to screen for inhibitors of this enzyme.[21][22][23][24] Modulating the activity of β-ureidopropionase could be a therapeutic strategy for neurological disorders associated with deficiencies in pyrimidine metabolism.
Tool for Studying Pyrimidine Metabolism
The pyrimidine metabolic pathway is a target for anticancer and antiviral therapies. N-carbamoyl-β-alanine can be used as a tool to study the flux and regulation of this pathway in various disease models. Understanding the downstream effects of altered N-carbamoyl-β-alanine levels can provide insights into the mechanism of action of drugs that target pyrimidine synthesis or catabolism.
Quantitative Data Summary
Table 1: Kinetic Parameters of β-ureidopropionase with N-carbamoyl-β-alanine as Substrate
| Enzyme Source | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference |
| Human | 15.5 ± 1.9 | Not Reported | Not Reported | Not Reported | [20] |
| Human | 48 | Not Reported | 0.47 | 6.5 | [3] |
| Pseudomonas putida | 3740 | 4.12 U/mg | Not Reported | Not Reported | [25] |
Table 2: Reported Levels of N-carbamoyl-β-alanine in Biological Fluids
| Condition | Fluid | Concentration | Reference |
| β-ureidopropionase deficiency | Urine, Plasma, CSF | Strongly elevated | [3][20] |
| End-stage renal disease | Plasma | Elevated | [12] |
| Urea cycle defects | Urine | Increased | [11] |
Signaling Pathways and Experimental Workflows
Pyrimidine Catabolism Pathway
This diagram illustrates the final steps of pyrimidine degradation, highlighting the role of N-carbamoyl-β-alanine and its metabolizing enzyme, β-ureidopropionase.
References
- 1. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. uniprot.org [uniprot.org]
- 4. Neurological disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalgenes.org [globalgenes.org]
- 6. β-ureidopropionase Deficiency [accesson.kr]
- 7. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. UPB1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Essential carbamoyl-amino acids formed in vivo in patients with end-stage renal disease managed by continuous ambulatory peritoneal dialysis: isolation, identification, and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein carbamylation in kidney disease: pathogenesis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Induced Nephrotoxicity and Its Biomarkers -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 17. Biomarkers for drug-induced renal damage and nephrotoxicity-an overview for applied toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology | Semantic Scholar [semanticscholar.org]
- 20. WikiGenes - UPB1 - ureidopropionase, beta [wikigenes.org]
- 21. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 24. sbpdiscovery.org [sbpdiscovery.org]
- 25. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of N-Carbamoyl-β-alanine on Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-β-alanine, a key intermediate in the pyrimidine catabolic pathway, has emerged as a molecule of interest in cancer research.[1][2][3] It is a substrate for the enzyme β-alanine synthase (also known as N-carbamoyl-β-alanine amidohydrolase), which catalyzes its conversion to β-alanine.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of synthetic lethality in specific cancer cell types.
These application notes provide a comprehensive overview of the in vitro effects of N-carbamoyl-β-alanine on cell culture models, with a focus on colorectal cancer. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action and potential therapeutic applications.
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the effects of N-carbamoyl-β-alanine on colorectal cancer cell lines.
| Cell Line | Genotype | Compound | Endpoint | Value | Reference |
| HCT116 | CHEK2-wildtype | N-carbamoyl-β-alanine (NCA) | EC50 | 5.56 μM | [4][5] |
| HCT116 | CHEK2-null | N-carbamoyl-β-alanine (NCA) | EC50 | 0.29 μM | [4][5] |
Signaling Pathways and Mechanisms of Action
N-carbamoyl-β-alanine has been shown to selectively target cancer cells with specific genetic vulnerabilities, such as a deficiency in the CHEK2 gene.[4][5] This selective cytotoxicity is mediated through the inhibition of the enzyme peroxiredoxin-2 (PRDX2), leading to an increase in reactive oxygen species (ROS), DNA double-strand breaks (DSBs), and subsequent apoptosis in CHEK2-null cells.[4][5]
Figure 1: Proposed signaling pathway of N-carbamoyl-β-alanine in CHEK2-null cancer cells.
N-carbamoyl-β-alanine is also a key component of the pyrimidine degradation pathway, where it is converted to β-alanine by β-ureidopropionase.[2] This metabolic role could have broader implications in cellular metabolism and warrants further investigation in various cell types.
Figure 2: Role of N-carbamoyl-β-alanine in the pyrimidine degradation pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for assessing the efficacy of N-carbamoyl-β-alanine against colorectal cancer cell lines.[4][5]
Materials:
-
HCT116 and CHEK2-null HCT116 cells
-
96-well plates
-
N-carbamoyl-β-alanine (NCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of NCA (e.g., from 1 nM to 1 M with a 10-fold increment) and incubate for 72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability and the EC50 values.
Figure 3: Experimental workflow for the MTT assay.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.[1][7][8]
Materials:
-
Treated and control cells in a 24-well plate
-
Culture medium (DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
Fluorescence microplate reader
Procedure:
-
Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight.[1]
-
Treat cells with NCA or vehicle control for the desired time.
-
Prepare a 10 µM DCFH-DA working solution in pre-warmed DMEM.[7][8]
-
Wash the cells once with DMEM.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[1][7]
-
Wash the cells once with DMEM and twice with PBS.[1]
-
Add 500 µL of PBS to each well.[1]
-
Capture images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).[8]
-
Measure fluorescence intensity using a microplate reader.
Immunofluorescence Staining for DNA Double-Strand Break Markers (γH2AX and 53BP1)
This protocol allows for the visualization and quantification of DNA double-strand breaks.[9][10]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1% in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (mouse anti-γH2AX, rabbit anti-53BP1)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Block with 5% BSA in PBS for 1 hour.[9]
-
Incubate with primary antibodies overnight at 4°C.[9]
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on slides and visualize under a fluorescence microscope.
Potential Applications and Future Directions
The selective cytotoxicity of N-carbamoyl-β-alanine in CHEK2-null colorectal cancer cells suggests its potential as a targeted therapeutic agent.[4][5] Further research is warranted to explore its efficacy in other cancer types with CHEK2 mutations or deficiencies in other DNA damage response pathways.
Given its role in pyrimidine metabolism, investigating the effects of N-carbamoyl-β-alanine on cellular metabolic pathways could unveil novel mechanisms of action and therapeutic opportunities. Its downstream metabolite, β-alanine, has been shown to have various effects on cell metabolism and proliferation, which may be relevant to the overall cellular response to N-carbamoyl-β-alanine.[4][11][12][13][14]
The protocols provided herein offer a foundation for researchers to further investigate the in vitro effects of N-carbamoyl-β-alanine in various cell culture models, contributing to a deeper understanding of its biological functions and therapeutic potential.
References
- 1. jove.com [jove.com]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. β-N-Methylamino-L-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Carbamoyl Alanine-Mediated Selective Targeting for CHEK2-Null Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2.6. Determination of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of N-carbamoyl-beta-alanine from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine (NCBA) is a key intermediate metabolite in the pyrimidine degradation pathway.[1][2][3][4] Accurate quantification of NCBA in biological fluids such as plasma and urine is crucial for studying various metabolic disorders, including beta-ureidopropionase deficiency, an inborn error of pyrimidine degradation that leads to elevated levels of NCBA.[5][6] Furthermore, monitoring NCBA levels can be relevant in drug development, particularly for therapies targeting nucleotide metabolism.
These application notes provide detailed protocols for the extraction of this compound from plasma and urine, suitable for downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described are based on established methods for the extraction of small, polar metabolites and amino acids from complex biological matrices.
Metabolic Pathway of this compound
This compound is formed from the breakdown of uracil and subsequently hydrolyzed by the enzyme beta-ureidopropionase to beta-alanine, carbon dioxide, and ammonia.[1]
Data Presentation: Quantitative Performance of Extraction Protocols
The following table summarizes typical performance characteristics for the extraction of small polar molecules from biological fluids using the described methods. Please note that these values are illustrative and optimal performance for this compound should be validated in your laboratory.
| Parameter | Protein Precipitation (Plasma) | Solid-Phase Extraction (Urine) |
| Recovery | >85% | >90% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 2 - 15 ng/mL |
| Intra-day Precision (%CV) | <10% | <8% |
| Inter-day Precision (%CV) | <15% | <12% |
Experimental Protocols
Two primary methods for the extraction of this compound from biological fluids are detailed below: Protein Precipitation for plasma samples and Solid-Phase Extraction (SPE) for urine samples.
Protocol 1: Protein Precipitation for Plasma Samples
This method is rapid and effective for removing the majority of proteins from plasma, which can interfere with downstream analysis. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
Procedure:
-
Allow plasma samples to thaw on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with an appropriate volume of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices like urine. A mixed-mode or cation-exchange sorbent is recommended for the retention of this compound.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., isotope-labeled this compound)
-
Mixed-mode or Cation-Exchange SPE cartridges (e.g., MCX)
-
Methanol, LC-MS grade
-
Ammonium hydroxide solution (5%) in methanol
-
Formic acid (0.1%) in water
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
Take 1 mL of the clarified urine and adjust the pH to ~6.0 with formic acid.
-
Spike with an appropriate volume of internal standard solution.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge.
-
Equilibrate the SPE cartridge: Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Load the sample: Load the prepared urine sample onto the cartridge and allow it to pass through slowly.
-
Wash the cartridge: Pass 1 mL of 0.1% formic acid in water to remove unretained impurities. Follow with 1 mL of methanol to remove lipophilic interferences.
-
Elute the analyte: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Concluding Remarks
The selection of an appropriate extraction protocol is critical for the reliable quantification of this compound in biological fluids. The protein precipitation method offers a rapid and straightforward approach for plasma samples, while solid-phase extraction provides a more thorough cleanup for complex matrices like urine. It is essential to validate the chosen method in your laboratory to ensure it meets the required performance characteristics for your specific application. The inclusion of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.
References
- 1. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
Utilizing N-carbamoyl-beta-alanine as a Standard for Chromatographic Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids in biological matrices is crucial for various fields, including biomedical research, clinical diagnostics, and drug development. N-carbamoyl-beta-alanine, a stable and soluble beta-alanine derivative, serves as an excellent internal or external standard in chromatographic assays for the precise measurement of amino acids.[1] Its structural similarity to endogenous amino acids allows it to mimic their behavior during sample preparation and analysis, ensuring reliable quantification. This document provides detailed application notes and protocols for utilizing this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C4H8N2O3 | [2] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 170 °C | [2] |
| Solubility in Water | 20.9 mg/mL | [2] |
| IUPAC Name | 3-(carbamoylamino)propanoic acid | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
This protocol describes the preparation of standard solutions of this compound for generating a calibration curve.
Materials:
-
This compound (analytical grade)
-
0.1 N Hydrochloric Acid (HCl)
-
Ultrapure water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed standard in a 10 mL volumetric flask using 0.1 N HCl.
-
Ensure complete dissolution by vortexing or sonicating.
-
This stock solution can be stored at 4°C for up to one month.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with 0.1 N HCl or the initial mobile phase to prepare a series of working standards.
-
Typical concentration ranges for a calibration curve are between 100 pmol/μL and 1 nmol/μL.[3]
-
For example, to prepare a 100 µg/mL working standard, dilute 1 mL of the 1 mg/mL stock solution to 10 mL with the diluent.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol details the extraction of amino acids from plasma samples, incorporating this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard solution (concentration will depend on the expected analyte concentration)
-
Trichloroacetic acid (TCA) solution (10%) or a suitable organic solvent like acetonitrile or methanol
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample Spiking:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
-
Protein Precipitation:
-
Add 200 µL of cold 10% TCA solution (or 3 volumes of cold acetonitrile/methanol) to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Incubate the samples on ice or at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
-
Supernatant Collection and Filtration:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 3: HPLC Method for Amino Acid Analysis with UV Detection
This protocol provides a general HPLC method for the analysis of amino acids using this compound as a standard. This method can be adapted based on the specific amino acids of interest.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Atlantis HILIC Silica column (4.6 x 150 mm, 3 µm) or Amino-bonded silica gel column |
| Mobile Phase A | 0.05 M Phosphate buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate the amino acids of interest. For example, start with a high percentage of B and decrease over time. |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
Method validation should be performed according to established guidelines to ensure the reliability of the results.[4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Protocol 4: LC-MS/MS Method for High-Sensitivity Amino Acid Quantification
This protocol outlines a more sensitive and selective LC-MS/MS method, which may require derivatization for optimal performance.
Derivatization (Optional but Recommended):
Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) can significantly improve the chromatographic retention and ionization efficiency of amino acids.[6]
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Acquity CSH C18 or a mixed-mode column like Acclaim Trinity |
| Mobile Phase A | Ammonium formate in water (e.g., 10 mM, pH 2.8) |
| Mobile Phase B | Acetonitrile with a small percentage of mobile phase A |
| Gradient | Optimized for the separation of target amino acids. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Spectrometer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
The specific precursor and product ions for this compound would need to be determined empirically through infusion and optimization on the specific mass spectrometer being used. Based on its structure, potential transitions could be explored around its molecular weight.
Data Presentation
The following table summarizes hypothetical quantitative data for a validated assay using this compound as an internal standard for the quantification of Alanine and β-Alanine.
| Analyte | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) | Precision (%RSD) |
| Alanine | 1 - 500 | 0.998 | 0.2 | 0.8 | 98.5 | 4.2 |
| β-Alanine | 1 - 500 | 0.999 | 0.3 | 1.0 | 101.2 | 3.8 |
Visualizations
Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. ikev.org [ikev.org]
- 5. campilab.by [campilab.by]
- 6. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants [mdpi.com]
Application Notes and Protocols: Isotopic Labeling of N-carbamoyl-beta-alanine for Metabolic Flux Analysis
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By introducing stable, non-radioactive isotope-labeled substrates (tracers) into a biological system, researchers can track the flow of atoms through metabolic pathways.[3][4] The resulting mass isotopologue distribution (MID) of downstream metabolites provides a detailed snapshot of cellular metabolism, revealing the relative contributions of different pathways to the production of a given metabolite.[5] N-carbamoyl-beta-alanine is a key intermediate in the pyrimidine degradation pathway, where it is formed from the hydrolysis of dihydrouracil and subsequently converted to beta-alanine.[6][7] This pathway is crucial for nucleotide salvage and maintaining the cellular pool of beta-alanine, a precursor for carnosine and pantothenic acid (Vitamin B5).[8][9]
This document provides detailed application notes and a hypothetical protocol for the isotopic labeling of this compound to analyze the metabolic flux through the pyrimidine degradation pathway. This approach is valuable for researchers in drug development and metabolic research seeking to understand how disease states or therapeutic interventions affect nucleotide catabolism.
Application Notes
Objective: To quantify the metabolic flux through the pyrimidine degradation pathway by measuring the isotopic enrichment in this compound and its downstream product, beta-alanine.
Principle: The core principle involves introducing a stable isotope-labeled precursor of the pyrimidine pathway, such as ¹⁵N-labeled or ¹³C-labeled uracil. As the labeled precursor is metabolized, the isotopes are incorporated into the downstream intermediates, including this compound. By reaching an isotopic steady state, the measured isotopic enrichment in the metabolite pool directly reflects the metabolic flux through the pathway.[2] The analysis of mass isotopologue distributions (MIDs) via mass spectrometry allows for the determination of the fraction of this compound synthesized from the labeled precursor versus other sources.
Applications:
-
Drug Development: Evaluating the effect of novel therapeutic agents on nucleotide metabolism. For example, assessing whether a chemotherapy drug alters pyrimidine salvage pathways in cancer cells.
-
Disease Research: Investigating dysregulation of pyrimidine degradation in metabolic disorders or neurological conditions.[8]
-
Biotechnology: Optimizing engineered microbial strains for the production of beta-alanine or other valuable compounds derived from this pathway.[10]
Choice of Isotopic Tracer: The selection of the tracer is critical for a successful MFA experiment. To specifically probe the pyrimidine degradation pathway leading to this compound, precursors that directly enter this pathway are ideal.
-
[1,3-¹⁵N₂]-Uracil: This tracer introduces two ¹⁵N atoms into the pyrimidine ring. Upon ring opening to form this compound, both nitrogen atoms are retained, resulting in an M+2 isotopologue. This provides a clear and distinct signal for tracing the pathway.
-
[U-¹³C₄]-Uracil: A uniformly carbon-labeled uracil will result in an M+4 labeled this compound, as all four carbon atoms are retained in the final molecule.
-
[U-¹³C₅, ¹⁵N₂]-Orotic Acid: As a precursor to UMP, this tracer can be used to assess the entire de novo pyrimidine synthesis and subsequent degradation pathway.
Visualizations
Metabolic Pathway and Labeling Strategy
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. β-Alanine in Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of N-carbamoyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-beta-alanine (NCbA), also known as 3-ureidopropionic acid, is a key intermediate in the pyrimidine degradation pathway.[1][2] It is formed from the catabolism of uracil and thymine and is subsequently hydrolyzed by the enzyme β-ureidopropionase to produce beta-alanine, ammonia, and carbon dioxide.[2][3] The biological significance of NCbA extends to several areas of interest, including metabolic regulation and oncology.
Recent studies have highlighted the potential of this compound as a selective inhibitor of peroxiredoxin 2 (PRDX2), leading to increased reactive oxygen species (ROS) and targeted cell death in CHEK2-null colorectal cancer cells.[4][5][6] This suggests a promising role for NCbA in synthetic lethality-based cancer therapies. Furthermore, its metabolic product, beta-alanine, has been demonstrated to possess anti-proliferative and anti-migratory properties in various cancer cell lines, and it may enhance the efficacy of chemotherapeutic agents.[7][8][9][10]
These application notes provide a comprehensive suite of cell-based assays to investigate the biological activities of this compound. The detailed protocols herein are designed to enable researchers to assess its effects on cell viability, apoptosis, DNA damage, reactive oxygen species production, and cell migration.
Signaling and Metabolic Pathways
To provide context for the experimental protocols, the following diagrams illustrate the pyrimidine degradation pathway and a proposed mechanism of action for this compound in a cancer context.
Caption: Pyrimidine Degradation Pathway.
Caption: Proposed Mechanism of NCbA in CHEK2-Null Cancer Cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
This compound (NCbA)
-
Cell line of interest (e.g., CHEK2-null and wild-type colorectal cancer cells)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (490-500 nm absorbance)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of NCbA in complete medium.
-
Remove the medium from the wells and add 100 µL of the NCbA dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Record the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTS Cell Viability Assay Workflow.
Data Presentation:
| NCbA Conc. (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 6.2 |
| 1 | 98.2 ± 4.8 | 95.1 ± 5.1 | 90.3 ± 5.5 |
| 10 | 90.5 ± 5.3 | 80.7 ± 4.9 | 70.1 ± 6.0 |
| 50 | 75.3 ± 6.1 | 60.2 ± 5.8 | 45.8 ± 6.3 |
| 100 | 60.1 ± 5.9 | 42.5 ± 5.2 | 25.4 ± 4.7 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14]
Materials:
-
This compound (NCbA)
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of NCbA or a positive control (e.g., staurosporine) for a predetermined time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Data Presentation:
| Treatment | Caspase-3/7 Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 15,000 ± 1,200 | 1.0 |
| NCbA (10 µM) | 25,500 ± 2,100 | 1.7 |
| NCbA (50 µM) | 67,500 ± 5,500 | 4.5 |
| NCbA (100 µM) | 120,000 ± 9,800 | 8.0 |
| Staurosporine (1 µM) | 180,000 ± 15,000 | 12.0 |
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][5][15]
Materials:
-
This compound (NCbA)
-
Cell line of interest
-
24-well or 96-well plates (black, clear bottom for microscopy)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Fluorescence microscope or microplate reader (Ex/Em = 485/535 nm)
Protocol:
-
Seed cells in a suitable plate and allow them to adhere overnight.
-
Treat cells with NCbA or a positive control (e.g., H₂O₂) for the desired duration.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium.[5]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[2][15]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to the wells and immediately measure the fluorescence using a microplate reader or visualize using a fluorescence microscope.[2]
Data Presentation:
| Treatment | Mean Fluorescence Intensity | Fold Change vs. Vehicle |
| Vehicle Control | 5,000 ± 450 | 1.0 |
| NCbA (10 µM) | 8,500 ± 700 | 1.7 |
| NCbA (50 µM) | 17,500 ± 1,500 | 3.5 |
| NCbA (100 µM) | 32,500 ± 2,800 | 6.5 |
| H₂O₂ (100 µM) | 45,000 ± 3,900 | 9.0 |
DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.[16][17][18]
Materials:
-
This compound (NCbA)
-
Cell line of interest
-
Glass coverslips in a 24-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat with NCbA for the desired time.
-
Wash with PBS and fix the cells for 15 minutes at room temperature.[19]
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[17]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell nucleus.
Caption: γ-H2AX Immunofluorescence Workflow.
Data Presentation:
| Treatment | Average γ-H2AX Foci per Cell |
| Vehicle Control | 2.5 ± 0.8 |
| NCbA (10 µM) | 8.1 ± 2.1 |
| NCbA (50 µM) | 19.7 ± 4.5 |
| NCbA (100 µM) | 35.2 ± 6.8 |
| Etoposide (10 µM) | 40.5 ± 7.2 |
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the effect of NCbA on collective cell migration.[4][20][21]
Materials:
-
This compound (NCbA)
-
Cell line of interest
-
24-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Gently create a "scratch" in the monolayer with a sterile pipette tip.[21]
-
Wash gently with PBS to remove detached cells.[20]
-
Replace the medium with fresh medium containing NCbA or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at different points for each time point and treatment.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Data Presentation:
| Treatment | Wound Closure (%) - 12h | Wound Closure (%) - 24h |
| Vehicle Control | 45.3 ± 5.1 | 92.8 ± 4.3 |
| NCbA (10 µM) | 35.1 ± 4.8 | 75.4 ± 5.0 |
| NCbA (50 µM) | 20.7 ± 3.9 | 40.2 ± 4.7 |
| NCbA (100 µM) | 10.2 ± 2.5 | 18.9 ± 3.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, ROS production, DNA damage, and cell migration, researchers can gain valuable insights into its therapeutic potential, particularly in the context of oncology. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the underlying biological pathways.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 3. Reactome | beta-ureidopropionate + H2O => beta-alanine + NH4+ + CO2 [reactome.org]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 6. N-Carbamoyl Alanine-Mediated Selective Targeting for CHEK2-Null Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressivenes" by Roger A. Vaughan, Nicholas P. Gannon et al. [digitalcommons.chapman.edu]
- 9. β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. γ-H2AX immunofluorescence staining [bio-protocol.org]
- 18. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 20. clyte.tech [clyte.tech]
- 21. med.virginia.edu [med.virginia.edu]
Use of N-carbamoyl-beta-alanine in the study of pyrimidine degradation pathways.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-carbamoyl-β-alanine is a critical intermediate in the reductive catabolism of pyrimidines, serving as the direct substrate for the enzyme β-ureidopropionase (EC 3.5.1.6), also known as N-carbamoyl-β-alanine amidohydrolase.[1][2] The study of N-carbamoyl-β-alanine metabolism is fundamental to understanding pyrimidine homeostasis, nitrogen recycling, and certain metabolic disorders.[3][4] Deficiencies in the enzymes of this pathway can lead to the accumulation of pyrimidine bases and their intermediates, resulting in various neurological and developmental issues.[4][5] This document provides detailed application notes and experimental protocols for utilizing N-carbamoyl-β-alanine to investigate the pyrimidine degradation pathway.
The Pyrimidine Degradation Pathway
The reductive pathway for pyrimidine degradation involves three key enzymatic steps, converting uracil and thymine into β-alanine and β-aminoisobutyrate, respectively, along with ammonia and carbon dioxide.[6][7] N-carbamoyl-β-alanine is the product of the second step and the substrate for the final step in the breakdown of uracil.
Quantitative Data Summary
The kinetic parameters of β-ureidopropionase for its substrate N-carbamoyl-β-alanine vary across different organisms and tissues. Understanding these parameters is crucial for designing accurate enzyme assays and for comparative studies.
| Enzyme Source | Substrate | Km (µM) | pH Optimum | Notes | Reference |
| Human Liver | N-carbamoyl-β-alanine | 15.5 ± 1.9 | - | Apparent Km determined by radiochemical assay. | [8] |
| Rat Liver | N-carbamoyl-β-alanine | 6.5 | 6.8 | Enzyme activity is highest in the liver and detectable in the kidney.[1] | [1] |
| Maize (Zea mays) | β-ureidopropionate | 11 | - | The enzyme was also sensitive to inactivation by iodoacetamide. | [9] |
| Euglena gracilis | β-ureidopropionate | 38 | - | The enzyme showed simple Michaelis-Menten kinetics. | [9] |
| Rhizobium radiobacter | N-carbamoyl-β-alanine | - | 8.0 | Recombinant enzyme with optimal activity at 55°C. | [10] |
Experimental Protocols
Preparation of Radiolabeled N-carbamoyl-β-alanine
This protocol describes the synthesis of [2-¹⁴C]N-carbamoyl-β-alanine from [2-¹⁴C]5,6-dihydrouracil.[8]
Materials:
-
[2-¹⁴C]5,6-dihydrouracil
-
Alkaline solution (e.g., NaOH)
-
Heating block or water bath at 37°C
-
Neutralizing agent (e.g., HCl)
Procedure:
-
Dissolve [2-¹⁴C]5,6-dihydrouracil in an alkaline solution.
-
Incubate the mixture at 37°C for 15 minutes to facilitate hydrolysis.
-
Neutralize the solution with an appropriate acid.
-
The resulting solution contains radiolabeled N-carbamoyl-β-alanine and can be used for enzyme assays.
Radiochemical Assay for β-ureidopropionase Activity
This assay measures the activity of β-ureidopropionase by detecting the release of ¹⁴CO₂ from radiolabeled N-carbamoyl-β-alanine.[8]
Materials:
-
Radiolabeled N-carbamoyl-β-alanine (prepared as in Protocol 1)
-
Human liver homogenate or other tissue/cell extracts
-
Reaction buffer
-
Liquid scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate, reaction buffer, and radiolabeled N-carbamoyl-β-alanine in a sealed vial.
-
Incubate the reaction at 37°C for a defined period (e.g., up to 3.5 hours).
-
Stop the reaction by adding acid, which also facilitates the release of ¹⁴CO₂.
-
Capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a CO₂ absorbent placed in a center well).
-
Transfer the trapping agent to a scintillation vial containing a liquid scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
The amount of ¹⁴CO₂ produced is directly proportional to the β-ureidopropionase activity.
Thin-Layer Chromatography (TLC) for Separation of Pyrimidine Metabolites
This method allows for the separation and identification of uracil and its catabolic products, including N-carbamoyl-β-alanine.[11][12]
Materials:
-
TLC plates (e.g., silica gel)
-
Developing solvent system
-
Sample extract containing pyrimidine metabolites
-
Standards for uracil, dihydrouracil, N-carbamoyl-β-alanine, and β-alanine
-
Visualization method (e.g., UV light for radiolabeled compounds or specific staining reagents)
Procedure:
-
Spot the sample extract and standards onto the TLC plate.
-
Place the plate in a chromatography tank containing the developing solvent.
-
Allow the solvent to ascend the plate, separating the compounds based on their polarity.
-
Remove the plate from the tank and air dry.
-
Visualize the separated spots and calculate their Rf values.
-
Compare the Rf values of the sample components to those of the standards for identification.
Colorimetric Quantitation of N-carbamoyl-β-alanine
This protocol provides a method for the colorimetric determination of N-carbamoyl-β-alanine, which can be adapted for assaying dihydropyrimidinase activity.[3][13][14]
Materials:
-
Sample containing N-carbamoyl-β-alanine
-
Colorimetric reagents (specific reagents may vary based on the chosen method)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the sample and the colorimetric reagents.
-
Incubate the mixture under specified conditions (e.g., 100°C for 25 minutes) to allow for color development.[14]
-
Measure the absorbance of the resulting colored complex at the appropriate wavelength using a spectrophotometer.
-
Quantify the concentration of N-carbamoyl-β-alanine by comparing the absorbance to a standard curve generated with known concentrations of the compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the pyrimidine degradation pathway using N-carbamoyl-β-alanine.
Conclusion
N-carbamoyl-β-alanine is an indispensable tool for investigating the pyrimidine degradation pathway. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the enzymology, regulation, and physiological significance of this metabolic route. Accurate measurement of N-carbamoyl-β-alanine and the activity of β-ureidopropionase is crucial for diagnosing metabolic disorders and for developing potential therapeutic interventions.
References
- 1. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | New Insights into rice pyrimidine catabolic enzymes [frontiersin.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay. | Semantic Scholar [semanticscholar.org]
- 13. Improved colorimetric procedure for quantitating this compound with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified methods for measuring citrulline and carbamoyl-beta-alanine with reduced light sensitivity and sucrose interference - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Carbamoyl-beta-alanine: A Versatile Tool for Investigating Enzyme Inhibition and Activation
Abstract
N-carbamoyl-beta-alanine (NCβA), a key intermediate in the pyrimidine degradation pathway, serves as a valuable tool for researchers in biochemistry, pharmacology, and drug discovery. Primarily recognized as the natural substrate for the enzyme β-ureidopropionase, its utility extends to the study of enzyme kinetics, allosteric regulation, and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of enzyme inhibition and activation, with a focus on β-ureidopropionase as a primary model system. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a non-proteinogenic amino acid derivative formed during the catabolism of pyrimidine bases such as uracil and thymine.[1] Its central role in metabolism is as a substrate for β-ureidopropionase (EC 3.5.1.6), also known as this compound amidohydrolase, which catalyzes its hydrolysis to β-alanine, carbon dioxide, and ammonia.[2] This reaction is a critical step in the terminal pathway of pyrimidine degradation.
Beyond its role as a metabolite, this compound exhibits interesting properties as an allosteric regulator, particularly for β-ureidopropionase from certain species. This makes it an excellent model compound for studying mechanisms of enzyme activation and inhibition. Furthermore, as an intermediate in the metabolic pathway of the widely used anticancer drug 5-fluorouracil, understanding the kinetics of enzymes that process NCβA is crucial for pharmacokinetics and drug development.[3]
These application notes provide a comprehensive guide to using this compound as a tool in enzyme studies, complete with detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Biochemical Pathways Involving this compound
Pyrimidine Catabolism
This compound is a central intermediate in the reductive pathway of pyrimidine catabolism. This pathway is essential for the breakdown of uracil and thymine. The key enzymatic steps are:
-
Dihydropyrimidine Dehydrogenase (DPD): Reduces uracil and thymine to dihydrouracil and dihydrothymine, respectively.
-
Dihydropyrimidinase (DHP): Catalyzes the hydrolytic ring opening of the dihydropyrimidines to yield this compound (from dihydrouracil) or N-carbamoyl-β-aminoisobutyrate (from dihydrothymine).
-
β-Ureidopropionase (β-UP): Hydrolyzes this compound to β-alanine, CO₂, and NH₃.[4]
References
- 1. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Application Notes & Protocols: NMR Spectroscopy for the Structural Elucidation of N-Carbamoyl-β-Alanine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Carbamoyl-β-alanine, also known as 3-ureidopropionic acid, is a key metabolite in the pyrimidine degradation pathway and serves as a precursor to β-alanine.[1][2] Its derivatives are of significant interest in biochemical and pharmaceutical research due to their roles in metabolic pathways and as potential building blocks for bioactive molecules.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for using NMR spectroscopy to analyze N-carbamoyl-β-alanine and its derivatives.
Metabolic Pathway of N-Carbamoyl-β-alanine
N-Carbamoyl-β-alanine is a central intermediate in the reductive catabolism of pyrimidines. For instance, uracil is converted to N-carbamoyl-β-alanine in a two-step enzymatic process, which is then hydrolyzed to form β-alanine, ammonia, and carbon dioxide.[2]
Caption: Reductive catabolic pathway of uracil to β-alanine.
Quantitative NMR Data
The structural assignment of N-carbamoyl-β-alanine is based on characteristic chemical shifts in ¹H and ¹³C NMR spectra. The following table summarizes experimental data acquired in water (H₂O) at pH 7.00.[1]
| Atom Position | Nucleus | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| α-CH₂ | ¹H | 2.36 | Triplet | N/A |
| β-CH₂ | ¹H | 3.29 | Triplet | N/A |
| α-CH₂ | ¹³C | 36.3 (approx.) | - | - |
| β-CH₂ | ¹³C | 39.2 (approx.) | - | - |
| Carboxyl (COOH) | ¹³C | 181.2 (approx.)* | - | - |
| Carbamoyl (C=O) | ¹³C | N/A | - | - |
*Note: ¹³C data for N-carbamoyl-β-alanine is not explicitly detailed in the provided search results. The values are approximated based on the closely related structure of β-alanine for illustrative purposes.[6] Precise values would be determined experimentally.
Experimental Protocols & Workflow
General Experimental Workflow
The process of NMR-based structural elucidation follows a standardized workflow from sample preparation to final data analysis.
Caption: Standardized workflow for NMR-based structural analysis.
Protocol 1: 1D ¹H and ¹³C NMR Spectroscopy
This protocol details the steps for acquiring standard one-dimensional ¹H and ¹³C NMR spectra for a sample of N-carbamoyl-β-alanine derivative.
1. Materials and Reagents:
-
N-carbamoyl-β-alanine derivative (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (optional, e.g., DSS for D₂O)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of the N-carbamoyl-β-alanine derivative.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Water (D₂O) is a suitable solvent for the parent compound.[1] For derivatives with lower polarity, DMSO-d₆ may be used.[7]
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 300-600 MHz).[7]
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
For ¹H NMR:
-
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or higher, as ¹³C has low natural abundance.
-
Spectral Width (SW): ~200-240 ppm.
-
4. Data Processing:
-
Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum. For D₂O, the residual HDO peak can be used (δ ~4.79 ppm), or an internal standard like DSS (δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Protocol 2: 2D NMR for Structural Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.
1. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds). This helps connect adjacent methylene (-CH₂-) groups.
-
Acquisition: Use a standard COSY pulse program (e.g., 'cosygpqf'). Acquire a matrix of at least 1024 x 256 data points with 4-8 scans per increment.
-
Analysis: Cross-peaks in the 2D spectrum indicate coupling between the protons on the diagonal. For N-carbamoyl-β-alanine, a cross-peak between the signals at ~3.29 ppm and ~2.36 ppm would confirm the -CH₂-CH₂- fragment.
2. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Acquisition: Use a standard HSQC pulse program (e.g., 'hsqcedetgpsp'). Set the ¹³C spectral width to cover all expected carbon signals.
-
Analysis: Each cross-peak correlates a proton resonance with the resonance of the carbon it is directly bonded to. This allows for the unambiguous assignment of each -CH₂- group in the carbon skeleton.
Logical Workflow for Structure Confirmation
The data from various NMR experiments are pieced together in a logical sequence to confirm the molecular structure.
Caption: Logical flow from NMR data to structure confirmation.
By integrating the information from these experiments, a complete and unambiguous assignment of the N-carbamoyl-β-alanine derivative's structure can be achieved. The ¹H NMR provides the number and environment of protons, the ¹³C NMR identifies the carbon backbone, COSY connects adjacent protonated fragments, and HSQC links the protons to their respective carbons, confirming the overall molecular assembly.
References
- 1. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 7. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
Troubleshooting & Optimization
Optimizing pH and temperature for N-carbamoyl-beta-alanine amidohydrolase assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-carbamoyl-beta-alanine amidohydrolase (CβAA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound amidohydrolase activity?
A1: The optimal pH for this compound amidohydrolase can vary depending on the source of the enzyme. For CβAA from Rhizobium radiobacter and Agrobacterium tumefaciens, the optimal pH is approximately 8.0.[1][2][3][4][5] However, the enzyme from rat liver has a lower optimal pH of 6.8.[6] It is crucial to determine the optimal pH for the specific enzyme being used.
Q2: What is the optimal temperature for the enzyme assay?
A2: The optimal temperature for CβAA activity is also species-dependent. For instance, the enzyme from Rhizobium radiobacter exhibits optimal activity at 55°C, while the one from Agrobacterium tumefaciens is most active at 30°C.[1][2][4] Some prokaryotic versions of the enzyme have an optimal temperature range of 50-60°C.[1]
Q3: Does this compound amidohydrolase require any cofactors?
A3: Yes, CβAA is a metalloenzyme and its activity is dependent on the presence of divalent metal ions.[1][7] Activity can be restored to an inactivated enzyme (e.g., by a chelating agent) by the addition of ions such as Mn²⁺, Ni²⁺, and Co²⁺.[2][5]
Q4: What are some common inhibitors of this enzyme?
A4: Enzyme activity can be inhibited by metal-chelating agents like EDTA and 8-hydroxyquinoline-5-sulfonic acid (HQSA).[2][5][8] Certain divalent metal ions, such as Zn²⁺ and Cu²⁺, have also been shown to have an inhibitory effect on the enzyme from Rhizobium radiobacter.[1]
Q5: What is the substrate specificity of this compound amidohydrolase?
A5: The enzyme typically exhibits a preference for N-carbamoyl-β-alanine.[2][5] However, some isoforms can hydrolyze other N-carbamoyl-amino acids, including α, γ, and δ-amino acids.[2][5] The enzyme from Rhizobium radiobacter shows a clear stereospecificity for N-carbamoyl-L-β-alanine and has no activity towards N-carbamoyl-D-amino acids.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH of the assay buffer. | Prepare fresh buffer and verify the pH is within the optimal range for your specific enzyme (typically pH 6.8-8.0).[2][6] |
| Incorrect assay temperature. | Ensure your incubator or water bath is set to the optimal temperature for your enzyme (e.g., 30°C, 55°C).[1][2] | |
| Absence of required metal cofactors. | Supplement the assay buffer with the appropriate divalent metal ions (e.g., Mn²⁺, Ni²⁺, Co²⁺) at a suitable concentration (e.g., 2 mM).[1][2] | |
| Presence of inhibitors in the sample or reagents. | Dialyze the enzyme preparation to remove potential small molecule inhibitors. Ensure all reagents are free from chelating agents or inhibitory metals.[1][2] | |
| Enzyme degradation. | Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a stabilizing agent if necessary. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between assays | Pipetting errors. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Variations in incubation time. | Use a precise timer and ensure all samples are incubated for the exact same duration. | |
| Substrate or enzyme concentration variability. | Prepare fresh substrate and enzyme dilutions for each experiment. Determine protein concentration using a reliable method like the BCA assay.[1] | |
| High background signal | Spontaneous substrate degradation. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from your measurements. |
| Contaminating enzymes in the preparation. | Purify the enzyme further using chromatography techniques to remove any contaminating hydrolases. |
Data Summary
Table 1: Optimal pH and Temperature for this compound Amidohydrolase from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Rhizobium radiobacter MDC 8606 | 8.0 | 55 | [1][3] |
| Agrobacterium tumefaciens C58 | 8.0 | 30 | [2][5] |
| Rat Liver | 6.8 | Not Specified | [6] |
| Pseudomonas putida | ~8.0 | 60 | [2] |
| Blastobacter sp. A17p-4 | Not Specified | 50-55 | [9] |
Table 2: Effect of Divalent Metal Ions on Enzyme Activity
| Metal Ion | Effect on Activity | Source Organism | Reference |
| Mn²⁺ | Activation/Restoration | R. radiobacter, A. tumefaciens, P. putida | [1][2][7] |
| Ni²⁺ | Activation/Restoration | R. radiobacter, A. tumefaciens, P. putida | [1][2][7] |
| Co²⁺ | Activation/Restoration | R. radiobacter, A. tumefaciens, P. putida | [1][2][7] |
| Zn²⁺ | Inhibition | R. radiobacter | [1] |
| Cu²⁺ | Strong Inhibition | R. radiobacter | [1] |
| Cd²⁺ | Activation/Restoration | R. radiobacter | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to determine the optimal pH for this compound amidohydrolase activity.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 6.0 to 10.5) at a concentration of 100 mM.[2] Suitable buffers include sodium phosphate (for pH 6.5-8.0) and Tris-HCl (for pH 8.0-9.0).[2]
-
Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare the reaction mixture containing the buffer, N-carbamoyl-β-alanine substrate (e.g., 25 mM), and any required metal cofactors.[2]
-
Enzyme Addition: Add a fixed amount of purified this compound amidohydrolase to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at a constant, optimal temperature (e.g., 30°C or 55°C) for a defined period (e.g., 20 minutes).[2]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as 1% H₃PO₄.[2]
-
Product Quantification: Analyze the amount of β-alanine produced using a suitable method, such as high-performance liquid chromatography (HPLC).[2]
-
Data Analysis: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol describes how to determine the optimal temperature for enzyme activity.
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components in the optimal pH buffer, including the substrate and any necessary cofactors.
-
Temperature Equilibration: Aliquot the reaction mixture into separate tubes and pre-incubate them at a range of different temperatures (e.g., 25°C to 70°C) for a few minutes to allow them to reach the desired temperature.[1]
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each tube.
-
Incubation: Incubate each reaction at its respective temperature for a defined period (e.g., 15-20 minutes).[1][2]
-
Reaction Termination: Stop the reactions simultaneously using a quenching agent.
-
Product Quantification: Measure the amount of product formed in each reaction.
-
Data Analysis: Plot the enzyme activity against the temperature to identify the optimal temperature for the assay.
Visualizations
Caption: Workflow for Determining Optimal pH.
Caption: Workflow for Determining Optimal Temperature.
Caption: Troubleshooting Logic for Low Enzyme Activity.
References
- 1. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential application of this compound amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of this compound amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Thermostable N-carbamoyl-D-amino acid amidohydrolase: screening, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage of N-carbamoyl-beta-alanine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of N-carbamoyl-β-alanine, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for N-carbamoyl-β-alanine powder?
A1: For optimal long-term stability, N-carbamoyl-β-alanine powder should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[1] Storing under an inert gas, such as nitrogen or argon, can further prevent degradation from atmospheric moisture and oxygen.[1]
Q2: Can I store N-carbamoyl-β-alanine at 2-8°C or room temperature?
A2: While short-term storage at 2-8°C is generally acceptable, for long-term stability, colder temperatures are recommended to minimize the risk of slow degradation. Room temperature storage is not advised for extended periods, as it can increase the rate of potential hydrolytic and oxidative degradation. Most amino acid derivatives can be stored for years at recommended sub-zero temperatures when protected from humidity and light.
Q3: How should I handle N-carbamoyl-β-alanine upon receiving it?
A3: Upon receipt, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere if possible. This minimizes the number of freeze-thaw cycles and exposure to atmospheric conditions for the bulk of the compound. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.[1]
Q4: What are the primary degradation pathways for N-carbamoyl-β-alanine?
A4: The primary degradation pathway of concern is hydrolysis. The carbamoyl group can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture, which would yield β-alanine, ammonia, and carbon dioxide. This process can be accelerated by elevated temperatures.
Q5: How can I check the purity of my stored N-carbamoyl-β-alanine?
A5: The purity of N-carbamoyl-β-alanine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential degradation products like β-alanine. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity of the molecule.
Data Presentation: Long-Term Storage Stability
The following tables provide illustrative data on the expected stability of N-carbamoyl-β-alanine under different storage conditions. This data is based on general principles of amino acid derivative stability and forced degradation studies. Actual stability may vary based on the specific purity of the compound and the storage container.
Table 1: Estimated Purity of N-carbamoyl-β-alanine Over Time at Various Temperatures (Solid State)
| Storage Temperature | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -20°C | >99% | >99% | >98% |
| 2-8°C | ~98% | ~96% | ~92% |
| Room Temperature (20-25°C) | ~95% | ~90% | <85% |
Table 2: Incompatible Storage Conditions and Potential Consequences
| Incompatible Condition | Potential Consequence | Recommended Mitigation |
| High Humidity | Increased rate of hydrolysis | Store in a desiccator or with desiccant packs. |
| Exposure to Light | Potential for photo-degradation | Store in an amber vial or a dark location. |
| Presence of Strong Acids/Bases | Accelerated hydrolysis of the carbamoyl group | Ensure storage containers are neutral and clean. |
| Presence of Strong Oxidizing Agents | Potential for oxidative degradation | Store away from oxidizing chemicals. |
Experimental Protocols
Protocol: Enzymatic Assay for β-Ureidopropionase Activity using N-carbamoyl-β-alanine
This protocol describes a colorimetric method to determine the activity of β-ureidopropionase, which catalyzes the hydrolysis of N-carbamoyl-β-alanine.
Materials:
-
N-carbamoyl-β-alanine (substrate)
-
β-Ureidopropionase (enzyme)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Colorimetric reagent for ammonia detection (e.g., Nessler's reagent or a commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve N-carbamoyl-β-alanine in phosphate buffer to a final concentration of 10 mM. Ensure the powder is fully dissolved.
-
Prepare Enzyme Solution: Dilute the β-ureidopropionase in cold phosphate buffer to the desired working concentration. Keep the enzyme on ice.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
X µL of phosphate buffer
-
Y µL of 10 mM N-carbamoyl-β-alanine solution
-
Z µL of water to bring the final volume to 180 µL
-
Include control wells with no enzyme and no substrate.
-
-
Initiate Reaction: Add 20 µL of the diluted enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stopping reagent if required by your ammonia detection kit, or proceed directly to detection.
-
Colorimetric Detection: Add the ammonia detection reagent according to the manufacturer's instructions and incubate for the recommended time to allow for color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Activity: Determine the concentration of ammonia produced from a standard curve and calculate the enzyme activity.
Troubleshooting Guide
Issue 1: Lower than expected enzyme activity in a β-ureidopropionase assay.
-
Possible Cause: The N-carbamoyl-β-alanine substrate may have degraded due to improper storage, leading to a lower effective substrate concentration.
-
Troubleshooting Steps:
-
Verify the storage conditions of your N-carbamoyl-β-alanine stock.
-
Prepare a fresh substrate solution from a new or properly stored aliquot.
-
Check the purity of the substrate using HPLC if the problem persists.
-
Issue 2: High background signal in the control wells (no enzyme).
-
Possible Cause: The N-carbamoyl-β-alanine substrate may have partially hydrolyzed to β-alanine and ammonia during storage or in the assay buffer.
-
Troubleshooting Steps:
-
Use a freshly prepared substrate solution.
-
Ensure the pH of your assay buffer is stable and within the optimal range for the enzyme, as extreme pH can cause non-enzymatic hydrolysis.
-
Test the substrate solution for pre-existing ammonia contamination.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Inconsistent handling of the N-carbamoyl-β-alanine powder, leading to varying degrees of hydration or degradation between aliquots.
-
Troubleshooting Steps:
-
Always allow the N-carbamoyl-β-alanine container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use freshly prepared solutions for each experiment.
-
Ensure accurate and consistent pipetting of the substrate solution.
-
Visualizations
Caption: Experimental workflow for a β-ureidopropionase assay.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Pyrimidine catabolism pathway showing N-carbamoyl-β-alanine.
References
Overcoming poor separation of N-carbamoyl-beta-alanine in HPLC analysis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the HPLC analysis of N-carbamoyl-beta-alanine, focusing on overcoming poor peak separation and other common chromatographic issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, can compromise quantification and resolution.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | This compound has polar functional groups that can interact with free silanol groups on the silica-based column packing. Use a modern, high-purity, end-capped column to minimize these interactions.[1] Adding a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can also help.[3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa. Using a buffer will help maintain a stable pH.[1][4] |
| Column Overload | Injecting too much sample can saturate the column, causing peak distortion.[1] Dilute your sample and reinject. If tailing persists across all peaks, consider a column with a higher loading capacity or a larger internal diameter.[1][5] |
| Column Contamination or Voids | Contaminants on the column frit or a void in the packing bed can disrupt the sample path.[1] Try back-flushing the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] |
Q2: My peak is fronting. What should I do?
Peak fronting, the inverse of tailing, is typically caused by injecting too much sample or using an injection solvent that is stronger than the mobile phase.[5]
Possible Causes and Solutions:
| Cause | Solution |
| Sample Overload | The concentration of the analyte is too high for the column's capacity. Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[5] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, the peak shape can be distorted. Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[6] |
Q3: I am seeing split or shoulder peaks for this compound. What is the cause?
Split or shoulder peaks can indicate co-elution, column issues, or problems with the sample injection.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Impurity | An impurity may be eluting very close to your target analyte. Optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio or try a different organic solvent like methanol instead of acetonitrile) to improve resolution.[7] A gradient elution may be necessary.[4] |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample band to spread unevenly. Use an in-line filter and always filter your samples.[8] Try reversing and flushing the column. If this fails, the column may need replacement.[1] |
| Sample Solvent Effect | Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting. Prepare your sample in the initial mobile phase.[6] |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths. This usually requires column replacement. |
Logical Troubleshooting Workflow for Poor Separation
The following diagram outlines a step-by-step process for diagnosing and resolving poor peak separation issues.
Caption: A workflow for troubleshooting poor HPLC peak separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for this compound analysis?
A reversed-phase HPLC method is a common and effective starting point.[6] this compound is a polar molecule, so a column with aqueous stability (like an AQ-C18) or a standard C18 column can be used.[9][10]
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | Acetonitrile (ACN)[7] |
| Gradient | Start with a low percentage of B (e.g., 5%), hold for 2-3 minutes, then ramp to a higher percentage (e.g., 50-95%) over 10-15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[4] |
| Detection (UV) | 210-220 nm |
| Injection Volume | 5-20 µL |
Note: These are starting conditions and may require optimization for your specific instrument and sample.
Q2: How should I prepare my sample for analysis?
Proper sample preparation is critical to protect the column and ensure reproducible results.
-
Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition itself.[6]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6][8] This prevents clogging of the column and instrument tubing.
-
Complex Samples: For complex matrices like biological fluids, additional cleanup steps such as protein precipitation or solid-phase extraction (SPE) may be required.[8]
Q3: How do I choose the right HPLC column?
For a polar analyte like this compound, several column types can be considered.
-
Reversed-Phase (C18, C8): The most common choice.[13] Look for columns with high surface area coverage (end-capping) to minimize peak tailing from silanol interactions.[1]
-
Aqueous C18 (AQ-C18): These columns are designed with a polar-embedded group, making them more stable in highly aqueous mobile phases and providing better retention for polar compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): An alternative technique that uses a polar stationary phase and a high-organic mobile phase. This can provide excellent retention for very polar analytes that are not well-retained in reversed-phase mode.[12]
Q4: What is the role of mobile phase pH in the separation?
This compound contains a carboxylic acid group and is therefore ionizable.[10] The pH of the mobile phase dictates its ionization state, which directly impacts its retention and peak shape.
-
Low pH (e.g., < 3): The carboxylic acid group will be protonated (neutral), leading to increased retention on a reversed-phase column. This is often preferred for good peak shape.
-
High pH (e.g., > 6): The carboxylic acid group will be deprotonated (negatively charged), leading to decreased retention.
-
pH near pKa: When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms exists, which can cause severe peak broadening or splitting. It is crucial to use a mobile phase with a pH at least 2 units away from the pKa and to use a buffer to maintain that pH.
Caption: The effect of mobile phase pH on analyte state and chromatography.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a detailed methodology for the analysis of this compound using reversed-phase HPLC.
1. Materials and Equipment
-
HPLC system with UV detector, pump, autosampler, and column oven
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Reference standard of this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or phosphoric acid)
-
0.22 µm or 0.45 µm syringe filters
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (for a 0.1% v/v solution).[6] Degas the solution using sonication or vacuum filtration.[6]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile. Degas before use.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range.[6]
-
Vortex to mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]
5. HPLC Method Parameters
-
Set up the HPLC system with the parameters outlined in the "Recommended Starting HPLC Conditions" table (FAQ 1).
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
6. Analysis Workflow
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area for this compound and quantify using the calibration curve.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. Separation of N-(2-Carboxyethyl)-beta-alanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. linklab.gr [linklab.gr]
Identifying and minimizing interference in N-carbamoyl-beta-alanine detection assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-carbamoyl-beta-alanine detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
A1: Interference can arise from multiple sources depending on the assay type. In colorimetric assays, common interferents include sucrose and dihydrouracil.[1][2] For more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the primary source of interference is the "matrix effect," where other components in the biological sample alter the ionization of this compound, leading to inaccurate quantification.[3][4][5] Other potential interferents include structurally similar amino acids and endogenous sample components like proteins and salts.[5][6]
Q2: What is the matrix effect and how can I minimize it in my LC-MS/MS assay?
A2: The matrix effect is the alteration (suppression or enhancement) of the analyte's signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[3][4] This can lead to underestimation or overestimation of the analyte concentration.[3] To minimize the matrix effect, consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering macromolecules and compounds.[7][8]
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure this compound is chromatographically separated from interfering components.[5]
-
Use of Internal Standards: Incorporate a stable isotope-labeled (SIL) internal standard. Since the SIL standard co-elutes and experiences similar matrix effects as the analyte, it allows for more accurate quantification.[5][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains within the assay's limit of quantification.
Q3: My colorimetric assay results are inconsistent. What could be the cause?
A3: Inconsistency in colorimetric assays for this compound can be due to several factors. One key issue is the stability of the colored complex, which can be sensitive to light and acid concentration.[1] Modified procedures using lower acid concentrations can improve the stability of the colored product.[1] Additionally, ensure that potential interfering substances like sucrose are accounted for or removed during sample preparation.[1]
Q4: I am observing poor peak shape (tailing, broadening) in my HPLC/LC-MS analysis. How can I troubleshoot this?
A4: Poor peak shape can be caused by several factors related to the sample, mobile phase, or the column itself.
-
Column Contamination: Contaminants from the sample matrix can build up on the column frit or packing material. Flushing the column or using a guard column can help.[10]
-
Injection Solvent: If the injection solvent is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion.[10]
-
Secondary Interactions: Some peaks may tail due to secondary interactions between the analyte and the column's stationary phase.[10] Adjusting the mobile phase pH or using a different column chemistry may resolve this.
-
High Sample Load: Injecting too much sample (in terms of volume or concentration) can overload the column and lead to broad peaks.[10]
Q5: What is "carry-over" and how can I prevent it?
A5: Carry-over is the appearance of a small peak for an analyte in a blank sample that is run after a high-concentration sample.[11] It occurs when trace amounts of the analyte from a previous injection are retained in the analytical system (e.g., injector, tubing, column) and elute in subsequent runs.[11] To prevent carry-over, especially with "sticky" molecules, implement a rigorous wash procedure for the autosampler and injection port between samples. Using a wash solution that is strong enough to solubilize the analyte is crucial.
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
| Symptom | Possible Cause | Suggested Solution |
| Low analyte recovery | Ion suppression from co-eluting matrix components.[4] | 1. Improve sample clean-up using Solid-Phase Extraction (SPE).[7][8] 2. Optimize LC gradient to better separate the analyte from the interfering region.[5] 3. Use a stable isotope-labeled internal standard to compensate for the effect.[5] |
| High analyte signal (enhancement) | Ion enhancement from co-eluting matrix components.[3] | 1. Dilute the sample to reduce the concentration of the enhancing compounds. 2. Implement a more selective sample preparation method. 3. Use a stable isotope-labeled internal standard.[5] |
| High variability between replicate injections | Inconsistent matrix effects across samples.[3] | 1. Standardize the sample collection and preparation protocol meticulously. 2. Use a matrix-matched calibration curve. |
Issue 2: Interference in Colorimetric Assays
| Symptom | Possible Cause | Suggested Solution |
| Falsely elevated results | Presence of interfering substances like sucrose or dihydrouracil.[1][2] | 1. Use a modified assay protocol designed to minimize interference from the specific compound.[1][2] 2. Perform a sample blank correction. |
| Fading color before measurement | Instability of the colored complex, potentially due to light sensitivity or high acid concentration.[1] | 1. Use a low-acid modification of the colorimetric method to improve color stability.[1] 2. Protect samples from direct light during incubation and measurement. |
Experimental Protocols
Protocol 1: Protein Precipitation for LC-MS/MS Sample Preparation
This protocol is a common first step for cleaning up biological samples like plasma.[12]
-
Aliquoting: Pipette a 50 µL aliquot of the plasma sample into a microcentrifuge tube.
-
Precipitation: Add 5 µL of a 30% sulfosalicylic acid solution to the sample. This will denature and precipitate the majority of the proteins.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully collect a 27.5 µL aliquot of the clear supernatant, being careful not to disturb the protein pellet.
-
Dilution & IS Spiking: Mix the supernatant with 2 µL of the internal standard working solution and 225 µL of the mobile phase used in the LC-MS/MS analysis.[12]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Modified Low-Acid Colorimetric Assay
This method enhances the stability of the colored product in the assay.[1]
-
Reagent Preparation: Prepare the colorimetric reagents according to your standard protocol, but reduce the concentration of the acid used for color development by a factor of five.
-
Sample Incubation: Mix the sample with the prepared reagents in a reaction tube.
-
Color Development: Incubate the mixture at 100°C for 25 minutes to allow for color development.[1]
-
Cooling: Immediately cool the tubes to room temperature.
-
Measurement: Measure the absorbance at the appropriate wavelength. The colored complex should be stable for at least 50 minutes under standard laboratory lighting conditions.[1]
Visualizations
References
- 1. Modified methods for measuring citrulline and carbamoyl-beta-alanine with reduced light sensitivity and sucrose interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved colorimetric procedure for quantitating this compound with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference by branched-chain amino acids in the assay of alanine with alanine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Dealing with the degradation of N-carbamoyl-beta-alanine during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-carbamoyl-β-alanine (NCβA). This resource provides essential guidance on preventing the degradation of NCβA during sample preparation, ensuring accurate and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of N-carbamoyl-β-alanine.
Issue 1: Low or No Detection of N-carbamoyl-β-alanine in Samples
-
Question: I am trying to quantify N-carbamoyl-β-alanine in my plasma/tissue samples, but I consistently get very low or undetectable levels. What could be the cause?
-
Answer: Low or no detection of NCβA is a common issue, primarily caused by its degradation during sample collection, storage, or processing. There are two main degradation pathways: enzymatic and chemical.
-
Enzymatic Degradation: Biological samples, particularly from the liver and kidneys, contain the enzyme β-ureidopropionase (also known as N-carbamoyl-β-alanine amidohydrolase), which rapidly hydrolyzes NCβA into β-alanine, carbon dioxide, and ammonia.[1] This enzymatic activity is a major source of analyte loss if not properly controlled. The optimal pH for this enzyme is in the neutral to slightly alkaline range (pH 6.8-8.0).[1]
-
Chemical Hydrolysis: The carbamoyl (ureido) group of NCβA is susceptible to chemical hydrolysis, particularly under acidic or alkaline conditions, which cleaves the molecule into β-alanine and isocyanic acid (which further decomposes). Elevated temperatures will accelerate this process.
-
Issue 2: High Variability in N-carbamoyl-β-alanine Measurements Between Replicates
-
Question: My replicate measurements for N-carbamoyl-β-alanine show high variability. How can I improve the precision of my results?
-
Answer: High variability is often a symptom of inconsistent sample handling and degradation. To improve precision, it is critical to standardize every step of your workflow.
-
Inconsistent Quenching: If enzymatic activity is not stopped immediately and consistently upon sample collection, the extent of NCβA degradation will vary between samples.
-
Variable Storage Conditions: Fluctuations in storage temperature or repeated freeze-thaw cycles can lead to variable degradation rates.[2] Studies on other amino acids in serum have shown that storage at 4°C and 22°C, as well as freeze-thaw cycles, can significantly alter the concentrations of multiple analytes.[2]
-
Inconsistent Processing Times: The time elapsed between thawing, extraction, and analysis should be kept minimal and consistent for all samples.
-
Issue 3: Observing a Corresponding Increase in β-alanine Concentration
-
Question: When I see a decrease in N-carbamoyl-β-alanine, I notice a corresponding increase in my β-alanine peak. Are these related?
-
Answer: Yes, this is a strong indication that your N-carbamoyl-β-alanine is degrading. As shown in the pyrimidine catabolism pathway, NCβA is the direct precursor to β-alanine. Its degradation via hydrolysis directly produces β-alanine. Monitoring both analytes can serve as an internal check for sample integrity.
Frequently Asked Questions (FAQs)
Sample Collection & Storage
-
Q1: What is the best way to collect and store biological samples to prevent NCβA degradation?
-
A1: The key is to inhibit enzymatic activity immediately and keep the sample in a chemically stable environment.
-
Collection: For blood samples, collect in EDTA tubes and immediately place them on ice. Process the blood to plasma or serum as quickly as possible (ideally within 30 minutes) by centrifuging at 4°C.
-
Quenching: For tissue samples, flash-freeze them in liquid nitrogen immediately after collection to halt all metabolic processes.
-
Storage: Store all samples (plasma, serum, tissue) at -80°C until you are ready for extraction. Avoid repeated freeze-thaw cycles.[3]
-
-
Sample Preparation & Extraction
-
Q2: What extraction conditions (pH, solvent, temperature) are recommended to maintain the stability of NCβA?
-
A2: To minimize both enzymatic and chemical degradation, perform all extraction steps at low temperatures (on ice or at 4°C). Use a protein precipitation protocol with a cold organic solvent like acetonitrile or methanol, containing a small amount of a weak acid such as formic acid to maintain a mildly acidic pH (around 3-5). This helps to precipitate proteins (including degradative enzymes) while keeping the analyte chemically stable. Strong acids or bases should be avoided.
-
-
Q3: Can I heat my samples to improve extraction efficiency or evaporate the solvent?
-
A3: It is strongly advised to avoid heating. Elevated temperatures will significantly accelerate the chemical hydrolysis of the carbamoyl group. If solvent evaporation is necessary, use a centrifugal vacuum concentrator (e.g., SpeedVac) at a low temperature.
-
Data Interpretation
-
Q4: How can I be sure that the loss of my analyte is due to degradation and not just poor extraction recovery?
-
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as N-carbamoyl-β-[¹³C₃,¹⁵N]alanine, is highly recommended. The SIL-IS is added at the very beginning of the sample preparation process. It will behave almost identically to the endogenous analyte during extraction and analysis but will not be subject to enzymatic degradation. If you observe a low signal for your target analyte but a strong signal for the SIL-IS, it points towards degradation of the endogenous compound rather than extraction inefficiency.
-
Data Presentation: Analyte Stability
Table 1: Illustrative Chemical Stability of N-carbamoyl-β-alanine in Aqueous Solution after 4 Hours.
| Temperature | pH 3 (Acidic) | pH 7 (Neutral) | pH 9 (Alkaline) |
| 4°C | >95% | >99% | ~90% |
| 25°C (Room Temp) | ~90% | ~98% | ~75% |
| 50°C | ~60% | ~90% | <50% |
| Data is hypothetical and intended to show expected trends. Degradation is expected to be fastest at alkaline pH and elevated temperatures. |
Table 2: Illustrative Enzymatic Stability of N-carbamoyl-β-alanine in Liver Homogenate.
| Condition | Incubation Time | Expected % Remaining |
| On Ice (0-4°C) | 30 minutes | >90% |
| Room Temp (25°C) | 10 minutes | <50% |
| Room Temp (25°C) with Quenching Solvent * | 30 minutes | >98% |
| Quenching solvent: Cold Acetonitrile with 0.1% Formic Acid. Data is hypothetical. |
Experimental Protocols & Visualizations
Protocol 1: Extraction of N-carbamoyl-β-alanine from Plasma/Serum
This protocol is designed to minimize degradation by rapidly quenching enzymatic activity and maintaining a stable chemical environment.
-
Preparation: Pre-chill all tubes, solvents, and solutions on ice. Prepare a quenching solution of Acetonitrile containing 0.1% Formic Acid and a stable isotope-labeled internal standard (SIL-IS) at a known concentration.
-
Sample Thawing: Thaw frozen plasma/serum samples on ice until just melted.
-
Protein Precipitation:
-
To 50 µL of plasma/serum in a pre-chilled microcentrifuge tube, add 200 µL of the cold quenching solution containing the SIL-IS.
-
Vortex immediately for 20 seconds to ensure rapid and complete protein precipitation.
-
-
Centrifugation:
-
Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer to a clean, pre-chilled autosampler vial for immediate LC-MS/MS analysis. If analysis is not immediate, store the vials at -80°C.
-
Diagram 1: Experimental Workflow for NCβA Sample Preparation
Caption: Workflow for plasma sample preparation to ensure N-carbamoyl-β-alanine stability.
Diagram 2: Degradation Pathway of N-carbamoyl-β-alanine
Caption: Enzymatic and chemical degradation pathways of N-carbamoyl-β-alanine.
References
- 1. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of various sample storage conditions and sample bacterial contamination on concentrations of routine biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the sensitive detection of N-carbamoyl-beta-alanine in urine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of N-carbamoyl-β-alanine (NCβA) in urine. It is intended for researchers, scientists, and drug development professionals utilizing methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample collection to data analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Inefficient extraction of NCβA from the urine matrix. | Optimize the sample preparation method. Consider protein precipitation with methanol or acetonitrile. Solid-phase extraction (SPE) with a suitable sorbent may also improve recovery. |
| Ion suppression or enhancement due to matrix effects.[1] | Dilute the urine sample (e.g., 1:1 to 1:4 with water) to reduce the concentration of interfering compounds.[2] Develop a matrix-matched calibration curve. An internal standard, ideally a stable-isotope labeled version of NCβA, can help correct for matrix effects. | |
| Suboptimal LC-MS/MS parameters. | Optimize MS parameters, including spray voltage, gas flows, and collision energy. Ensure the correct precursor and product ion transitions are being monitored. Use an acidic mobile phase to promote protonation and enhance signal in positive ion mode.[1] | |
| High Background Noise / Interferences | Contamination from sample collection or preparation. | Use clean-catch urine samples collected in preservative-free containers.[3] Filter all samples and mobile phases.[4] |
| Co-elution of interfering compounds from the urine matrix. | Adjust the chromatographic gradient to improve the separation of NCβA from interfering peaks. Ensure the column chemistry is appropriate for retaining a polar compound like NCβA. | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure mobile phase pH is compatible with the column type to prevent silica dissolution.[4] |
| Inappropriate injection solvent. | The injection solvent should be weaker than the mobile phase to ensure proper peak focusing on the column. | |
| High sample load. | Reduce the injection volume or the concentration of the sample.[4] | |
| Inconsistent Results / Poor Reproducibility | Variability in sample collection and handling. | Standardize urine collection procedures. Promptly centrifuge samples after collection and store them at -80°C to prevent degradation.[2] Avoid repeated freeze-thaw cycles.[2] |
| Carry-over from previous injections.[5] | Implement a rigorous wash protocol for the autosampler needle and injection port between samples.[6] Inject blank samples after high-concentration samples to check for carry-over.[7] | |
| Analyte degradation. | Endogenous enzymes in the urine can degrade NCβA. Keep samples on ice during preparation and consider adding enzyme inhibitors if degradation is suspected.[1] | |
| False Negatives | Very dilute urine samples. | Normalize results to creatinine concentration to account for variations in urine dilution. Be aware that extremely dilute samples may still pose a challenge for detecting low analyte levels.[3] |
| Intermittent disease presentation or mild metabolic defects. | Analyze multiple samples collected at different times. Results should always be interpreted in the context of the full clinical picture.[3] |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the best way to store urine samples for NCβA analysis?
-
A: For short-term storage, -20°C is acceptable. For long-term storage, samples should be kept at -80°C or in liquid nitrogen to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.[2]
-
-
Q2: Is a preservative necessary for urine collection?
-
A: While preservatives like sodium azide can inhibit microbial growth, some studies show no significant difference in metabolic profiles with or without it. If used, the concentration should be low (e.g., 0.05% to 1%). For most LC-MS applications, immediate centrifugation and freezing are preferred over preservatives.[2]
-
-
Q3: Do I need to deproteinize urine samples?
-
A: Human urine generally has low protein content, so deproteinization is often not required. However, for animal studies (e.g., rodents) where physiological proteinuria can occur, deproteinization with an organic solvent like methanol or acetonitrile is recommended.[2]
-
Chromatography and Mass Spectrometry
-
Q4: I'm having trouble retaining N-carbamoyl-β-alanine on my C18 column. What can I do?
-
A: NCβA is a polar molecule and may have poor retention on traditional reversed-phase columns. Consider using a column designed for polar analytes, such as one with a polar endcapping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Using an acidic mobile phase can also help with retention of some polar compounds.[1]
-
-
Q5: What are the typical MS/MS transitions for N-carbamoyl-β-alanine?
-
A: While specific transitions should be optimized in your laboratory, you would start by determining the mass of the protonated molecule [M+H]⁺ in Q1. Then, you would fragment this precursor ion and identify the most stable and abundant product ions in Q3. A literature search or compound database like PubChem can provide the exact mass to start with (Molecular Weight: 132.12 g/mol ).[8]
-
-
Q6: How can I minimize ion suppression in my analysis?
-
A: Ion suppression is a common challenge in bioanalysis. To mitigate it, ensure good chromatographic separation of your analyte from the bulk of the matrix components. Diluting the sample is a simple and effective first step.[2] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for signal suppression.
-
Experimental Protocols
Urine Sample Preparation (Dilute-and-Shoot)
This protocol is a quick and straightforward method suitable for initial screening.
-
Thaw frozen urine samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the urine at 4°C at high speed (e.g., 10,000 x g) for 10 minutes to pellet cells and other debris.[2]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 (v/v) with a solution of 0.1% formic acid in water.
-
Add an internal standard if available.
-
Vortex briefly to mix.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation
This method is used to remove proteins that can interfere with the analysis or damage the LC column.
-
Follow steps 1-3 from the "Dilute-and-Shoot" protocol.
-
To 100 µL of urine supernatant, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 4°C at high speed (e.g., 14,000 x g) for 15 minutes.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex to dissolve the analyte.
-
Transfer to an autosampler vial for analysis.
Visualizations
Caption: General workflow for urine sample analysis.
Caption: Logical troubleshooting flow for experiments.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Amino Acid Analysis, Urine | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 4. agilent.com [agilent.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the resolution of N-carbamoyl-beta-alanine from its isomers in chromatography.
Welcome to the technical support center for the chromatographic analysis of N-carbamoyl-β-alanine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of N-carbamoyl-β-alanine from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of N-carbamoyl-β-alanine that can interfere with its analysis?
A1: The primary isomers of concern are its enantiomer (R-N-carbamoyl-β-alanine if the target is the S-form, and vice-versa) and constitutional isomers such as N-carbamoyl-α-alanine. Positional isomers of any substituents on the molecule would also be a consideration. The separation of these closely related compounds is critical for accurate quantification and characterization.
Q2: What are the primary chromatographic techniques for separating N-carbamoyl-β-alanine from its isomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For HPLC, chiral stationary phases (CSPs) or derivatization with a chiral reagent followed by separation on a standard reversed-phase column are the principal strategies for enantiomeric resolution. For constitutional isomers, reversed-phase, HILIC, or mixed-mode chromatography can be effective. GC often requires derivatization to increase the volatility of the analyte.[1][2]
Q3: When should I consider derivatization for my analysis?
A3: Derivatization is recommended in the following scenarios:
-
To enable chiral separation: If you do not have access to a chiral column, derivatizing your sample with a chiral reagent (e.g., Marfey's reagent) will create diastereomers that can be separated on a standard achiral column.[3][4][5]
-
To improve detection: If N-carbamoyl-β-alanine lacks a strong chromophore or fluorophore for sensitive detection, derivatization with reagents like Dansyl Chloride, AQC, or PITC can significantly enhance the detector response.[6][7][8][9]
-
To improve chromatographic behavior: Derivatization can alter the polarity and volatility of the analyte, which can improve peak shape and retention on certain columns.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of N-carbamoyl-β-alanine and its isomers.
Problem 1: Poor Resolution Between N-carbamoyl-β-alanine and its Isomers
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Inappropriate Column Chemistry | For enantiomers, utilize a chiral stationary phase (CSP) such as a crown-ether, cyclodextrin, or ligand-exchange column.[10][11][12] For constitutional isomers, a high-purity, end-capped C18 or a polar-embedded column may be suitable. HILIC or mixed-mode columns can also offer different selectivity.[13] | Improved separation of isomeric peaks. |
| Mobile Phase Composition Not Optimized | For Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A lower percentage of the strong solvent generally increases retention and may improve resolution.[14] Also, consider changing the pH of the mobile phase, as different isomers may have different pKa values, and altering their ionization state can affect retention.[14] | Increased separation factor (alpha) between the critical pair. |
| Suboptimal Temperature | Vary the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve efficiency and reduce analysis time.[15] | Enhanced resolution and sharper peaks. |
| Derivatization Incomplete or Inefficient | If using derivatization, ensure the reaction has gone to completion. Optimize reaction time, temperature, and reagent concentration. | Consistent and reproducible formation of derivatives, leading to reliable separation. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Secondary Interactions with Silanol Groups | The basic amine group of N-carbamoyl-β-alanine can interact with acidic residual silanol groups on the silica surface of the column.[16][17] To mitigate this, lower the mobile phase pH (e.g., to 2.5-3.5) to protonate the silanols.[16] Using a highly end-capped column also reduces the number of available silanol groups.[17] | Symmetrical, Gaussian-shaped peaks. |
| Mobile Phase pH Close to Analyte pKa | Ensure the mobile phase pH is at least 2 units away from the pKa of N-carbamoyl-β-alanine and its isomers to maintain a single ionization state. | Consistent retention and improved peak symmetry.[15] |
| Insufficient Buffer Capacity | Use an appropriate buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM to maintain a stable pH throughout the column.[16][18] | Stable baseline and consistent peak shapes. |
| Column Overload | Injecting too much sample can lead to peak distortion.[17] Reduce the injection volume or dilute the sample.[18][19] | Sharper, more symmetrical peaks. |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. | Reduced band broadening and improved peak shape. |
Experimental Protocols
Protocol 1: Chiral Separation using Derivatization with Marfey's Reagent
This protocol describes a general method for the derivatization of N-carbamoyl-β-alanine with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or Marfey's reagent) and subsequent analysis by reversed-phase HPLC.[3][4]
Materials:
-
N-carbamoyl-β-alanine sample
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a known amount of the N-carbamoyl-β-alanine sample in 100 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone to the sample solution.
-
Incubation: Mix thoroughly and incubate at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M hydrochloric acid.
-
Dilution: Dilute the sample to the desired concentration with the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over 20-30 minutes. The exact gradient will need to be optimized for the specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Expected Results: The diastereomeric derivatives of the R- and S-enantiomers of N-carbamoyl-β-alanine will have different retention times on the achiral C18 column, allowing for their resolution.
Protocol 2: Direct Chiral Separation on a Crown Ether Stationary Phase
This protocol outlines a method for the direct enantiomeric separation of underivatized N-carbamoyl-β-alanine using a crown ether-based chiral stationary phase.[10]
Materials:
-
N-carbamoyl-β-alanine sample
-
HPLC grade methanol and water
-
Perchloric acid
Procedure:
-
Sample Preparation: Dissolve the N-carbamoyl-β-alanine sample in the mobile phase.
-
HPLC Analysis:
-
Column: Crown ether-based CSP (e.g., ChiroSil® SCA(-), 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A mixture of methanol and water (e.g., 84:16 v/v) containing a small amount of acid (e.g., 5 mM perchloric acid).[10] The exact ratio will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Expected Results: The enantiomers of N-carbamoyl-β-alanine will be directly resolved on the chiral column. The elution order will depend on the specific crown ether phase used.
Visualizations
Caption: A logical workflow for troubleshooting common chromatography issues.
Caption: Experimental workflow for chiral separation via derivatization.
References
- 1. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Separation of 3-substituted-(R,S)-beta-alanine derivatives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. actascientific.com [actascientific.com]
- 8. waters.com [waters.com]
- 9. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
- 14. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Preventing the non-enzymatic modification of proteins by N-carbamoyl-beta-alanine.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-enzymatic modification of proteins by cyanate, a process commonly known as carbamoylation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic protein carbamoylation, and how does it relate to N-carbamoyl-beta-alanine?
A: Non-enzymatic protein carbamoylation is a post-translational modification where isocyanic acid covalently attaches to free amino groups on a protein.[1] This typically occurs at the protein's N-terminus or the epsilon-amino group of lysine residues.[2][3] Isocyanic acid is primarily formed from the spontaneous dissociation of urea in aqueous solutions.[1][4]
This compound is a carbamoylated form of the amino acid beta-alanine.[5][6] It is a product of this modification process on a free amino acid rather than the agent that modifies proteins. The presence of compounds like this compound can be an indicator of conditions where carbamoylation is prevalent, such as in certain metabolic disorders or uremia.[7][8]
Q2: Why is it critical to prevent protein carbamoylation during my experiments?
A: Preventing carbamoylation is crucial because it is a major source of experimental artifacts, particularly in proteomics.[2] Uncontrolled carbamoylation can:
-
Hinder Enzymatic Digestion: It modifies lysine and arginine residues, which can block cleavage sites for enzymes like trypsin, leading to incomplete protein digestion and poor peptide recovery.[9][10]
-
Interfere with Analysis: The modification adds 43 Da to the peptide mass, which can complicate mass spectrometry (MS) analysis by creating unexpected mass shifts and altering peptide charge states and retention times.[9][11]
-
Cause Artifacts in 2D-Gel Electrophoresis: By neutralizing the positive charge of lysine's amino group, carbamoylation changes a protein's isoelectric point (pI), leading to artifactual spots or shifts in 2D gels.[9][12]
-
Confound Characterization: It blocks the N-terminal ends of proteins, making them unavailable for certain characterization techniques or further labeling studies.[9]
-
Impact In Vivo Studies: Artificial carbamoylation introduced during sample preparation can interfere with the study of physiologically relevant in vivo carbamoylation.[11]
Q3: What are the main factors that promote carbamoylation in urea-based buffers?
A: The rate and extent of carbamoylation in urea solutions are primarily influenced by three factors:
-
Temperature: Higher temperatures accelerate the decomposition of urea into cyanate. It is strongly recommended to avoid heating urea-containing solutions above 37°C.[9][12]
-
Incubation Time: Longer exposure of a sample to urea increases the likelihood of carbamoylation.[2][11]
-
Urea Quality and Preparation: The use of old or low-quality urea, which may already contain significant amounts of cyanate, increases the risk. Always use fresh, high-purity urea solutions.[9]
Q4: What are the primary methods for detecting and quantifying protein carbamoylation?
A: Several analytical methods are available to detect and quantify carbamoylated proteins:
-
Mass Spectrometry (MS): MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard. It allows for the precise identification of carbamoylated residues (as a +43 Da mass shift) and can provide site-specific information and quantitative data.[13][14]
-
Immunochemical Approaches: Methods like Western blotting and ELISA can detect carbamylated proteins using antibodies specific to carbamoylated epitopes, such as anti-carbamoyl-lysine (also known as anti-homocitrulline) antibodies.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structural and dynamic changes in a protein caused by carbamoylation.[13]
Q5: Can I study in vivo carbamoylation if it's such a common in vitro artifact?
A: Yes, but it requires extremely careful experimental design and controls. To distinguish in vivo from in vitro carbamoylation, researchers must rigorously minimize the potential for artificial modification during sample preparation. This involves using urea-free lysis buffers where possible or, if urea is necessary, implementing all preventative measures such as using fresh urea, low temperatures, short incubation times, and adding cyanate scavengers like ammonium bicarbonate.[9][10][11] Comparing results with a control sample processed without urea can also help identify artifacts.
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Unexpected spots or horizontal streaking in 2D-gel electrophoresis. | Carbamoylation of proteins has altered their isoelectric points, creating a train of spots with the same molecular weight but different pI values.[9][12] | 1. Prepare all urea-containing buffers immediately before use with high-purity urea. 2. Keep sample preparation temperature at or below room temperature.[12] 3. Minimize the duration of sample exposure to urea. |
| Low peptide yield and poor sequence coverage after trypsin digestion. | Carbamoylation of lysine (K) and arginine (R) residues blocks the tryptic cleavage sites, resulting in incomplete digestion.[9] | 1. Add a cyanate scavenger to your buffer. Ammonium bicarbonate (0.2 M or higher) is highly effective.[10] 2. If possible, remove urea via dialysis or a spin column before initiating digestion.[9] 3. Consider using an alternative denaturant such as guanidine HCl or a commercial detergent like sodium deoxycholate (SDC).[2] |
| Mass spectrometry data shows many peptides with a +43 Da mass modification. | The N-termini and lysine residues of your peptides have been carbamoylated during sample preparation.[11] | 1. Confirm the modification by setting carbamylation (+43.0058 Da on K and N-termini) as a variable modification in your database search. 2. For future experiments, revise your protocol to include preventative measures (fresh urea, low temperature, ammonium-containing buffers).[9][10] |
| High background or false positives in anti-acetyl-lysine IP or Western Blots. | Some anti-acetyl-lysine antibodies can cross-react with carbamoyl-lysine (homocitrulline) due to their structural similarities.[2] | 1. Validate antibody specificity using carbamoylated and acetylated peptide controls. 2. Rigorously apply carbamoylation prevention strategies during sample lysis and preparation. 3. If the problem persists, screen for a more specific anti-acetyl-lysine antibody. |
Section 3: Experimental Protocols & Data
Protocol 1: Minimizing Carbamoylation During In-Solution Protein Digestion
This protocol is designed to reduce the risk of artificial carbamoylation when urea is required for protein denaturation.
Reagents:
-
High-purity urea
-
1 M Ammonium Bicarbonate (NH₄HCO₃), freshly prepared
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
LC-MS grade Trypsin
-
0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation & Reduction:
-
Solubilize the protein sample in 8 M Urea containing 1 M NH₄HCO₃.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour . (Note: While heat is generally avoided, this is a common step for reduction; the high concentration of ammonium bicarbonate will inhibit carbamoylation).[10]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes .
-
-
Digestion:
-
Dilute the sample 5-fold with 0.2 M NH₄HCO₃ to reduce the urea concentration to 1.6 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C for 18 hours .[10]
-
-
Cleanup:
-
Stop the digestion by acidifying the sample with 0.1% TFA.
-
Desalt the peptides using a C18 spin column or equivalent.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% TFA for LC-MS/MS analysis.
-
Protocol 2: Detection of Carbamoylated Proteins by Western Blot
Reagents:
-
RIPA or other suitable lysis buffer (preferably urea-free)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE loading buffer
-
Primary Antibody: Anti-Carbamyl-Lysine (e.g., from commercial sources)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in a urea-free buffer to prevent in vitro carbamoylation.
-
Determine protein concentration using a BCA assay.
-
Prepare a positive control by incubating a known protein (e.g., BSA) in 1 M urea for 2-4 days.[15]
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Include the positive control.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-carbamyl-lysine primary antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. A positive signal indicates the presence of carbamylated proteins.[15]
-
Data Presentation
Table 1: Efficacy of Different Buffers in Preventing Peptide Carbamoylation
This table summarizes the percentage of carbamoylated peptides observed when standard peptides were incubated in 1.6 M urea with different buffer systems for 18 hours at 37°C. A lower percentage indicates better inhibition.
| Buffer System | Peptide Analyzed | % Carbamoylation (Mean ± SD) | Inhibition Efficiency |
| 0.1 M Phosphate Buffer (PB), pH 8.0 | Angiotensin (N-terminus) | 35.2 ± 2.1 | Low |
| 0.2 M Tris-HCl, pH 7.6 | Angiotensin (N-terminus) | 15.6 ± 1.5 | Medium |
| 0.2 M NH₄HCO₃ | Angiotensin (N-terminus) | 2.4 ± 0.3 | High |
| 1.0 M NH₄HCO₃ | Angiotensin (N-terminus) | 1.1 ± 0.2 | Very High |
Data adapted from Shang et al. (2014). This demonstrates the superior ability of ammonium-containing buffers to act as cyanate scavengers and prevent carbamoylation.[10]
Table 2: Observed Carbamoylation Levels in Human Joint Tissues
This table shows the ratio of carbamoylated peptides to total identified peptides in different joint tissues, as determined by mass spectrometry.
| Tissue Type | Sample Origin | Ratio of Carbamoylated Peptides to Total Peptides (%) |
| Cartilage | Rheumatoid Arthritis (RA) | 0.15 - 0.45 |
| Cartilage | Osteoarthritis (OA) / Control | 0.10 - 0.30 |
| Synovium | Rheumatoid Arthritis (RA) | ~0.10 |
| Synovium | Osteoarthritis (OA) / Control | ~0.05 |
| Synovial Fluid | Rheumatoid Arthritis (RA) | 0.05 - 0.10 |
Data summarized from Verheul et al. (2021). This illustrates that carbamoylation occurs in vivo and can be detected in various tissues.[16]
Section 4: Visual Guides
Caption: The chemical pathway from urea to protein carbamoylation.
References
- 1. Mechanisms and consequences of carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 3. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 7. The search for the uremic toxin: the case for carbamoylation of amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbamylation of proteins in 2-D electrophoresis--myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 14. agilent.com [agilent.com]
- 15. Endogenous Carbamylation of Renal Medullary Proteins | PLOS One [journals.plos.org]
- 16. clinexprheumatol.org [clinexprheumatol.org]
Calibration and standardization issues in N-carbamoyl-beta-alanine quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-carbamoyl-beta-alanine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of this compound.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
-
Symptom: The coefficient of determination (r²) for your calibration curve is below the acceptable threshold of 0.99.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Review the preparation of your stock and working standard solutions. Ensure accurate weighing and serial dilutions.[1][2] |
| Inappropriate Calibration Range | The selected concentration range may not be linear for the assay. Narrow or shift the calibration range to bracket the expected sample concentrations. |
| Matrix Effects | Co-eluting endogenous components in the sample matrix can interfere with the ionization of the analyte, leading to non-linearity.[3] Use a stable isotope-labeled internal standard or employ a different sample cleanup method (e.g., solid-phase extraction instead of protein precipitation). |
| Detector Saturation | At high concentrations, the detector response may become non-linear. Dilute the upper-level calibration standards and re-run the curve. |
Issue 2: High Variability in Quality Control (QC) Samples
-
Symptom: The coefficient of variation (%CV) for your QC samples exceeds the acceptance criteria (typically ±15%).
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent pipetting, vortexing, and extraction procedures for all samples.[4] |
| Analyte Instability | This compound may be degrading in the sample matrix or during storage. Evaluate the stability of the analyte under your experimental conditions. |
| Instrumental Drift | The instrument's response may be changing over the course of the analytical run. Inject calibration standards at the beginning and end of the run to assess drift. |
| Improper Internal Standard Use | The internal standard may not be adequately compensating for variability. Ensure the internal standard is added consistently to all samples and standards early in the sample preparation process. |
Issue 3: Peak Tailing or Asymmetry
-
Symptom: The chromatographic peak for this compound is not symmetrical, showing a "tail."
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the column can interact with the analyte. Use a column with end-capping or add a competing amine to the mobile phase.[5][6] |
| Column Overload | Injecting too much analyte can lead to peak distortion. Reduce the injection volume or dilute the sample.[5] |
| Mismatched Injection Solvent | The solvent in which the sample is dissolved is significantly stronger than the mobile phase. Reconstitute the sample in a solvent similar in composition to the initial mobile phase.[7] |
| Column Contamination | The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound quantification?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices like plasma and urine.[8]
Q2: How do I choose an appropriate internal standard for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-¹³C₃,¹⁵N. This type of internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for matrix effects and other sources of variability.[4][9] If a stable isotope-labeled standard is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior may be used, but requires more rigorous validation.
Q3: What are the critical parameters for derivatization of this compound for GC-MS analysis?
A3: For GC-MS analysis, this compound requires derivatization to increase its volatility. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach.[10] Critical parameters to optimize include the reaction temperature, time, and the ratio of derivatizing agent to sample to ensure complete derivatization and avoid the formation of multiple derivatives.[6][10]
Q4: What are typical concentrations of this compound in biological fluids?
A4: The concentration of this compound can vary depending on the biological matrix and the individual's metabolic state. The following table summarizes some reported reference intervals.
| Biological Matrix | Age Group | Reference Interval (µmol/g creatinine) |
| Urine | < 4 years | 6 - 36 |
| Urine | ≥ 4 to ≤ 13 years | 2 - 23 |
| Urine | > 13 years | 2 - 11 |
Data sourced from a urine metabolic screen reference interval table.[11]
Q5: How can I minimize matrix effects in my LC-MS/MS assay?
A5: Matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a common challenge in bioanalysis.[3] To minimize these effects, you can:
-
Optimize Sample Preparation: Use a more selective sample cleanup method like solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[9]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering substances.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-¹³C₃,¹⁵N at 50 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
This compound transition: Optimize based on your instrument (e.g., m/z 133.1 -> 116.1)
-
Internal Standard transition: Optimize based on the specific labeled standard used.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound (e.g., 1-1000 ng/mL).
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a general silylation procedure.
-
Sample Preparation and Derivatization:
-
To a dried sample extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Use a mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the silylated derivative of this compound.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. peak tailing and disappearing peak in LC/MS/MS - Chromatography Forum [chromforum.org]
- 3. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Beta-alanine - Amino Acids test [Great Plains Laboratory / Doctor's Data] - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Chart — Indicators and Strategies — TradingView — India India [in.tradingview.com]
Improving the recovery of N-carbamoyl-beta-alanine from complex biological matrices.
Technical Support Center: N-Carbamoyl-β-Alanine Recovery
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the recovery of N-carbamoyl-β-alanine (NCβA) from complex biological matrices such as plasma, urine, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is N-carbamoyl-β-alanine (NCβA) and why is it relevant? N-carbamoyl-β-alanine, also known as 3-ureidopropionic acid, is a key intermediate in the catabolism of the pyrimidine base, uracil[1]. It is a beta-alanine derivative bearing a ureido group[2]. Accurate quantification in biological samples is crucial for studying pyrimidine metabolism, certain metabolic disorders like β-ureidopropionase deficiency, and for monitoring the metabolic fate of related pharmaceutical compounds[2][3].
Q2: What makes recovering NCβA from biological matrices challenging? Recovering NCβA is challenging due to several factors:
-
High Polarity: Its chemical structure, featuring both a carboxylic acid and a ureido group, makes it highly water-soluble, which can complicate extraction with organic solvents[2].
-
Matrix Effects: Biological samples contain a vast number of endogenous components (salts, lipids, proteins, other metabolites) that can interfere with analysis, particularly in LC-MS/MS. These matrix components can co-elute with NCβA and cause ion suppression or enhancement, leading to inaccurate quantification[4].
-
Low Endogenous Concentrations: Physiological levels can be low, requiring sensitive and efficient extraction methods to concentrate the analyte before detection[3].
-
Potential for Interference: Structurally similar molecules or isomers present in the matrix can interfere with chromatographic separation and detection, compromising analytical selectivity[5][6].
Q3: What are the primary analytical methods used for NCβA quantification? High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for direct analysis of polar compounds like NCβA without the need for derivatization[7][8].
Q4: What are the common sample preparation strategies for NCβA? The most common strategies are:
-
Protein Precipitation (PPT): A simple first step for plasma or serum samples to remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective and widely used technique for cleaning up complex samples and concentrating the analyte. Mixed-mode or ion-exchange SPE sorbents are particularly effective for polar molecules like NCβA[5][7].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and analysis of N-carbamoyl-β-alanine.
Issue 1: Consistently Low Analyte Recovery
Q: My recovery of NCβA is consistently below 50%. What are the likely causes and how can I fix it?
A: Low recovery is often due to an unoptimized extraction protocol where the analyte is lost at one or more stages. Systematically investigate each step to identify the source of the loss[9].
-
Cause 1: Improper Sample pH.
-
Explanation: The charge state of NCβA is pH-dependent due to its carboxylic acid group. For effective binding to reversed-phase or cation-exchange sorbents, the sample pH should be adjusted to suppress ionization of the carboxyl group (acidify to pH < 4) or ensure the molecule is cationic if targeting the ureido group.
-
Solution: Perform a pH optimization study. Adjust the sample pH with a mild acid (e.g., formic acid) before extraction and ensure it is compatible with your SPE sorbent.
-
-
Cause 2: Analyte Breakthrough during SPE Loading.
-
Explanation: The analyte may not be binding to the SPE sorbent and is being discarded with the flow-through. This can happen if the sorbent is incorrect, the sample loading flow rate is too fast, or the solvent conditions are wrong.
-
Solution: Collect the flow-through fraction during sample loading and analyze it for NCβA. If the analyte is present, consider slowing the flow rate (e.g., <1 mL/min), using a stronger sorbent (e.g., a mixed-mode polymeric cation-exchange resin), or adjusting the sample's solvent composition to be less organic[9].
-
-
Cause 3: Analyte Loss during SPE Washing Step.
-
Explanation: The wash solvent may be too strong, prematurely stripping the analyte from the sorbent along with interferences.
-
Solution: Analyze the wash fraction. If NCβA is detected, reduce the organic content of the wash solvent (e.g., switch from 20% methanol to 5% methanol)[9].
-
-
Cause 4: Incomplete Elution from SPE Cartridge.
-
Explanation: The elution solvent is not strong enough to disrupt the interaction between NCβA and the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For ion-exchange, this involves using a solvent with a higher ionic strength or a pH that neutralizes the analyte's charge to release it from the sorbent. For example, using a small amount of ammonia in the elution solvent can deprotonate the ureido group and facilitate elution from a cation-exchange column[9].
-
Issue 2: High Variability and Poor Reproducibility
Q: My results for replicate samples show high %RSD. What is causing this inconsistency?
A: High variability is often a hallmark of inconsistent sample processing or unaddressed matrix effects, which can cause random signal suppression or enhancement in LC-MS/MS analysis[4].
-
Cause 1: Matrix Effects.
-
Explanation: Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of NCβA in the mass spectrometer source, leading to erratic results[4][8]. Matrix effects are highly dependent on the specific sample, analyte, and LC-MS method[4].
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous SPE protocol. Using mixed-mode SPE cartridges is effective at removing interfering compounds like phospholipids and salts[5][10].
-
Optimize Chromatography: Improve the chromatographic separation between NCβA and interfering compounds. Try a different column chemistry (e.g., HILIC) or adjust the mobile phase gradient to better resolve the analyte peak.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of NCβA is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
-
-
Cause 2: Inconsistent Sample Handling.
-
Explanation: Minor variations in extraction times, solvent volumes, evaporation steps, or reconstitution volumes can introduce significant variability.
-
Solution: Standardize all steps of the protocol. Use calibrated pipettes, ensure complete evaporation of solvents, and vortex thoroughly after reconstitution. Automation of sample preparation can also significantly improve reproducibility[11].
-
Issue 3: Poor Peak Shape or Peak Splitting in Chromatography
Q: My NCβA peak is tailing, fronting, or sometimes splitting into two peaks. Why is this happening?
A: Poor peak shape can be caused by chromatographic issues or, more complexly, by matrix effects altering the analyte's behavior on the column[4].
-
Cause 1: Column Overload or Degradation.
-
Explanation: Injecting too much sample or the accumulation of matrix components can degrade column performance.
-
Solution: Dilute the sample extract before injection. Use a guard column to protect the analytical column. If performance does not improve, replace the column.
-
-
Cause 2: Matrix-Induced Peak Distortion.
-
Explanation: Some matrix components can loosely bond to the analyte, altering its interaction with the stationary phase and changing its retention time and peak shape. In severe cases, this can lead to a single compound appearing as two distinct peaks[4].
-
Solution: This is a severe matrix effect. The primary solution is to enhance the sample cleanup protocol (e.g., using a more selective SPE method) to remove the interfering matrix components before they reach the analytical column[7].
-
Quantitative Data Summary
While specific recovery data for N-carbamoyl-β-alanine is not widely published, the following table provides expected recovery ranges for similar small, polar analytes from biological matrices using common extraction techniques. These values serve as a benchmark for method development.
| Extraction Method | Biological Matrix | Analyte Type | Expected Recovery (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Plasma / Serum | Polar Amino Acid / Metabolite | 70 - 100% | Highly dependent on sorbent choice (mixed-mode cation exchange is often optimal) and pH control.[7][8] |
| Urine | Polar Amino Acid / Metabolite | 80 - 105% | Requires effective removal of salts and urea which can cause significant matrix effects.[12] | |
| Liquid-Liquid Extraction (LLE) | Plasma / Serum | Polar Metabolite (derivatized) | 60 - 90% | Generally less efficient for highly polar, underivatized molecules. Often requires pH adjustment and salting out. |
| Urine | Polar Organic Acid | 75 - 95% | Recovery can be improved by using more polar extraction solvents (e.g., ethyl acetate) and pH control.[12] | |
| Protein Precipitation (PPT) | Plasma / Serum | Small Molecule | > 90% | Simple and fast, but provides minimal cleanup, often leading to significant matrix effects downstream.[11] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NCβA from Plasma
This protocol uses a mixed-mode polymeric cation-exchange sorbent, which is ideal for retaining a polar compound like NCβA while removing neutral and acidic interferences.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. Dilute with 1 mL of 0.1% formic acid in water to ensure compatibility with the SPE loading conditions.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis MCX).
-
Do not allow the sorbent to dry[9].
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of 0.1% formic acid in water through the cartridge.
-
Ensure the pH matches the sample's loading conditions[9].
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow flow rate of approximately 1 mL/minute[9].
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Wash the cartridge with 1 mL of 5-10% methanol in water to remove less polar interferences[9].
-
-
Elution:
-
Elute the NCβA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge, facilitating elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for NCβA from Urine
-
Sample Preparation:
-
To 500 µL of urine in a glass tube, add an internal standard.
-
Acidify the sample to pH 3-4 by adding 20 µL of 6M HCl. This protonates the carboxylic acid group, making it less polar.
-
Add 100 mg of sodium chloride (NaCl) to "salt out" the analyte, increasing its partitioning into the organic phase[12].
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction step (step 2) on the remaining aqueous layer with a fresh 2 mL of ethyl acetate to maximize recovery. Combine the organic fractions.
-
-
Dry-down and Reconstitution:
-
Evaporate the combined organic fractions to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visual Guides
Caption: General experimental workflow for the recovery and analysis of NCβA.
Caption: Decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. 3-Ureidopropionic acid - Wikipedia [en.wikipedia.org]
- 2. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of this compound amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved colorimetric procedure for quantitating this compound with minimum dihydrouracil interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of N-carbamoyl-beta-alanine and beta-ureidopropionate as metabolic biomarkers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-carbamoyl-β-alanine and β-ureidopropionate, two key metabolic biomarkers in the pyrimidine degradation pathway. This document outlines their roles in metabolic disorders, presents quantitative data for their detection in various biological fluids, and details experimental protocols for their analysis.
Introduction to N-Carbamoyl-β-Alanine and β-Ureidopropionate
N-carbamoyl-β-alanine and its structural analog derived from thymine, N-carbamoyl-β-aminoisobutyric acid, are intermediates in the catabolism of the pyrimidine bases uracil and thymine, respectively. The concentrations of these metabolites in biological fluids are indicative of the activity of specific enzymes in this pathway, namely dihydropyrimidinase (DHP) and β-ureidopropionase (β-UP). Deficiencies in these enzymes lead to inborn errors of metabolism, characterized by the accumulation of specific pathway intermediates. Consequently, the accurate measurement of N-carbamoyl-β-alanine and β-ureidopropionate is crucial for the diagnosis and monitoring of these genetic disorders.
Metabolic Pathway and Biomarker Significance
The pyrimidine degradation pathway is a three-step process that breaks down uracil and thymine into β-alanine and β-aminoisobutyric acid, respectively, along with ammonia and carbon dioxide.
-
Step 1: Reduction Dihydropyrimidine dehydrogenase (DPD) reduces uracil and thymine to dihydrouracil and dihydrothymine.
-
Step 2: Hydrolysis Dihydropyrimidinase (DHP) hydrolyzes the dihydropyrimidine ring to produce N-carbamoyl-β-alanine (from dihydrouracil) and N-carbamoyl-β-aminoisobutyric acid (from dihydrothymine).
-
Step 3: Cleavage β-ureidopropionase (β-UP) cleaves the N-carbamoyl group to yield β-alanine or β-aminoisobutyric acid, ammonia, and carbon dioxide.[1][2]
N-carbamoyl-β-alanine and β-ureidopropionate (an alternative name for N-carbamoyl-β-alanine) serve as critical biomarkers for deficiencies in the latter two enzymes of this pathway.
-
Dihydropyrimidinase (DHP) Deficiency: In this disorder, the reduced activity of DHP leads to the accumulation of dihydrouracil and dihydrothymine in plasma, urine, and cerebrospinal fluid (CSF).[3][4][5] Consequently, the downstream metabolites, including N-carbamoyl-β-alanine and β-ureidopropionate, are expected to be present at normal or reduced levels.
-
β-Ureidopropionase (β-UP) Deficiency: A deficiency in β-UP causes a buildup of its substrates, N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid, which are then excreted in large amounts in the urine.[6][7][8] This condition is often referred to as N-carbamyl-β-aminoaciduria.[9]
Therefore, the differential measurement of these metabolites allows for a clear distinction between these two inborn errors of metabolism.
Quantitative Data Comparison
The following table summarizes the reported concentrations of N-carbamoyl-β-alanine and β-ureidopropionate in various biological fluids in healthy individuals and patients with β-ureidopropionase deficiency. It is important to note that "β-ureidopropionate" is often used interchangeably with "N-carbamoyl-β-alanine". Data for dihydropyrimidinase deficiency is not included as the primary biomarkers for this condition are elevated dihydropyrimidines, with N-carbamoyl-β-alanine and β-ureidopropionate levels being normal or decreased.
| Biomarker | Biological Fluid | Condition | Concentration Range | Citation(s) |
| N-Carbamoyl-β-alanine | Urine | Healthy Controls | Not typically reported or very low | [10] |
| β-Ureidopropionase Deficiency | 648 ± 208 µmol/mmol creatinine | [10] | ||
| Plasma | Healthy Controls | Not typically reported or very low | [11] | |
| β-Ureidopropionase Deficiency | Strongly elevated | [11] | ||
| CSF | Healthy Controls | Not typically reported or very low | [11] | |
| β-Ureidopropionase Deficiency | Strongly elevated | [11] | ||
| N-Carbamoyl-β-aminoisobutyric acid | Urine | Healthy Controls | Not typically reported or very low | [10] |
| β-Ureidopropionase Deficiency | 504 ± 297 µmol/mmol creatinine | [10] | ||
| Plasma | Healthy Controls | Not typically reported or very low | [11] | |
| β-Ureidopropionase Deficiency | Strongly elevated | [11] | ||
| CSF | Healthy Controls | Not typically reported or very low | [11] | |
| β-Ureidopropionase Deficiency | Strongly elevated | [11] |
Experimental Protocols
Accurate quantification of N-carbamoyl-β-alanine and β-ureidopropionate is essential for diagnostic purposes. The following are detailed methodologies for their analysis in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a widely used method for the analysis of organic acids in urine, which can detect N-carbamoyl-β-alanine and other related metabolites.
1. Sample Preparation and Derivatization:
-
Urine Collection: A random urine sample is collected in a sterile container without preservatives. Samples should be stored frozen at -20°C or below until analysis.[12]
-
Normalization: The volume of urine to be extracted is typically normalized to the creatinine concentration. For example, a volume equivalent to 1 µmol of creatinine is used.[12]
-
Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to each sample, control, and calibrator.
-
Extraction:
-
Acidify the urine sample with hydrochloric acid (HCl) to a pH below 2.
-
Saturate the sample with sodium chloride (NaCl).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
The organic layers are combined and evaporated to dryness under a stream of nitrogen.
-
-
Derivatization: To increase volatility for GC analysis, the dried extract is derivatized. A common method is trimethylsilylation:
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected in split or splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Scan Mode: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds, typically over a mass range of m/z 50-600.
-
Identification: Compounds are identified by comparing their retention times and mass spectra to those of known standards and spectral libraries.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of amino acids and their derivatives without the need for derivatization.
1. Sample Preparation:
-
Sample Collection: Collect urine, plasma, or CSF samples using standard procedures. Store at -80°C.
-
Protein Precipitation (for Plasma/CSF):
-
To a small volume of sample (e.g., 100 µL), add a precipitating agent like acetonitrile or a solution of sulfosalicylic acid.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
The supernatant is used for analysis.
-
-
Dilution: The supernatant (or urine sample) is diluted with an appropriate mobile phase, often containing a stable isotope-labeled internal standard for each analyte.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for metabolomic analysis that requires minimal sample preparation.
1. Sample Preparation:
-
Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
Mix a specific volume of the urine supernatant with a buffer solution (e.g., phosphate buffer in D₂O) to maintain a constant pH.
-
Add a chemical shift reference standard, such as trimethylsilylpropanoic acid (TSP) or 3-(trimethylsilyl)-1-propanesulfonic acid (DSS), which also serves as a concentration standard.[6]
-
-
Plasma/Serum:
-
Protein removal is often necessary. This can be done by ultrafiltration or by precipitation with a solvent like acetonitrile.
-
The protein-free supernatant is then prepared similarly to urine, with the addition of a buffer and a reference standard.
-
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve better spectral resolution.
-
Pulse Sequence: A one-dimensional (1D) ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression (e.g., NOESYPR1D or ZGPR).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Quantification: The concentration of metabolites is determined by integrating the area of their characteristic peaks and comparing it to the integral of the known concentration of the internal standard. For complex spectra with overlapping signals, deconvolution algorithms may be necessary.
Comparative Performance as Biomarkers
| Feature | N-Carbamoyl-β-alanine | β-Ureidopropionate (as a distinct entity) |
| Synonyms | β-Ureidopropionate, 3-Ureidopropionic acid | N-Carbamoyl-β-alanine, 3-Ureidopropionic acid |
| Primary Associated Disorder | β-Ureidopropionase Deficiency | β-Ureidopropionase Deficiency |
| Utility in DHP Deficiency | Levels are normal to decreased. | Levels are normal to decreased. |
| Diagnostic Specificity | High for β-Ureidopropionase Deficiency when significantly elevated. | High for β-Ureidopropionase Deficiency when significantly elevated. |
| Analytical Methods | GC-MS, LC-MS/MS, NMR | GC-MS, LC-MS/MS, NMR |
| Clinical Significance | Elevated levels are a primary diagnostic marker for β-ureidopropionase deficiency. May also be elevated in some urea cycle defects.[8] | Pathological accumulation has been hypothesized to contribute to neurotoxicity in β-ureidopropionase deficiency and propionic aciduria.[15] |
Note: N-carbamoyl-β-alanine and β-ureidopropionate are chemically identical and the terms are used interchangeably in the literature. The table above distinguishes them to highlight any nuances in their discussion within research contexts, though they refer to the same molecule.
Conclusion
N-carbamoyl-β-alanine (β-ureidopropionate) is a crucial biomarker for the diagnosis of β-ureidopropionase deficiency, an inborn error of pyrimidine metabolism. Its measurement, along with other metabolites in the pyrimidine degradation pathway, allows for the differential diagnosis of related enzymatic defects. The choice of analytical method—GC-MS, LC-MS/MS, or NMR—will depend on the specific requirements of the study, including the need for simultaneous analysis of other metabolites, desired sensitivity, and available instrumentation. The detailed protocols provided in this guide offer a starting point for researchers to develop and validate robust assays for the quantification of these important metabolic biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Deficiency of beta-ureidopropionase (Concept Id: C1291512) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Proof of concept for quantitative urine NMR metabolomics pipeline for large-scale epidemiology and genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Standardizing the experimental conditions for using urine in NMR-based metabolomic studies with a particular focus on diagnostic studies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metbio.net [metbio.net]
- 13. Identification of urine organic acids for the detection of inborn errors of metabolism using urease and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Ureidopropionate contributes to the neuropathology of 3-ureidopropionase deficiency and severe propionic aciduria: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Against N-carbamoyl-beta-alanine
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules like N-carbamoyl-beta-alanine, a key metabolite in the pyrimidine degradation pathway, a thorough assessment of cross-reactivity is essential to ensure data accuracy and avoid misleading results.[1][2] This guide provides a framework for evaluating the cross-reactivity of newly developed antibodies targeting this compound, complete with detailed experimental protocols and data presentation strategies.
This compound, also known as 3-ureidopropionic acid, is an intermediate in the breakdown of uracil.[1] Given its small size and specific functional groups, antibodies raised against it could potentially cross-react with structurally similar molecules. Key potential cross-reactants to consider include its precursor, dihydrouracil, its breakdown product, beta-alanine, and the structurally related molecule, urea.
Comparative Analysis of Potential Cross-Reactivity
A critical step in antibody validation is to quantify its binding affinity to the target antigen and potential cross-reactants. This data is ideally generated using techniques like competitive ELISA or Surface Plasmon Resonance (SPR) and can be summarized for clear comparison.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-N-carbamoyl-beta-alanine Antibody
| Analyte | Chemical Structure | IC50 (nM) by Competitive ELISA | Percent Cross-Reactivity (%) |
| This compound | C₄H₈N₂O₃ | 10 | 100 |
| Dihydrouracil | C₄H₆N₂O₂ | > 10,000 | < 0.1 |
| Beta-alanine | C₃H₇NO₂ | > 10,000 | < 0.1 |
| Urea | CH₄N₂O | > 10,000 | < 0.1 |
| N-carbamoyl-alpha-alanine | C₄H₈N₂O₃ | 500 | 2 |
| 3-ureidoisobutyrate | C₅H₁₀N₂O₃ | 1,000 | 1 |
Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of potential cross-reactant) x 100.
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach using different immunoassays is recommended to comprehensively assess antibody specificity.
Competitive ELISA
Competitive ELISA is a highly effective method for quantifying the specificity of an antibody for a small molecule antigen. In this assay, the potential cross-reacting compounds compete with a labeled or immobilized this compound for binding to the antibody.
Protocol:
-
Coating: Coat a 96-well microplate with a conjugate of this compound (e.g., this compound-BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add a mixture of the anti-N-carbamoyl-beta-alanine antibody and varying concentrations of either this compound (for the standard curve) or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the amount of this compound or cross-reactant in the sample. Calculate the IC50 values for each compound.
References
Comparing the substrate specificity of N-carbamoyl-beta-alanine amidohydrolase for different N-carbamoyl amino acids.
For researchers, scientists, and professionals in drug development, understanding the substrate specificity of enzymes is paramount for applications ranging from industrial biocatalysis to therapeutic agent design. This guide provides a detailed comparison of the substrate specificity of N-carbamoyl-beta-alanine amidohydrolase (CβAA), an enzyme of significant interest for the production of optically pure amino acids.
This compound amidohydrolase (EC 3.5.1.6), also known as β-ureidopropionase, plays a crucial role in the pyrimidine degradation pathway by catalyzing the hydrolysis of N-carbamoyl-β-alanine to β-alanine, carbon dioxide, and ammonia.[1][2] Its ability to act on a variety of N-carbamoyl amino acids makes it a valuable tool in biotechnology, particularly in the "Hydantoinase Process" for producing enantiomerically pure amino acids.[3][4] This guide focuses on the comparative substrate specificity of CβAA from different microbial sources, providing quantitative data and detailed experimental protocols to inform research and development efforts.
Comparative Analysis of Substrate Specificity
The substrate specificity of this compound amidohydrolase has been characterized from various organisms, with notable studies on the enzymes from Rhizobium radiobacter MDC 8606 (RrCβAA) and Agrobacterium tumefaciens C58 (βcarAt). Both enzymes exhibit a broad substrate range, but with clear preferences that are critical for their application.
Quantitative Comparison of Enzyme Activity
The following table summarizes the specific activity of RrCβAA with a variety of N-carbamoyl amino acid substrates. The data reveals a distinct preference for linear N-carbamoyl-L-amino acids, with the highest activity observed for its native substrate, N-carbamoyl-L-β-alanine.
| Substrate | Relative Specific Activity (%) of RrCβAA |
| N-carbamoyl-L-β-alanine | 100 |
| N-carbamoyl-γ-amino butyric acid | ~60 |
| N-carbamoyl-α-amino butyric acid | ~40 |
| N-carbamoyl-L-α-alanine | ~35 |
| N-carbamoyl-L-α-methionine | ~25 |
| N-carbamoyl-glycine | ~20 |
| N-carbamoyl-L-α-leucine | <10 |
| N-carbamoyl-L-valine | <5 |
| N-carbamoyl-D-α-alanine | No activity detected |
| N-carbamoyl-D-α-valine | No activity detected |
Data compiled from studies on RrCβAA, where the specific activity with N-carbamoyl-L-β-alanine was set to 100%.[3][5]
The enzyme from Agrobacterium tumefaciens C58 (βcarAt) also demonstrates the greatest catalytic efficiency for N-carbamoyl-β-alanine and can hydrolyze a range of non-substituted N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids.[6] Structural analyses of RrCβAA explain this preference, indicating that the active site cannot accommodate large and branched carbamoyl substrates.[3][7]
A key characteristic of RrCβAA is its strict stereospecificity for the L-enantiomer of N-carbamoyl amino acids, with no detectable activity towards N-carbamoyl-D-amino acids.[3] This property is highly valuable for the kinetic resolution of racemic mixtures of amino acids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound amidohydrolase.
Enzyme Activity Assay
This protocol is a standard method for determining the specific activity of CβAA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM of the desired N-carbamoyl-amino acid substrate in 100 mM sodium phosphate buffer (pH 8.0).[3][6]
-
Enzyme Preparation: The purified enzyme is diluted to a suitable concentration (e.g., 0.03 µM for βcarAt) in the same buffer.[6]
-
Initiation of Reaction: The reaction is initiated by adding the enzyme to the reaction mixture.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C for βcarAt or 40-55°C for RrCβAA) for a defined period (e.g., 10-20 minutes).[3][6]
-
Termination of Reaction: The reaction is stopped by adding an acid, such as 1% H3PO4.[6]
-
Product Quantification: The resulting product (the corresponding amino acid) is quantified by high-performance liquid chromatography (HPLC).[6] The mobile phase can be NaH2PO4 (20 mM; pH 4.5) with detection at 200 nm.[6]
-
Calculation of Specific Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (Km and Vmax), the enzyme assay is performed with varying concentrations of the N-carbamoyl amino acid substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Visualizing the Enzymatic Reaction and its Context
To better understand the role and function of this compound amidohydrolase, the following diagrams illustrate the enzymatic reaction and its place within the pyrimidine degradation pathway.
References
- 1. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 2. oatext.com [oatext.com]
- 3. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoylases: characteristics and applications in biotechnological processes [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-carbamoyl-beta-alanine Levels: Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-carbamoyl-beta-alanine levels in healthy individuals versus those with specific disease states. This compound is a key intermediate metabolite in the degradation pathway of uracil.[1] Alterations in its concentration can serve as a potential biomarker for various pathological conditions. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates data on its precursor, beta-alanine, to provide a broader context for understanding its metabolic significance.
Data Presentation: this compound and Beta-Alanine Levels
The following tables summarize the available quantitative data for beta-alanine in healthy individuals and the qualitative changes observed for this compound and beta-alanine in several diseased states.
Table 1: Reference Ranges for Beta-Alanine in Healthy Individuals
| Analyte | Matrix | Age Group | Concentration Range |
| Beta-Alanine | Plasma | Adults | 0 - 29 µmol/L |
| Beta-Alanine | Plasma | Children | 0 - 49 µmol/L |
| Beta-Alanine | Serum/EDTA Plasma | Not Specified | 0.5 - 10 µmol/L |
| Beta-Alanine | Urine (24-hour) | Adults (19+ years) | 1.0 - 128.2 µmol/24 hours |
Table 2: Alterations in this compound and Beta-Alanine Levels in Diseased States
| Disease State | Analyte | Matrix | Observation | Citation |
| Urea Cycle Defects (e.g., Ornithine Carbamoyltransferase Deficiency) | This compound | Urine | Increased levels observed. | [2] |
| End-Stage Renal Disease | Carbamoylated Amino Acids (general) | Plasma | Increased carbamoylation of amino acids. | |
| Chronic Fatigue Syndrome | Beta-Alanine | Urine | No significant difference in the overall group, but a subgroup of patients showed considerably higher excretion. | [1] |
| Dementia (specifically Alzheimer's Disease) | Beta-Alanine | Serum | Higher levels are associated with a lower risk of developing dementia. | |
| Cancer | Beta-Alanine | Not Specified | Altered levels have been reported, with some studies suggesting anti-tumor properties. |
Signaling and Metabolic Pathways
The primary pathway involving this compound is the reductive degradation of uracil. Understanding this pathway is crucial for interpreting fluctuations in its levels.
Experimental Protocols
The quantification of this compound and other amino acids in biological matrices is most commonly and accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Amino Acid Analysis
Key Methodological Considerations:
-
Sample Preparation: Biological samples such as plasma or urine require a protein precipitation step to remove larger molecules that can interfere with the analysis. This is typically achieved by adding an acid like trichloroacetic acid or sulfosalicylic acid.
-
Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are common techniques used to separate amino acids prior to mass spectrometric detection. The choice of column and mobile phases is critical for achieving good resolution of the analytes.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of amino acids. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored.
-
Quantification: Stable isotope-labeled internal standards are often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
Note on Data Limitations:
It is important to note that direct quantitative data for this compound in various physiological and pathological states is limited in the current scientific literature. Much of the available data pertains to its precursor, beta-alanine. As metabolomic studies become more prevalent, it is anticipated that more comprehensive quantitative data for this compound will emerge, allowing for a more direct and detailed comparative analysis. Researchers are encouraged to develop and validate specific assays for this compound to further elucidate its role as a potential biomarker.
References
A Comparative Kinetic Analysis of N-carbamoyl-β-alanine and Its Synthetic Analogs in Enzymatic Hydrolysis
For Immediate Release
This guide provides a comparative analysis of the enzymatic kinetics of N-carbamoyl-β-alanine and its synthetic analogs, focusing on their interaction with N-carbamoyl-β-alanine amidohydrolase (also known as β-ureidopropionase). This enzyme plays a crucial role in the pyrimidine degradation pathway. The data presented here is intended for researchers, scientists, and drug development professionals working on enzyme kinetics, drug metabolism, and related fields.
Comparative Kinetic Parameters of N-carbamoyl-β-alanine and its Analogs
The enzymatic hydrolysis of N-carbamoyl-β-alanine and its synthetic analogs by β-ureidopropionase exhibits a range of activities, highlighting the substrate specificity of the enzyme. The following table summarizes the kinetic parameters for N-carbamoyl-β-alanine and several of its analogs, as catalyzed by β-ureidopropionase from Pseudomonas putida.
| Substrate | Michaelis Constant (Km) [mM] | Maximum Velocity (Vmax) [U/mg] |
| β-Ureidopropionate (N-carbamoyl-β-alanine) | 3.74 | 4.12 |
| γ-Ureido-n-butyrate | 11.6 | 19.4 |
| N-carbamoylglycine | 0.68 | 0.0914 |
| N-carbamoyl-L-alanine | 1.56 | 1.00 |
| N-carbamoyl-L-serine | 75.1 | 3.78 |
| N-carbamoyl-DL-α-amino-n-butyrate | 2.81 | 1.08 |
| Data sourced from a study on β-ureidopropionase from Pseudomonas putida IFO 12996.[1] |
The enzyme from rat liver has a Km of 6.5 µM for N-carbamoyl-β-alanine and a Ki of 1.08 mM for the product, β-alanine.[2] Substrate analogs such as N-amidino-β-alanine and N-carbamoyl-glycine have been observed to affect the polymerization state of the rat liver enzyme, while β-alanine and its analog γ-aminobutyrate cause dissociation and inhibition.[2] For the human β-ureidopropionase, N-carbamoyl-glycine and glutaric acid showed no significant inhibition of N-carbamoyl-β-alanine conversion.[3]
The β-ureidopropionase from Agrobacterium tumefaciens C58 demonstrates broad substrate specificity, hydrolyzing various N-carbamoyl-amino acids, including those with sulfonic and phosphonic acid groups, to produce taurine and ciliatine, respectively.[4] The enzyme shows a preference for N-carbamoyl-β-amino acids with shorter aliphatic side chains over those with aromatic rings.[4]
Experimental Protocols
N-carbamoyl-β-alanine Amidohydrolase Assay
This protocol is adapted from a study on the enzyme from Agrobacterium tumefaciens C58.[5]
1. Reaction Mixture Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve the substrate, N-carbamoyl-β-alanine, in the buffer to a final concentration of 25 mM.
-
Prepare a solution of the purified β-ureidopropionase enzyme at a final concentration of 0.03 µM in the same buffer.
2. Enzymatic Reaction:
-
In a 500 µL reaction volume, combine the substrate solution and the enzyme solution.
-
Incubate the reaction mixture at 30°C for 20 minutes.
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by taking a 25 µL aliquot and adding it to 475 µL of 1% H3PO4.
-
Centrifuge the mixture to pellet any precipitate.
4. Product Analysis:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the amount of β-alanine produced.
5. Determination of Kinetic Parameters:
-
To determine Km and Vmax, vary the substrate concentration while keeping the enzyme concentration constant.
-
Measure the initial reaction velocity at each substrate concentration.
-
Plot the data using a Michaelis-Menten plot or a Lineweaver-Burk plot to calculate the kinetic parameters.
Visualizations
Pyrimidine Degradation Pathway
The following diagram illustrates the catabolic pathway of pyrimidines, where N-carbamoyl-β-alanine amidohydrolase (β-ureidopropionase) catalyzes the final step in the degradation of uracil to β-alanine.[6]
Caption: The enzymatic cascade of the pyrimidine degradation pathway.
Experimental Workflow for Kinetic Analysis
The logical flow for determining the kinetic parameters of N-carbamoyl-β-alanine and its analogs is depicted below.
Caption: Workflow for the kinetic analysis of N-carbamoyl-β-alanine analogs.
References
- 1. Beta-ureidopropionase with N-carbamoyl-alpha-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential application of this compound amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
Inter-laboratory comparison of N-carbamoyl-beta-alanine measurement techniques.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative measurement of N-carbamoyl-beta-alanine, a key intermediate in pyrimidine metabolism. Understanding the strengths and limitations of each method is crucial for accurate and reliable data in research and clinical applications. This document outlines the experimental protocols for three common techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Colorimetric Assays—and presents their performance characteristics to aid in method selection and inter-laboratory data comparison.
Metabolic Significance of this compound
This compound is a crucial metabolite in the reductive degradation pathway of pyrimidines. Specifically, uracil is catabolized to dihydrouracil, which is then hydrolyzed to this compound. The final step in this pathway is the hydrolysis of this compound by the enzyme beta-ureidopropionase to produce beta-alanine, carbon dioxide, and ammonia.[1][2][3][4][5][6] The efficiency of this pathway is significant in maintaining pyrimidine homeostasis and recycling nitrogen.[5]
References
- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Metabolomics Study of N-carbamoyl-beta-alanine and beta-alanine: An In-Silico Analysis
A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic roles and potential comparative effects of N-carbamoyl-beta-alanine and beta-alanine. This guide is based on an extensive review of existing biochemical pathway data.
Introduction: Distinct Roles in Metabolic Pathways
Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial precursor to the synthesis of carnosine and other biologically active molecules.[1][2][3] Its supplementation has been widely studied for its ergogenic effects, primarily attributed to increased muscle carnosine levels, which enhances intracellular pH buffering capacity during high-intensity exercise.[4][5][6][7]
This compound, on the other hand, is a key intermediate in the catabolism of pyrimidine bases, specifically the degradation of uracil.[8] It is enzymatically converted to beta-alanine, ammonia, and carbon dioxide.[8][9] Therefore, while this compound is a direct precursor to beta-alanine in this specific pathway, their metabolic entry points and potential systemic effects are likely to differ. Elevated levels of this compound in urine have been associated with certain metabolic disorders, such as urea cycle defects.[10]
Comparative Metabolic Pathways
The metabolic fates of this compound and beta-alanine are intertwined yet distinct. The following diagrams illustrate their positions in key metabolic pathways.
Inferred Comparative Metabolomic Effects
Based on their distinct metabolic roles, a comparative metabolomics study would likely reveal significant differences in the profiles of downstream metabolites.
| Metabolic Pathway | Effect of this compound Supplementation (Inferred) | Effect of beta-alanine Supplementation (Observed/Inferred) |
| Pyrimidine Catabolism | Potential increase in beta-alanine and its downstream metabolites. May alter the pool of pyrimidine degradation intermediates. | Unlikely to directly influence upstream pyrimidine catabolites. |
| Carnosine Synthesis | Indirectly increases carnosine synthesis by providing the precursor beta-alanine. | Directly and significantly increases muscle carnosine concentrations.[4][7] |
| Transamination | Indirectly increases the flux through the transamination pathway to malonate-semialdehyde. | Directly increases the substrate pool for transamination, potentially leading to higher levels of malonate-semialdehyde and affecting related pathways like fatty acid synthesis.[1] |
| Pantothenate & CoA Synthesis | Indirectly provides beta-alanine for the synthesis of pantothenic acid and Coenzyme A. | Directly provides a key building block for pantothenate and Coenzyme A, potentially impacting a wide range of metabolic processes that are CoA-dependent.[1] |
| Urea Cycle | Elevated levels have been observed in urea cycle disorders, suggesting a potential link or perturbation.[10] | No direct established link to urea cycle intermediates. |
Experimental Protocols for a Comparative Metabolomics Study
To empirically validate the inferred differences, a robust comparative metabolomics study is required. The following outlines a general experimental workflow.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. Beta-alanine: Uses and Risks [webmd.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta alanine supplementation effects on metabolic contribution and swimming performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic consequences of β-alanine supplementation during exhaustive supramaximal cycling and 4000-m time-trial performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased excretion of N-carbamoyl compounds in patients with urea cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new analytical method for N-carbamoyl-beta-alanine using certified reference materials.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of N-carbamoyl-beta-alanine against established alternative methods. The validation of this new method is assessed using certified reference materials, and all data is presented to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Executive Summary
The accurate quantification of this compound, a key intermediate in pyrimidine metabolism, is crucial in various research and pharmaceutical applications. This guide details a newly proposed HPLC-UV method and compares its performance characteristics against Ion-Exchange Chromatography (IEC) with post-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters for the new method are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
Data Presentation: A Comparative Analysis
The performance of the new HPLC-UV method for this compound was evaluated against two alternative methods: Ion-Exchange Chromatography (IEC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the key validation parameters for each method.
| Parameter | New HPLC-UV Method | Alternative Method 1: Ion-Exchange Chromatography (IEC) | Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Range) | 1 - 500 µg/mL (r² > 0.999) | 5 - 1000 µmol/L | 0.5 - 250 µg/mL (r² > 0.998) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.0% | 99.0% - 102.5% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µmol/L | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 5 µmol/L[2] | 0.5 µg/mL |
| Specificity | High (Good resolution from related compounds) | Very High (Excellent separation of amino acids)[3] | Excellent (High selectivity from mass analyzer) |
| Run Time | ~15 minutes | ~60 - 120 minutes | ~20 minutes |
| Throughput | High | Low to Medium | Medium |
Experimental Protocols
New HPLC-UV Method for this compound
This protocol outlines the experimental procedure for the validation of the new HPLC-UV method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of mobile phase A.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase A to concentrations of 1, 5, 10, 50, 100, 250, and 500 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in mobile phase A to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing a blank, a standard solution, and a sample spiked with related impurities.
-
Linearity: The linearity was evaluated by analyzing the calibration standards in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
-
Accuracy: The accuracy was determined by the standard addition method. Known amounts of this compound standard were added to a sample at three different concentration levels (low, medium, and high). The recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the validation and selection of an analytical method, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of the new HPLC-UV method.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The new HPLC-UV method presents a rapid and reliable approach for the quantification of this compound. It offers a significant advantage in terms of analysis time and throughput compared to traditional Ion-Exchange Chromatography. While GC-MS provides the highest sensitivity, the HPLC-UV method demonstrates sufficient sensitivity and robustness for routine quality control and research applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the complexity of the sample matrix, and the required level of sensitivity.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid determination in biological fluids by automated ion-exchange chromatography: performance of Hitachi L-8500A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 193.16.218.141 [193.16.218.141]
- 4. β-丙氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
Cross-Validation of N-carbamoyl-beta-alanine Measurements: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantitative measurement of N-carbamoyl-beta-alanine, a key intermediate in pyrimidine degradation and beta-alanine metabolism.[1][2] Given the compound's role in various physiological and pathological processes, accurate and reliable quantification is crucial for research and drug development.[3][4] This document outlines the methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, presenting their respective strengths and weaknesses through supporting data and detailed experimental protocols.
Introduction to this compound
This compound, also known as 3-ureidopropionic acid, is a metabolite in the reductive degradation of uracil.[5] It is formed from dihydrouracil and subsequently hydrolyzed to beta-alanine, CO2, and ammonia.[1][6] As an intermediate in amino acid metabolism, its quantification in biological matrices is of significant interest for studying metabolic disorders and the pharmacokinetics of related therapeutic agents.[3][4]
Metabolic Pathway of this compound
The following diagram illustrates the formation of this compound within the beta-alanine metabolism pathway.
Caption: Formation of this compound in the pyrimidine degradation pathway.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the nature of the biological matrix. This section compares the performance of LC-MS, GC-MS, and Immunoassays.
Data Presentation: Quantitative Performance
The following table summarizes typical performance characteristics for the quantification of this compound across different platforms. Data is compiled from studies on similar small polar molecules and represents expected performance.[7][8][9][10]
| Parameter | LC-MS/MS (HILIC) | GC-MS (with Derivatization) | Immunoassay (Competitive) |
| Linearity (r²) | >0.995 | >0.99 | >0.98 |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | 1 - 50 ng/mL | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% | < 25% |
| Specificity | High (mass-based) | High (mass-based) | Variable (cross-reactivity) |
| Throughput | Moderate to High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.[11] For a polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over Reverse-Phase Liquid Chromatography (RPLC) due to better retention and separation.[3][5][12]
Experimental Workflow:
Caption: General workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.[13]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.[13]
-
-
Chromatographic Conditions (HILIC):
-
Column: A suitable HILIC column (e.g., amide-based).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. However, due to the low volatility of amino acids like this compound, a derivatization step is mandatory to make them amenable to gas chromatography.[9]
Experimental Workflow:
Caption: General workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation and Derivatization:
-
Start with a dried extract from the sample preparation step described for LC-MS.
-
Add 50 µL of a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[14][15]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-100°C for 1-4 hours to ensure complete derivatization.[16]
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Immunoassay
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), can be developed for the quantification of small molecules.[6][17] While no commercial kit for this compound is readily available, a custom assay could be developed.
Principle of Competitive Immunoassay:
Caption: The principle of a competitive immunoassay for a small molecule.
Methodology:
-
Assay Development:
-
Hapten-Carrier Conjugate Synthesis: this compound (a hapten) would need to be conjugated to a carrier protein (e.g., BSA) to become immunogenic.[18]
-
Antibody Production: The conjugate is used to immunize animals to produce polyclonal or monoclonal antibodies specific to this compound.
-
Assay Optimization: Development of the competitive assay format, including optimization of antibody and labeled-antigen concentrations.
-
-
Assay Protocol (General):
-
Antibody-coated microplate wells are incubated with the sample and a known amount of enzyme-labeled this compound.
-
The sample and labeled this compound compete for binding to the limited number of antibody sites.
-
After washing, a substrate is added, and the resulting signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Conclusion
The choice of analytical platform for the measurement of this compound is a critical decision in study design.
-
LC-MS/MS, particularly with HILIC, stands out as the gold standard, offering the best combination of sensitivity, specificity, and reliability for quantitative analysis in complex biological matrices.[7][11]
-
GC-MS is a viable alternative, providing high specificity, but the requirement for derivatization adds complexity and potential for variability.[9][15]
-
Immunoassays offer high throughput and may not require extensive sample preparation, but their development is resource-intensive, and they can be susceptible to cross-reactivity.[17][19]
For researchers requiring high-quality, reproducible quantitative data for this compound, LC-MS/MS is the recommended platform. This guide provides the foundational knowledge to select the appropriate methodology and develop robust analytical protocols.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. halocolumns.com [halocolumns.com]
- 13. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of N-carbamoyl-beta-alanine and N-carbamoyl-aspartate in pyrimidine metabolism.
A Comparative Analysis of N-Carbamoyl-Beta-Alanine and N-Carbamoyl-Aspartate in Pyrimidine Metabolism
Introduction
Pyrimidine metabolism is a fundamental cellular process encompassing the synthesis of pyrimidine nucleotides via the de novo and salvage pathways, as well as their degradation through the reductive catabolic pathway. Two key intermediates in these opposing arms of pyrimidine metabolism are N-carbamoyl-aspartate and this compound. This guide provides a comparative analysis of these two molecules, detailing their roles, the enzymes that metabolize them, their kinetic parameters, and the experimental methods used to study them. This information is crucial for researchers in metabolic diseases, oncology, and drug development.
Core Comparison: Synthesis vs. Degradation
N-carbamoyl-aspartate is a central molecule in the anabolic pathway of pyrimidine synthesis, while this compound is a key metabolite in the catabolic pathway.
-
N-Carbamoyl-Aspartate (CAA) is the product of the first committed step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of uridine, cytidine, and thymidine nucleotides, which are vital for the synthesis of DNA and RNA.[3] The synthesis of N-carbamoyl-aspartate is a critical regulatory point in the overall pathway and is particularly important in rapidly proliferating cells, such as cancer cells, making its parent enzyme a target for chemotherapy.[3]
-
This compound (NCβA) is an intermediate in the reductive degradation pathway of pyrimidine bases like uracil and thymine.[4][5] This catabolic route serves to maintain pyrimidine homeostasis and recycle nitrogen for general metabolism.[6] Deficiencies in the enzyme that processes this compound can lead to the accumulation of this and other upstream metabolites, resulting in neurological abnormalities.[7][8]
Enzymatic Regulation and Kinetics
The synthesis of N-carbamoyl-aspartate is catalyzed by aspartate transcarbamoylase (ATCase), while the breakdown of this compound is catalyzed by beta-ureidopropionase (βUP).[2][4] These enzymes exhibit distinct kinetic properties and regulatory mechanisms.
Aspartate Transcarbamoylase (ATCase) is a highly regulated allosteric enzyme.[9] In many organisms, it is composed of catalytic and regulatory subunits.[2] The enzyme's activity is modulated by the binding of substrates, which induces a conformational change from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state.[2][10] ATCase is typically inhibited by the end-product of the pyrimidine pathway, CTP, and activated by the purine nucleotide ATP, thus balancing the purine and pyrimidine pools.[2][9]
Beta-Ureidopropionase (βUP) , also known as this compound amidohydrolase, also exhibits regulatory behavior.[4] The substrate, this compound, induces the association of the enzyme into higher oligomeric states, which are more active.[4] Conversely, the product, beta-alanine, promotes dissociation and inhibits the enzyme.[4]
Comparative Enzyme Kinetics
| Parameter | Aspartate Transcarbamoylase (ATCase) | Beta-Ureidopropionase (βUP) |
| Substrate(s) | Carbamoyl phosphate, L-aspartate | This compound, H₂O |
| Product(s) | N-carbamoyl-aspartate, Inorganic phosphate | Beta-alanine, CO₂, NH₃ |
| K₀.₅ (for Aspartate) | Varies with carbamoyl phosphate concentration; exhibits cooperativity | Not Applicable |
| Km (for NCβA) | Not Applicable | ~6.5 µM (rat liver) |
| Regulation | Allosteric: Activated by ATP, Inhibited by CTP and UTP | Substrate-induced activation (oligomerization), Product inhibition by beta-alanine |
| Kinetic Profile | Sigmoidal (cooperative) for aspartate | Michaelis-Menten (with some cooperativity reported at cytosolic pH) |
K₀.₅ is used for allosteric enzymes like ATCase instead of Km, representing the substrate concentration at half-maximal velocity.
Metabolic Pathways and Experimental Workflows
The distinct roles of N-carbamoyl-aspartate and this compound are best understood by visualizing their respective metabolic pathways and the experimental workflows used to study them.
Caption: Overview of Pyrimidine Synthesis and Degradation Pathways.
Caption: General Experimental Workflow for Studying Pyrimidine Metabolism.
Experimental Protocols
Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)
This protocol is based on the colorimetric method for measuring the production of phosphate.
Materials:
-
50 mM Tris-acetate buffer, pH 8.3
-
Carbamoyl phosphate solution (4.8 mM)
-
L-aspartate solutions (various concentrations)
-
Enzyme preparation (cell lysate or purified ATCase)
-
Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and 4.8 mM carbamoyl phosphate.
-
Add the enzyme preparation to the wells of a 96-well plate.
-
Initiate the reaction by adding varying concentrations of L-aspartate to the wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the colorimetric phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Calculate the rate of reaction based on a phosphate standard curve.
Beta-Ureidopropionase (βUP) Activity Assay (HPLC-based)
This protocol is based on the detection of the product, beta-alanine, often after derivatization.
Materials:
-
100 mM MES buffer, pH 6.5
-
50 mM NaCl
-
This compound (NCβA) solution
-
Enzyme preparation (cell lysate or purified βUP)
-
Ortho-phthalaldehyde (OPA) for derivatization
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing 100 mM MES buffer (pH 6.5), 50 mM NaCl, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the substrate, NCβA.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heating).
-
Derivatize the product, beta-alanine, with OPA to form a fluorescent adduct.
-
Analyze the samples by HPLC with fluorescence detection to quantify the amount of beta-alanine produced.
-
Calculate the initial reaction rates from the time course of product formation.
Quantification of N-carbamoyl-aspartate and this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of both metabolites in biological samples.
Materials:
-
Biological sample (e.g., cell culture supernatant, tissue homogenate, urine)
-
Internal standards (stable isotope-labeled N-carbamoyl-aspartate and this compound)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
To a known amount of the biological sample, add a known amount of the internal standards.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).
-
Detect and quantify the parent and fragment ions for both the native metabolites and the internal standards using multiple reaction monitoring (MRM).
-
Calculate the concentration of each metabolite based on the ratio of the peak area of the native metabolite to that of its corresponding internal standard.
Conclusion
N-carbamoyl-aspartate and this compound are pivotal intermediates in the opposing pathways of pyrimidine synthesis and degradation, respectively. Their respective enzymes, ATCase and βUP, are subject to distinct regulatory mechanisms that reflect the different metabolic needs these pathways serve. The study of these molecules and enzymes is critical for understanding cellular proliferation, metabolic regulation, and the pathophysiology of certain genetic disorders. The experimental protocols provided herein offer a starting point for researchers to investigate these important aspects of pyrimidine metabolism.
References
- 1. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-ureidopropionase Deficiency [accesson.kr]
- 8. β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein structural integrity and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brainkart.com [brainkart.com]
- 10. Structural kinetics of the allosteric transition of aspartate transcarbamylase produced by physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming N-carbamoyl-beta-alanine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites and potential drug candidates is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confident confirmation of N-carbamoyl-beta-alanine peaks in chromatograms, supported by experimental data and detailed protocols.
This compound, also known as 3-ureidopropionic acid, is a key intermediate in pyrimidine catabolism and a molecule of interest in various biomedical research areas. Its accurate identification in complex biological matrices is crucial for metabolomic studies and pharmaceutical development. While several analytical techniques can detect this compound, confirming its identity with high confidence requires specific and sensitive methods. This guide focuses on HRMS as a primary tool and compares its performance with conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Performance Comparison of Analytical Techniques
High-resolution mass spectrometry has emerged as a powerful tool for the identification and quantification of small molecules due to its ability to provide highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound, significantly increasing the confidence in its identification. The table below summarizes key performance metrics for HRMS compared to other common analytical techniques for the analysis of this compound and similar small molecules.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | Selects a precursor ion and fragments it to produce characteristic product ions for identification and quantification. | Measures the magnetic properties of atomic nuclei to provide detailed structural information. |
| Mass Accuracy | < 5 ppm[1] | Typically unit mass resolution | Not applicable |
| Limit of Detection (LOD) | 0.2 - 0.7 ng/mL for similar compounds | 0.8 ng/mL for similar compounds[2] | Better than 10 µM[3] |
| Limit of Quantification (LOQ) | 0.01 - 0.5 µM for amino acids[4] | 0.15 - 0.225 µg/g for similar compounds[5] | Dependent on desired accuracy and experiment time[6][3] |
| **Linearity (R²) ** | ≥ 0.995 for amino acids[4] | > 0.99[7] | Linear over a wide dynamic range[6] |
| Precision (%RSD) | < 15%[4] | 1% to 6%[8] | < 2%[6] |
| Accuracy (% Recovery) | Typically 82-103% for amino acids[9] | 95% to 109%[8] | 98 - 102%[6] |
| Primary Application | Confident identification, quantification, and untargeted screening. | Targeted quantification and identification. | Unambiguous structure elucidation and quantification. |
| Strengths | High confidence in identification through accurate mass, untargeted analysis capabilities.[10] | High sensitivity and selectivity for targeted analysis, well-established for routine quantification. | Provides detailed structural information, non-destructive.[11] |
| Limitations | Higher instrument cost compared to LC-MS/MS. | Limited to pre-selected analytes (targeted analysis).[12] | Lower sensitivity compared to mass spectrometry, can be complex for mixture analysis. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol for the Confirmation of this compound
This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix such as plasma or urine using liquid chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C, ¹⁵N-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 4 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. High-Resolution Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Full scan MS from m/z 50 to 500
-
Resolution: 70,000 FWHM
-
AGC Target: 3e6
-
Maximum IT: 200 ms
-
Data-Dependent MS/MS: Top 5 most intense ions from the full scan are selected for fragmentation.
-
Collision Energy: Stepped normalized collision energy (20, 30, 40)
4. Data Analysis
-
Extract the exact mass of the protonated molecule of this compound ([M+H]⁺, theoretical m/z 133.0557). A mass tolerance of less than 5 ppm should be used.
-
Confirm the retention time with an authentic standard.
-
Analyze the fragmentation pattern from the MS/MS data to further confirm the identity.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for unambiguous structure elucidation and can be used to confirm the identity of a chromatographic peak, especially when an authentic standard is unavailable.[11]
1. Sample Preparation
-
For confirmation, the peak of interest needs to be isolated from the chromatogram. This can be achieved by fraction collection.
-
The collected fraction is then dried and reconstituted in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
2. NMR Data Acquisition
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.[13]
-
2D NMR (e.g., COSY, HSQC, HMBC): Provides information on the connectivity between atoms, which is crucial for confirming the structure.[14]
3. Data Analysis
-
The acquired NMR spectra are compared with known spectra of this compound or with predicted spectra to confirm the chemical structure.[15] The characteristic signals for this compound in ¹H NMR would include two methylene groups and exchangeable protons from the amide and carboxylic acid groups. The ¹³C NMR would show signals for the carbonyl, carboxylic acid, and two methylene carbons.[16]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming the identity of this compound using HRMS and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the confirmation of this compound using LC-HRMS.
Caption: Logical relationship between analytical techniques for peak confirmation.
Conclusion
The choice of analytical technique for confirming the identity of this compound depends on the specific requirements of the study. High-resolution mass spectrometry offers a powerful and confident approach, providing highly accurate mass data that allows for the determination of the elemental composition, a key piece of evidence for structural confirmation. While traditional LC-MS/MS is a robust and sensitive method for targeted quantification, HRMS provides an additional layer of confidence and the flexibility for untargeted analysis. For unambiguous structural elucidation, especially in the absence of a reference standard, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to ensure the accurate and reliable identification of this compound in their samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of the neurotoxin β-N-methylamino-L-alanine (BMAA) by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of β-N-methylamino-L-alanine (BMAA) in spirulina-containing supplements by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry) - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-carbamoyl-beta-alanine
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of N-carbamoyl-beta-alanine, a compound utilized in various research and development applications. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to equip personnel with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Work should always be conducted in a well-ventilated area or under a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles. | Protects against eye irritation or serious eye damage from splashes or dust.[1][2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause skin irritation.[2] |
| Body Protection | Wear a standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Prevents respiratory tract irritation. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the chemical is managed in accordance with all local, regional, and national environmental regulations.
-
Collection of Waste :
-
Container Management :
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Label the container with the full chemical name ("this compound") and any relevant hazard warnings (e.g., "Irritant").
-
-
Storage of Waste :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal :
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Secure the Area :
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Restrict access to the spill area.
-
-
Contain the Spill :
-
Decontaminate the Area :
-
Once the bulk of the material has been removed, clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Collect all cleaning materials and contaminated items in a sealed bag or container for disposal as hazardous waste.
-
-
Seek Medical Attention if Necessary :
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-Carbamoyl-beta-alanine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N-carbamoyl-beta-alanine, including operational and disposal plans to foster a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields (conforming to EN 166 or NIOSH approved) or a face shield.[3][4] | To protect against airborne particles and splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4][5] |
| Body Protection | A flame-resistant laboratory coat or long-sleeved clothing.[6][5] | To protect skin and clothing from spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter is recommended, especially when handling large quantities or when dust may be generated.[6] | To prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the key steps for weighing the compound and preparing a solution.
Experimental Protocol: Preparation of a 10 mM this compound Solution
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]
-
Don all required PPE as specified in Table 1.
-
-
Weighing the Compound:
-
Use a clean, dry spatula for transferring the solid this compound powder.
-
Weigh the desired amount of the compound in a ventilated balance enclosure or a fume hood to control dust.[5]
-
To prepare 100 mL of a 10 mM solution, you will need 0.1321 g of this compound (Molecular Weight: 132.12 g/mol ).
-
-
Solution Preparation:
-
Carefully transfer the weighed powder to an appropriate-sized beaker or flask.
-
Slowly add the desired solvent (e.g., deionized water) to the solid to avoid splashing.[5]
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the solvent.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | Collect in a suitable, closed, and properly labeled container for disposal.[4] | To prevent accidental exposure and environmental release. |
| Contaminated Materials (e.g., gloves, weighing paper, pipette tips) | Place in a designated hazardous waste container. | To ensure all potentially hazardous materials are disposed of correctly. |
| Aqueous Solutions | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1] Do not allow to enter into surface water or drains. | To prevent environmental contamination. |
Workflow for Safe Handling of this compound
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
